(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSGAKKSUHYFOA-KDICMADCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H87N15O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Guide to its Mechanism of Action as a Selective NK3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic peptide analog of the endogenous tachykinin, Neurokinin B (NKB). Through strategic amino acid substitutions, this compound has been engineered to act as a competitive antagonist at the Neurokinin-3 (NK3) receptor. This technical guide provides a detailed overview of its mechanism of action, supported by available quantitative data, generalized experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. The selectivity of this antagonist for the NK3 receptor over other tachykinin receptors (NK1 and NK2) makes it a valuable tool for investigating the physiological roles of the NKB/NK3R signaling pathway and as a potential lead compound in drug discovery programs targeting this system.
Core Mechanism of Action: Competitive Antagonism at the NK3 Receptor
The primary mechanism of action of this compound is its function as a competitive antagonist of the Neurokinin-3 receptor (NK3R), the endogenous receptor for Neurokinin B.[1][2][3] Unlike the native agonist, NKB, which binds to and activates the NK3R to initiate downstream signaling, this compound binds to the receptor without eliciting a functional response. By occupying the binding site, it prevents the endogenous ligand, NKB, from binding and activating the receptor, thereby inhibiting the physiological effects mediated by the NKB/NK3R system.
The structural modifications in this compound are critical to its antagonist properties. The substitutions of D-Proline at position 2 and D-Tryptophan at positions 6 and 8, along with Norleucine at position 10, are key to its altered pharmacological profile compared to the native NKB peptide. These modifications likely confer a specific conformation that allows for high-affinity binding to the NK3R without inducing the conformational change required for receptor activation.
Quantitative Pharmacological Data
The antagonist potency of this compound has been characterized, providing quantitative measures of its activity and selectivity. This data is crucial for its application in research and as a benchmark for the development of novel NK3R antagonists.
| Parameter | Value | Description | Receptor Target | Source |
| pA2 | 5.5 | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | Neurokinin B Receptor (NK3R) | [1][2][3] |
Selectivity Profile:
This compound has been shown to be selective for the NK3 receptor, with no significant activity at the NK1 and NK2 receptors, the receptors for Substance P and Neurokinin A, respectively.[1][2][3]
| Receptor | Effect | Ligand | Source |
| NK1 Receptor | No influence | Substance P | [1][2][3] |
| NK2 Receptor | No influence | Neurokinin A | [1][2][3] |
Signaling Pathways
The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKB, typically couples to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a competitive antagonist, this compound blocks this pathway by preventing the initial agonist binding and receptor activation.
Experimental Protocols
The following sections describe generalized experimental protocols for the pharmacological characterization of NK3 receptor antagonists like this compound. It is important to note that the specific details of the experiments that yielded the pA2 value for this particular compound are not available in the public domain, as a primary research publication could not be identified. The protocols provided here are based on standard methodologies in the field.
Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK3 receptor agonist (e.g., [3H]-Neurokinin B) and a range of concentrations of the unlabeled antagonist, this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 receptor agonist.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization for Antagonist Potency (pA2 Determination)
This assay measures the ability of an antagonist to inhibit the functional response (calcium release) induced by an agonist, providing a measure of its potency (pA2).
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing the NK3 receptor are seeded into a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free intracellular calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a sufficient time to allow for receptor binding.
-
Agonist Stimulation: A fluorescence plate reader is used to measure the baseline fluorescence. A fixed concentration of an NK3 receptor agonist (e.g., Neurokinin B) is then added to the wells to stimulate the cells.
-
Fluorescence Measurement: The plate reader continuously monitors the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
Data Analysis and Schild Plot: Dose-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist. The rightward shift of the agonist dose-response curve caused by the antagonist is quantified. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
Conclusion
This compound is a valuable pharmacological tool that acts as a selective and competitive antagonist of the NK3 receptor. Its mechanism of action involves blocking the binding of the endogenous agonist, Neurokinin B, thereby inhibiting the downstream signaling cascade that is typically initiated by NK3R activation. The available quantitative data, specifically its pA2 value of 5.5, confirms its antagonist potency. The detailed experimental protocols provided in this guide, based on standard industry practices, offer a framework for the further characterization of this and other novel NK3 receptor modulators. For drug development professionals and researchers in the field, this compound serves as a critical compound for elucidating the complex roles of the NKB/NK3R system in health and disease.
References
The Structure and Function of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and biological context of the synthetic peptide (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B. This potent and selective agonist of the Neurokinin 3 receptor (NK3R) is a valuable tool in neuroscience and endocrinology research, particularly in the study of reproductive function and related disorders.
Core Structural and Physicochemical Properties
This compound is a synthetic analog of the endogenous neuropeptide Neurokinin B (NKB). The strategic substitutions of specific amino acids enhance its potency, receptor selectivity, and metabolic stability compared to the native peptide.
The full amino acid sequence is H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 .[1] The shorthand notation for this sequence is DpHDFwVwLNLE-NH2.[2]
Key modifications from native Neurokinin B include:
-
D-Proline at position 2: This substitution induces a β-turn conformation, which is crucial for optimal binding to the NK3R.[1]
-
D-Tryptophan at positions 6 and 8: These substitutions significantly increase the binding affinity for the NK3R.[1]
-
Norleucine at position 10: This substitution of methionine enhances the peptide's resistance to oxidation, thereby increasing its stability.
These modifications result in a peptide with a significantly longer in vivo half-life of 20-30 minutes, compared to the 3-5 minute half-life of native NKB.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 109212-72-8 | [1] |
| Molecular Formula | C67H87N15O14 | [1][2] |
| Molecular Weight | ~1326.5 Da | [1] |
| Binding Affinity (Kd) for NK3R | 1-5 nM | [1] |
| In Vivo Half-Life | 20-30 minutes | [1] |
| Molar Extinction Coefficient (280 nm) | ~17000 M⁻¹·cm⁻¹ | [1] |
| Solubility | Soluble in 0.1% Trifluoroacetic Acid (TFA) in water | [1] |
| Isoelectric Point (pI) | Estimated 8.2-9.2 | [1] |
Neurokinin B Signaling Pathway
This compound exerts its biological effects by binding to and activating the NK3R, a G-protein coupled receptor (GPCR). In the central nervous system, particularly within the arcuate nucleus of the hypothalamus, NK3R activation is a key component of the machinery that regulates the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This process is critical for the control of the reproductive axis.
The signaling cascade involves a complex interplay between three neuropeptides co-expressed in the same neurons (KNDy neurons): Kisspeptin, Neurokinin B, and Dynorphin.
References
An In-Depth Technical Guide to (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Potent and Selective NK3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic, modified decapeptide that acts as a potent and selective antagonist for the neurokinin-3 receptor (NK3R). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in research. Detailed experimental protocols for its use in receptor binding and functional assays are presented, along with a summary of its pharmacological data. This document serves as a technical resource for researchers utilizing this compound to investigate the physiological and pathophysiological roles of the NK3 receptor.
Introduction
Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides, which also includes Substance P and Neurokinin A. These peptides exert their effects through three distinct G-protein coupled receptors: NK1R, NK2R, and NK3R. NKB displays the highest affinity for the NK3 receptor. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, particularly in the regulation of reproductive hormone secretion.
To elucidate the precise functions of the NK3 receptor, highly selective and potent antagonists are required. This compound was developed as a research tool to meet this need. Strategic amino acid substitutions in the native NKB sequence have resulted in a compound with enhanced stability and receptor affinity, making it an invaluable tool for in vitro and in vivo studies.
Physicochemical Properties
This compound is a modified peptide with the following sequence: Ala-D-Pro-Ser-Asn-Thr-D-Trp-Phe-D-Trp-Leu-Nle-NH₂. The key modifications from the native Neurokinin B sequence are the substitution of L-Proline at position 2 with D-Proline, the substitution of L-Tryptophan at positions 6 and 8 with D-Tryptophan, and the replacement of Methionine at position 10 with Norleucine. These changes confer increased resistance to enzymatic degradation and enhance its binding affinity for the NK3 receptor.
| Property | Value |
| Molecular Formula | C67H87N15O14 |
| Molecular Weight | 1326.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO. |
| Stability | Store at -20°C for long-term storage. For stock solutions, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the NK3 receptor. The NK3 receptor is a Gq-protein coupled receptor. Upon binding of an agonist, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound binds to the NK3 receptor but does not elicit this signaling cascade, thereby blocking the effects of endogenous NKB or other NK3R agonists.
Quantitative Pharmacological Data
The introduction of D-amino acids and Norleucine significantly enhances the binding affinity and stability of this compound compared to the native peptide.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Kd) | 1-5 nM | NK3 Receptor | --INVALID-LINK-- |
| In-vivo Half-life | 20-30 minutes | In vivo | --INVALID-LINK-- |
| Native NKB Half-life | 3-5 minutes | In vivo | --INVALID-LINK-- |
Note: The provided data is from a technical blog and should be considered as a reference. For definitive values, consulting peer-reviewed literature is recommended.
Experimental Protocols
The following are representative protocols for characterizing the interaction of this compound with the NK3 receptor.
NK3 Receptor Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound.
Materials:
-
Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 cells).
-
Radiolabeled NK3R agonist (e.g., [125I]-[MePhe7]-NKB).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled NKB (for non-specific binding).
-
50 µL of the diluted this compound.
-
50 µL of radiolabeled NK3R agonist at a concentration close to its Kd.
-
50 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Transfer the contents of the plate to a 96-well filter plate pre-wetted with wash buffer.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
NK3 Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing the NK3 receptor.
Materials:
-
Cell line stably expressing the human NK3 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK3R agonist (e.g., Neurokinin B or Senktide).
-
This compound.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the NK3R-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a fixed concentration of the NK3R agonist (typically the EC80 concentration) into the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.
Applications in Research
This compound is a critical tool for:
-
Investigating the role of the NK3 receptor in the central nervous system: This includes its involvement in the regulation of the hypothalamic-pituitary-gonadal axis, and its potential role in mood and behavior.
-
Studying the peripheral effects of NK3 receptor activation: This can involve research into its role in the gastrointestinal tract and other organ systems.
-
Screening for novel NK3 receptor agonists and antagonists: Due to its high affinity and selectivity, it can be used as a reference compound in drug discovery programs.
-
Validating the specificity of other NK3 receptor ligands: It can be used in competitive binding assays to confirm that other compounds are interacting with the same binding site.
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for the study of the NK3 receptor. Its enhanced stability and potent, selective antagonism make it superior to the native ligand for many research applications. The information and protocols provided in this guide are intended to facilitate its effective use in advancing our understanding of the tachykinin system and its role in health and disease.
The Biological Activity of Modified Neurokinin B Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of modified neurokinin B (NKB) analogs. It covers the fundamental signaling pathways, quantitative data on the potency and affinity of various analogs, and detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the NKB system.
Introduction to Neurokinin B and the NK3 Receptor
Neurokinin B (NKB) is a decapeptide member of the tachykinin family, characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2.[1] In humans, NKB is encoded by the TAC3 gene and is expressed predominantly in the central nervous system.[2] It plays a crucial role in the regulation of reproductive function, particularly in modulating the pulsatile release of gonadotropin-releasing hormone (GnRH).[2][3]
NKB exerts its effects by preferentially binding to the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) encoded by the TACR3 gene.[1][2][4] The critical importance of the NKB/NK3R system in reproduction is highlighted by the finding that loss-of-function mutations in either the TAC3 or TACR3 genes lead to congenital hypogonadotropic hypogonadism, a condition characterized by a failure to undergo puberty.[1]
Within the hypothalamus, NKB is co-expressed with kisspeptin and dynorphin in a population of neurons in the arcuate nucleus (ARC), collectively known as KNDy neurons.[2][4] These neurons form the core of the GnRH pulse generator.[4] In this intricate network, NKB acts as a key stimulatory signal, while dynorphin provides an inhibitory tone, together orchestrating the pulsatile secretion of kisspeptin, which in turn drives the pulsatile release of GnRH.[4][5] This system is a primary target for developing novel therapies for reproductive disorders and managing symptoms of menopause.[3][5][6]
Neurokinin B Signaling Pathways
Activation of the NK3R by NKB initiates a cascade of intracellular signaling events. As a typical GPCR, the NK3R is coupled to Gq/11 and Gs proteins. Upon ligand binding, the receptor triggers the activation of these G-proteins, leading to the stimulation of two primary downstream pathways:
-
Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4][7] The elevation in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).
-
Adenylyl Cyclase (AC) Pathway: The activated Gαs subunit stimulates AC, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][8] cAMP then activates Protein Kinase A (PKA).
These signaling pathways ultimately lead to the modulation of neuronal excitability and neurotransmitter release. The dual activation of both PKC/Ca2+ and PKA/cAMP pathways has been confirmed in vitro.[8]
Quantitative Data on Modified NKB Analogs
The development of modified NKB analogs has focused on creating potent and selective agonists and antagonists to probe the NKB/NK3R system and to serve as therapeutic agents. Analogs are designed to improve properties such as receptor affinity, selectivity over other tachykinin receptors (NK1R, NK2R), and resistance to proteolytic degradation.[9]
| Compound | Receptor | Assay Type | Species | Potency (EC50 / IC50) | Reference |
| Neurokinin B (NKB) | NK3R | [Ca2+]i flux | CHO cells | 1.1 nM (EC50) | [9] |
| NK3R | Binding ([125I]-MePhe7-NKB) | CHO cells | 0.8 nM (IC50) | [9] | |
| Senktide | NK3R | [Ca2+]i flux | CHO cells | 0.3 nM (EC50) | [9] |
| NK3R | Binding ([125I]-MePhe7-NKB) | CHO cells | 0.4 nM (IC50) | [9] | |
| NK1R | Binding ([125I]-BH-SP) | CHO cells | >10,000 nM (IC50) | [9] | |
| NK2R | Binding ([125I]-NKA) | CHO cells | >10,000 nM (IC50) | [9] | |
| Zebrafish NKBa | zfTac3ra | SRE-Luciferase | HEK293 cells | ~1 nM (EC50) | [8] |
| Zebrafish NKF | zfTac3ra | SRE-Luciferase | HEK293 cells | ~10 nM (EC50) | [8] |
Note: CHO refers to Chinese Hamster Ovary cells; SRE to Serum Response Element.
| Compound | Receptor | Assay Type | Species | Potency (Ki / IC50) | Reference |
| Fezolinetant | NK3R | Clinical Trials (VMS) | Human | Effective in reducing hot flash frequency | [5] |
| ESN364 | NK3R | In vivo (LH suppression) | Sheep, Primate | Effective in reducing plasma LH | [5] |
| SB-222200 | tiTac3Ra | CRE-Luciferase | COS-7 cells | ~10-100 nM (IC50) | [10] |
| NK3R | In vivo (LH suppression) | Tilapia | Significant decrease in plasma LH | [10] | |
| Osanetant | tiTac3Ra | CRE-Luciferase | COS-7 cells | ~10-100 nM (IC50) | [10] |
| ZM253,270 | NK2R | Binding ([3H]NKA) | Hamster | 2 nM (Ki) | [11][12] |
| NK2R | Binding ([3H]NKA) | Human | 96 nM (Ki) | [12] |
Note: VMS refers to Vasomotor Symptoms; CRE to cAMP Response Element. ZM253,270 is included as an example of a selective non-peptide tachykinin antagonist, though it targets NK2R.
Experimental Protocols
The characterization of NKB analogs involves a suite of in vitro and in vivo assays to determine their affinity, potency, selectivity, and physiological effects.
These assays quantify the affinity of an analog for the NK3R and its selectivity against other tachykinin receptors.
-
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO, COS-7) stably expressing the human or other species-specific NK1R, NK2R, or NK3R.[9]
-
Competitive Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [125I]-MePhe7-NKB for NK3R, [3H]NKA for NK2R) and varying concentrations of the unlabeled test analog.[9][12]
-
Separation and Counting: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The IC50 value is calculated from the resulting competition curve. The Ki value can then be derived using the Cheng-Prusoff equation.
-
These assays measure the biological response triggered by the analog, determining whether it is an agonist or antagonist and quantifying its potency (EC50) and efficacy.
-
Intracellular Calcium ([Ca2+]i) Flux Assay:
-
Cell Preparation: NK3R-expressing cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Addition: The test analog is added to the wells, and changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: For agonists, a dose-response curve is generated to calculate the EC50. For antagonists, cells are pre-incubated with the antagonist before adding a known agonist (like NKB), and the inhibition of the agonist's response is measured.
-
-
Luciferase Reporter Gene Assay:
-
Transfection: Cells (e.g., HEK293, COS-7) are co-transfected with a plasmid encoding the NK3R and a reporter plasmid containing a luciferase gene under the control of a response element (e.g., CRE for the PKA pathway or SRE for the PKC pathway).[8][10]
-
Treatment: Transfected cells are treated with various concentrations of the NKB analog.
-
Luminescence Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the activation of the signaling pathway.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for agonists or the IC50 for antagonists.[10]
-
In vivo studies are essential to confirm the physiological effects of NKB analogs in a complex biological system.
-
Objective: To assess the effect of NKB analogs on the hypothalamic-pituitary-gonadal (HPG) axis.
-
Animal Models: Ovariectomized or intact female rats, sheep, or non-human primates are commonly used.[5][13][14]
-
Methodology:
-
Surgical Preparation: Animals may be fitted with cannulae for intracerebroventricular (ICV) drug administration or venous catheters for frequent blood sampling.[14]
-
Drug Administration: Analogs (e.g., senktide, ESN364) are administered via a defined route (e.g., ICV, intraperitoneal, systemic).[8][14]
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 10-12 minutes) to characterize the pulsatile secretion of Luteinizing Hormone (LH).[14]
-
Hormone Measurement: Plasma LH concentrations are measured using a radioimmunoassay (RIA).[14]
-
Data Analysis: Changes in LH pulse frequency and amplitude following treatment are analyzed to determine the stimulatory (agonist) or inhibitory (antagonist) effect of the analog on the GnRH pulse generator.[14]
-
Biological Effects and Therapeutic Applications
The distinct roles of NKB in physiology have led to the development of analogs with significant therapeutic potential.
The primary hub for NKB's reproductive effects is the KNDy neuron population in the hypothalamus. NKB, acting on NK3R, stimulates KNDy neurons, leading to the release of kisspeptin, which subsequently triggers a GnRH pulse. Dynorphin, also released from these neurons, provides a brake on this activity. This auto-regulatory loop is fundamental to reproductive health.[4][5]
During menopause, the decline in estrogen leads to hypertrophy and hyperactivity of KNDy neurons. This is thought to disrupt thermoregulatory centers in the hypothalamus, causing vasomotor symptoms (VMS) like hot flushes. NK3R antagonists, such as fezolinetant, can normalize the activity of these hyperactive KNDy neurons.[5][6] By blocking the stimulatory NKB input, these drugs reduce the frequency and severity of hot flushes, offering a non-hormonal treatment option for menopausal women.[5]
The ability of NK3R antagonists to modulate the HPG axis has opened up potential applications for other hormone-dependent conditions:
-
Polycystic Ovary Syndrome (PCOS): Increased NKB signaling is implicated in the hyperactive LH pulse secretion seen in PCOS. NK3R antagonists could help normalize the LH/FSH ratio.[5]
-
Uterine Fibroids and Endometriosis: By partially suppressing the HPG axis, NK3R antagonists may offer a therapeutic benefit for these conditions, which are often treated with GnRH modulators.[5]
NK3R agonists, while less explored therapeutically, remain valuable research tools. The stimulatory effect of agonists like senktide on LH secretion in species like sheep and humans underscores the key role of NKB in driving GnRH release.[15]
Conclusion
Modified neurokinin B analogs are powerful tools for dissecting the complex neuroendocrine control of reproduction and other physiological processes. The development of selective and potent NK3R antagonists has already yielded a new class of non-hormonal therapies for menopausal symptoms, marking a significant translational success. The detailed characterization of these compounds through rigorous in vitro and in vivo protocols is fundamental to their continued development. Future research will likely focus on refining the pharmacological profiles of these analogs and exploring their full therapeutic potential in a wider range of reproductive and neurological disorders.
References
- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin B - Wikipedia [en.wikipedia.org]
- 3. Invited review: Translating kisspeptin and neurokinin B biology into new therapies for reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Therapeutic Potential of Kisspeptin and Neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurokinin B acts via the neurokinin-3 receptor in the retrochiasmatic area to stimulate luteinizing hormone secretion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Guide to its NK3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Neurokinin B and its Receptors
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors. While there is some degree of cross-reactivity, each tachykinin exhibits a preferential affinity for a specific receptor subtype: SP for NK1, NKA for NK2, and NKB for NK3.[1][2]
The NKB/NK3R signaling pathway is of particular interest to researchers due to its involvement in the regulation of the hypothalamic-pituitary-gonadal axis, and it has emerged as a promising therapeutic target for managing conditions such as menopausal hot flushes and polycystic ovarian syndrome.
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Modified Analog for Enhanced NK3 Receptor Selectivity
This compound is a rationally designed synthetic analog of NKB. The modifications to its peptide sequence are intended to enhance its binding affinity and selectivity for the NK3 receptor, as well as to increase its metabolic stability compared to the native peptide.
The key modifications and their expected impact are as follows:
-
D-Proline at position 2 (D-Pro2): The introduction of a D-amino acid at this position is a common strategy in peptide chemistry to induce a specific conformational constraint (a β-turn). This rigid structure is thought to pre-organize the peptide into a conformation that is optimal for binding to the NK3 receptor, thereby increasing its affinity.
-
D-Tryptophan at positions 6 and 8 (D-Trp6,8): The substitution of L-Tryptophan with its D-isomer at these positions is crucial for enhancing receptor affinity. The indole side chains of tryptophan are key interaction points with the receptor binding pocket. The D-configuration is believed to allow for more favorable hydrophobic and π-π stacking interactions within the NK3 receptor's binding site. It has been suggested that the introduction of D-Tryptophan can increase the binding affinity for the NK3 receptor by approximately 3-5 times compared to the native Neurokinin B.
-
Norleucine at position 10 (Nle10): The replacement of the easily oxidizable Methionine with its isosteric analog Norleucine is a standard modification to improve the metabolic stability of the peptide. This substitution prevents oxidation of the sulfur-containing side chain, thereby prolonging the half-life of the analog both in vitro and in vivo.
Quantitative Data on Receptor Selectivity
A comprehensive search of the scientific literature did not yield specific quantitative data (Ki or IC50 values for binding affinity, and EC50 values for functional potency) for this compound across the NK1, NK2, and NK3 receptors. To fully characterize the selectivity profile of this analog, experiments as detailed in Section 4 would need to be performed. The tables below are provided as a template for the presentation of such data.
Table 1: Binding Affinity Profile of this compound
| Receptor Subtype | Ligand | Ki (nM) | Selectivity Ratio (NK1/NK3) | Selectivity Ratio (NK2/NK3) |
| NK1 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |
| NK2 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |
| NK3 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |
Table 2: Functional Potency Profile of this compound
| Receptor Subtype | Ligand | EC50 (nM) | Selectivity Ratio (NK1/NK3) | Selectivity Ratio (NK2/NK3) |
| NK1 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |
| NK2 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |
| NK3 | (D-Pro2,D-Trp6,8,Nle10)-NKB | Data not available | Data not available | Data not available |
Experimental Protocols
To determine the NK3 receptor selectivity of this compound, a combination of radioligand binding assays and in vitro functional assays would be employed.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor. Competition binding assays are used to determine the inhibition constant (Ki) of a test compound.
Objective: To determine the binding affinity (Ki) of this compound for the human NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Radioligands selective for each receptor:
-
NK1: [3H]-Substance P or [125I]-Bolton Hunter-Substance P
-
NK2: [125I]-Neurokinin A
-
NK3: [125I]-His-MePhe-Neurokinin B or [3H]-Senktide
-
-
This compound (unlabeled)
-
Non-specific binding inhibitors (e.g., high concentrations of unlabeled native ligands: Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound (this compound).
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of the appropriate unlabeled native ligand.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays: Calcium Mobilization
Activation of the NK3 receptor, a Gq-coupled receptor, leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent calcium indicators.
Objective: To determine the functional potency (EC50) of this compound in activating the human NK1, NK2, and NK3 receptors.
Materials:
-
Cell lines stably expressing human recombinant NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells expressing the receptor of interest in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will measure the baseline fluorescence of the cells, then automatically inject the compound solutions into the cell plate and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response as a function of the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Visualization of Signaling Pathways and Experimental Workflows
NK3 Receptor Signaling Pathway
Caption: NK3 Receptor Signaling Pathway.
Experimental Workflow for Determining Receptor Selectivity
Caption: Experimental Workflow for Selectivity.
Conclusion
This compound is a synthetic analog of Neurokinin B designed for enhanced stability and high selectivity towards the NK3 receptor. The strategic modifications in its amino acid sequence are expected to confer a favorable conformation for receptor binding and to protect it from rapid degradation. While the existing literature points towards its potential as a potent and selective NK3 receptor agonist, a full quantitative characterization of its binding and functional profiles at all three neurokinin receptors is necessary to definitively establish its selectivity. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such a characterization. The continued investigation of selective NK3 receptor agonists like this compound holds significant promise for the development of novel therapeutics targeting the neurokinin system.
References
The Pharmacokinetic Profile of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic properties of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, a synthetic analog of Neurokinin B. This document synthesizes available data on its stability, half-life, and the methodologies employed for its study, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a modified peptide designed for enhanced stability and affinity for the Neurokinin 3 Receptor (NK3R). These modifications, including the substitution with D-amino acids and Norleucine, are intended to overcome the rapid degradation of native peptides, thereby prolonging its biological activity. Understanding the pharmacokinetics of this analog is crucial for its development as a potential therapeutic agent.
Quantitative Pharmacokinetic Data
The introduction of D-amino acids and Norleucine at specific positions in the Neurokinin B sequence significantly enhances its resistance to enzymatic degradation. This modification leads to a notable extension of its in-vivo half-life to approximately 20-30 minutes, a significant increase from the 3-5 minute half-life of native Neurokinin B.
| Parameter | Value | Species | Method of Determination | Reference |
| Half-life (t½) | 20-30 minutes | In vivo (unspecified) | Not specified | |
| Clearance (CL) | Data not available | |||
| Volume of Distribution (Vd) | Data not available | |||
| Bioavailability (F%) | Data not available |
Physicochemical Properties
The physicochemical characteristics of this compound influence its pharmacokinetic behavior.
| Property | Description |
| Solubility | Soluble in 0.1% Trifluoroacetic Acid (TFA) in water and mixtures of acetonitrile/0.1% TFA. Low solubility in pure water. |
| Stability | Stable in buffers with a pH range of 6.0-7.5. Susceptible to acid hydrolysis at pH < 5.0 and oxidation at pH > 8.0. Sensitive to high temperatures. |
| Optical Characteristics | Exhibits strong UV absorbance at 280 nm due to the presence of multiple D-Tryptophan residues. |
Experimental Protocols
The pharmacokinetic analysis of peptide analogs like this compound typically involves in vivo studies in animal models followed by the quantification of the peptide in biological matrices.
In Vivo Pharmacokinetic Study Design
A representative experimental design for determining the pharmacokinetic profile of a novel peptide analog is outlined below.
Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution) of this compound in a relevant animal model (e.g., rat or mouse).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline with 0.1% BSA) to the desired concentration.
-
Administration:
-
Intravenous (IV) Bolus: A single dose (e.g., 1 mg/kg) is administered via the tail vein to determine fundamental pharmacokinetic parameters.
-
Subcutaneous (SC) or Intraperitoneal (IP) Injection: To assess bioavailability and absorption characteristics.
-
-
Blood Sampling:
-
Serial blood samples (approx. 100 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) post-administration.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation of the peptide.
-
-
Sample Processing:
-
Plasma is separated by centrifugation at 4°C.
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalytical Method: Quantification of this compound in plasma samples is performed using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate pharmacokinetic parameters.
Bioanalytical Method: LC-MS/MS for Peptide Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a precipitating agent (e.g., acetonitrile) to remove larger proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, SPE can be employed using a suitable sorbent to extract the peptide from the plasma matrix.
-
An internal standard (a stable isotope-labeled version of the peptide or a structurally similar peptide) is added at the beginning of the sample preparation to account for extraction variability.
-
-
Chromatographic Separation (LC):
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Signaling Pathway and Experimental Workflow Visualizations
Neurokinin B Signaling Pathway
Neurokinin B (NKB) exerts its biological effects by binding to the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.
The Cornerstone of Stability: An In-depth Technical Guide to D-Amino Acid Substituted Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of native neuropeptides in biological systems presents a significant hurdle in their development as therapeutic agents. Rapid enzymatic degradation leads to poor pharmacokinetic profiles, limiting their efficacy. A proven strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This technical guide provides a comprehensive overview of the principles, experimental evaluation, and functional implications of D-amino acid substitution on neuropeptide stability and activity.
The Impact of D-Amino Acid Substitution on In Vivo Stability and Pharmacokinetics
Incorporating D-amino acids into neuropeptide sequences sterically hinders the recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids. This increased resistance to enzymatic degradation translates to a significantly longer plasma half-life and improved bioavailability.
Quantitative Data on In Vivo Stability and Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for various D-amino acid substituted neuropeptides compared to their native L-amino acid counterparts.
Table 1: Pharmacokinetic Parameters of D-Amino Acid Substituted Somatostatin Analogs
| Peptide | Substitution | Half-life (t½) | Bioavailability (%) | Reference |
| Somatostatin | Native (all L-amino acids) | < 3 minutes (in vivo) | Low | [1](2--INVALID-LINK-- |
| Octreotide | D-Phe, D-Trp | ~2 hours | High | [1](--INVALID-LINK--) |
| [D-Trp⁸]-SRIF | D-Trp at position 8 | Significantly increased vs SRIF | Not specified | [1](--INVALID-LINK--) |
| Analog 7 (with Msa and D-Trp) | Msa, D-Trp | 43.9 hours (in human serum) | Not specified | [1](--INVALID-LINK--) |
| Analog 10 (with Msa) | Multiple Msa | ~93.5 hours (in human serum) | Not specified | --INVALID-LINK--1 |
Table 2: Pharmacokinetic Parameters of D-Amino Acid Substituted Opioid Peptides
| Peptide | Substitution | Analgesic Activity | Blood-Brain Barrier Penetration | Reference |
| Endogenous Opioid Peptides | Native (all L-amino acids) | Potent but short-lived | Limited | [3](--INVALID-LINK--) |
| Ac-rfwink-NH₂ | All D-amino acids | Potent and long-lasting | Yes | [4](--INVALID-LINK--) |
| LOR17 (c[Phe-Gly-β-Ala-D-Trp]) | D-Trp | Significant antinociception | Not specified | [3](--INVALID-LINK--) |
Experimental Protocols for Assessing In Vivo Stability and Function
A robust evaluation of D-amino acid substituted neuropeptides requires a suite of well-defined experimental protocols. This section details the methodologies for key assays.
In Vivo Neuropeptide Stability Assessment via Microdialysis
This protocol allows for the continuous sampling of neuropeptides from the extracellular fluid of specific brain regions in freely moving animals, providing a direct measure of their in vivo stability and concentration.
Protocol: In Vivo Microdialysis of Neuropeptides in Rats
-
Probe Construction and Implantation:
-
Fabricate a microdialysis probe with a semipermeable membrane of a molecular weight cutoff appropriate for the neuropeptide of interest.
-
Under anesthesia, stereotaxically implant the guide cannula into the target brain region of the rat.
-
Insert the microdialysis probe through the guide cannula.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.2-2 µL/min) using a microinfusion pump.
-
Collect the dialysate at regular intervals (e.g., every 20-30 minutes) into collection vials containing a stabilizing agent (e.g., 5% acetic acid) to prevent degradation.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of the neuropeptide and its metabolites using a highly sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the concentration of the intact neuropeptide over time to determine its in vivo half-life and clearance rate.
-
Enzymatic Stability Assay in Serum
This in vitro assay provides a rapid assessment of a neuropeptide's susceptibility to degradation by serum proteases.
Protocol: Serum Stability Assay using HPLC
-
Sample Preparation:
-
Prepare a stock solution of the D-amino acid substituted neuropeptide.
-
Incubate the neuropeptide at a final concentration (e.g., 1 mg/mL) in fresh human or rat serum at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the enzymatic reaction by adding an equal volume of a quenching agent, such as 10% trichloroacetic acid (TCA) or acetonitrile.
-
Centrifuge the samples to pellet the precipitated serum proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Monitor the elution profile using UV detection at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining over time and determine its half-life in serum.
-
Receptor Binding Affinity Assessment
This assay determines the binding affinity of the D-amino acid substituted neuropeptide to its target receptor, ensuring that the modification does not negatively impact its biological activity.
Protocol: Competitive Radioligand Binding Assay for GPCRs
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the target G-protein coupled receptor (GPCR).
-
-
Assay Setup:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled D-amino acid substituted neuropeptide (the competitor).
-
-
Incubation and Separation:
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
-
Quantification:
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the D-amino acid substituted neuropeptide using the Cheng-Prusoff equation.
-
Identification of D-Amino Acid Containing Peptides
This workflow is crucial for confirming the presence and position of D-amino acids in synthesized peptides or for discovering naturally occurring D-amino acid containing peptides (DAACPs).
Workflow: Enzymatic Digestion and Mass Spectrometry for Chiral Analysis
-
Enzymatic Digestion Screen:
-
Treat the peptide sample with an aminopeptidase, such as Aminopeptidase M, which selectively cleaves L-amino acids from the N-terminus.
-
Analyze the digestion products by mass spectrometry. Peptides containing a D-amino acid near the N-terminus will be resistant to digestion.
-
-
Acid Hydrolysis:
-
Hydrolyze the peptide into its constituent amino acids using 6M HCl.
-
-
Chiral Derivatization:
-
Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers of the D- and L-amino acids.
-
-
LC-MS Analysis:
-
Separate the derivatized amino acids using RP-HPLC. The diastereomers will have different retention times.
-
Detect and identify the amino acids by mass spectrometry.
-
-
Data Analysis:
-
Compare the retention times of the derivatized amino acids from the sample to those of D- and L-amino acid standards to determine the chirality of each amino acid in the original peptide.
-
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling consequences of D-amino acid substitution is critical. The following diagrams illustrate key signaling pathways often modulated by neuropeptides and a typical experimental workflow for stability analysis.
Neuropeptide-Activated GPCR Signaling Pathways
D-amino acid substituted neuropeptides often retain their ability to activate G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.
Caption: GPCR signaling cascades activated by D-amino acid neuropeptides.
Experimental Workflow for In Vivo Stability Analysis
This diagram outlines the key steps in determining the in vivo stability of a novel D-amino acid substituted neuropeptide.
Caption: Workflow for assessing the in vivo stability of D-peptides.
Logical Workflow for Receptor Binding Characterization
This diagram illustrates the decision-making process and experimental flow for characterizing the receptor binding properties of a D-amino acid substituted neuropeptide.
Caption: Workflow for receptor binding affinity determination.
Conclusion
The substitution of L-amino acids with their D-counterparts is a powerful and well-validated strategy to enhance the in vivo stability and pharmacokinetic properties of neuropeptides. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug developers to effectively design, evaluate, and advance D-amino acid substituted neuropeptides as next-generation therapeutics. The increased metabolic stability, coupled with retained or even enhanced biological activity, underscores the significant potential of this approach in overcoming the traditional limitations of peptide-based drugs.
References
The Pivotal Role of D-Tryptophan Residues in Modulating NK3 Receptor Binding Affinity: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the structural determinants of ligand binding to the Neurokinin-3 receptor (NK3R), with a specific focus on the role of D-tryptophan (D-Trp) residues. We will explore the receptor's signaling cascade, detail common experimental methodologies, and present quantitative structure-activity relationship (SAR) data for key ligands.
Introduction to the Neurokinin-3 Receptor (NK3R)
The Neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central and peripheral nervous systems. Its endogenous ligand is Neurokinin B (NKB), a member of the tachykinin family of peptides. The NKB/NK3R system is implicated in a variety of physiological processes, most notably the regulation of the hypothalamic-pituitary-gonadal axis, making it a significant target for therapeutic intervention in reproductive disorders, menopausal vasomotor symptoms, and psychiatric conditions like schizophrenia. The development of potent and selective NK3R antagonists and agonists is a key objective in modern pharmacology. Understanding the precise molecular interactions that govern ligand binding and affinity is paramount to the rational design of such therapeutic agents. One common strategy in peptide drug design is the substitution of L-amino acids with their D-isomers to enhance stability and modulate receptor affinity and selectivity. This guide examines the specific impact of incorporating D-Trp residues into NK3R ligands.
The NK3R Signaling Pathway
Upon agonist binding, the NK3R undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The NK3R primarily couples to Gαq proteins. This initiates a well-defined intracellular signaling cascade:
-
Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Stimulation: The GTP-bound Gαq activates the enzyme Phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C, which then phosphorylates a multitude of downstream target proteins, leading to a cellular response.
The Discovery and Development of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetically modified peptide analog of the endogenous tachykinin, Neurokinin B (NKB). This potent and selective agonist for the Neurokinin-3 receptor (NK3R) has been engineered for enhanced stability and receptor affinity, making it a valuable tool in the study of NK3R pharmacology and a potential lead compound in drug development. This technical guide provides a comprehensive overview of its discovery, development, pharmacological properties, and the experimental methodologies used for its characterization.
Core Concepts: Structure and Rationale for Modification
The development of this compound was driven by the need for a research tool with improved pharmacological properties over the native NKB peptide. The native sequence of NKB is susceptible to rapid degradation by peptidases, limiting its in vivo utility. The modifications in this analog are strategically designed to overcome these limitations:
-
D-Proline at position 2 (D-Pro2): The substitution of L-Proline with its D-enantiomer at position 2 introduces a conformational constraint. This modification is intended to stabilize a specific peptide conformation that is favorable for high-affinity binding to the NK3R.
-
D-Tryptophan at positions 6 and 8 (D-Trp6,8): The replacement of L-Tryptophan with D-Tryptophan at these key positions serves a dual purpose. Firstly, it significantly enhances the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its biological half-life. Secondly, these residues are often crucial for receptor interaction, and the D-isomers can optimize binding within the receptor's binding pocket.
-
Norleucine at position 10 (Nle10): Methionine, the natural amino acid at position 10 of NKB, is prone to oxidation, which can lead to a loss of biological activity. Norleucine, an isomer of leucine, is a non-oxidizable substitute for methionine that maintains the necessary hydrophobicity for receptor binding.
These modifications collectively result in a highly potent and stable NK3R agonist.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its enhanced properties compared to native Neurokinin B.
| Parameter | This compound | Native Neurokinin B | Reference |
| Binding Affinity (Kd) | 1-5 nM | ~5-15 nM | [1] |
| In Vivo Half-life | 20-30 minutes | 3-5 minutes | [1] |
Note: The data presented is based on available literature. Values for native Neurokinin B are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of this compound, based on standard practices in the field.
Solid-Phase Peptide Synthesis
The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Pro-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Nle-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
The Rink Amide resin is swelled in DMF.
-
The first Fmoc-protected amino acid (Fmoc-Nle-OH) is coupled to the resin using coupling reagents and a base.
-
The Fmoc protecting group is removed using the deprotection solution.
-
Subsequent Fmoc-protected amino acids are coupled sequentially according to the peptide sequence.
-
After the final amino acid is coupled, the peptide is cleaved from the resin and all protecting groups are removed using the cleavage cocktail.
-
The crude peptide is precipitated in cold ether, collected by centrifugation, and lyophilized.
-
The peptide is purified by reverse-phase HPLC.
-
The final product is characterized by mass spectrometry to confirm its identity and purity.
Receptor Binding Assay
This assay is used to determine the binding affinity of the peptide to the NK3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled ligand (e.g., [125I]-NKB or a suitable antagonist)
-
This compound (unlabeled)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Protocol:
-
A competition binding experiment is set up with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test peptide.
-
Cell membranes are incubated with the radioligand and the test peptide in the assay buffer.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is then used to calculate the Ki (inhibition constant).
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of the peptide to activate the NK3 receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Materials:
-
A cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with HEPES)
-
This compound
-
A fluorescence plate reader with an injection system
Protocol:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye for a specific period.
-
The plate is placed in the fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells using the instrument's injection system.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is monitored over time.
-
The peak fluorescence response is measured for each concentration of the peptide.
-
The data is analyzed to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
Visualizations
NK3R Signaling Pathway
Caption: Simplified signaling pathway of the NK3 receptor upon activation by an agonist.
Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for the synthesis and in vitro characterization of a peptide agonist.
Conclusion
This compound represents a significant advancement in the development of tool compounds for studying the neurokinin system. Its enhanced stability and high affinity for the NK3R make it an invaluable asset for researchers investigating the physiological and pathological roles of this receptor. The detailed understanding of its structure-activity relationship and the application of robust experimental methodologies have been pivotal in its development and continue to support its use in ongoing research. This technical guide provides a foundational understanding for professionals in the field to appreciate and utilize this important pharmacological tool.
References
In-Depth Technical Guide: Physicochemical Properties of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, receptor binding profile, and signaling pathways of the synthetic decapeptide, (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B. This potent and selective neurokinin-3 (NK3) receptor agonist is a valuable tool in neuroscience and drug discovery for investigating the physiological roles of the neurokinin B system.
Core Physicochemical Properties
This compound is a synthetic analog of the endogenous neuropeptide Neurokinin B (NKB). Strategic amino acid substitutions enhance its stability and receptor binding characteristics.
| Property | Value | Reference |
| Molecular Formula | C67H87N15O14 | [1] |
| Molecular Weight | 1326.52 g/mol | [1] |
| CAS Number | 109212-72-8 | [1] |
| Sequence | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 (Native NKB) with substitutions at positions 2, 6, 8, and 10 | |
| Solubility | Soluble in DMSO and 0.1% TFA in water. | |
| Stability | Sensitive to high temperatures and pH extremes. The D-amino acid substitutions at positions 2, 6, and 8 provide significant resistance to enzymatic degradation compared to native NKB. | |
| Purity | Typically >95% as determined by HPLC. | |
| Appearance | White to off-white lyophilized powder. |
Receptor Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Kd) | Reference |
| NK3 | 1-5 nM | |
| NK1 | Data not available | |
| NK2 | Data not available |
The binding affinity for the NK3 receptor is reported to be 3 to 5 times higher than that of the native Neurokinin B.
Signaling Pathways
Upon binding to the NK3 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins.
Description of the Signaling Cascade:
-
This compound binds to and activates the NK3 Receptor .
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein .
-
The activated Gαq subunit dissociates and activates Phospholipase C (PLC) .
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2 ) into two second messengers: inositol 1,4,5-trisphosphate (IP3 ) and diacylglycerol (DAG ).
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca²⁺) .
-
DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC) .
-
These signaling events lead to a variety of downstream cellular responses , including neuronal excitation and hormone secretion.
Experimental Protocols
Synthesis and Purification
The synthesis of this compound is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is used as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid (Nle) is coupled to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent (e.g., HBTU, HATU).
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed with a solution of piperidine in a suitable solvent (e.g., DMF).
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the NK3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity NK3 receptor radioligand (e.g., [¹²⁵I]-MePhe7-NKB).
-
This compound (unlabeled competitor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled NK3 receptor agonist (e.g., unlabeled NKB or Senktide).
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration following the activation of the NK3 receptor by this compound.
Materials:
-
A cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (concentration of agonist that produces 50% of the maximal response).
Pharmacokinetics
The D-amino acid substitutions in this compound confer enhanced stability against proteolytic degradation, resulting in a longer in vivo half-life compared to native Neurokinin B. This improved pharmacokinetic profile makes it a more suitable tool for in vivo studies.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for studying the neurokinin system. Its high potency and selectivity for the NK3 receptor, coupled with its enhanced stability, make it an ideal ligand for in vitro and in vivo investigations into the physiological and pathological roles of neurokinin B signaling. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and functional analysis of this important neuropeptide analog.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic, potent, and selective agonist for the Neurokinin-3 receptor (NK3R). As a member of the tachykinin family, Neurokinin B and its analogs play a crucial role in regulating a variety of physiological processes, including reproductive function, neurotransmission, and cardiovascular homeostasis.[1] The strategic substitutions of D-amino acids and norleucine in this peptide analog confer enhanced stability and resistance to enzymatic degradation, making it a valuable tool for in vivo studies investigating the therapeutic potential of NK3R activation.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound. The protocols are primarily adapted from established methodologies for the well-characterized NK3R agonist, senktide, and should be optimized for the specific research context.
Physicochemical Properties and Stability
This compound is typically supplied as a lyophilized powder. It is soluble in aqueous solutions, though the addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), may be necessary to achieve higher concentrations. The peptide's modifications provide significant resistance to proteases, resulting in a longer in vivo half-life compared to native Neurokinin B. For optimal stability, it is recommended to store the lyophilized peptide at -20°C and reconstituted solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation: Quantitative In Vivo Data for the NK3R Agonist Senktide
The following tables summarize effective in vivo dosages of the related NK3R agonist, senktide, in rodents. These values should serve as a starting point for dose-response studies with this compound.
Table 1: Intracerebroventricular (ICV) Administration of Senktide in Rodents
| Species | Dose Range | Vehicle | Observed Effects | Reference |
| Rat | 100 - 600 pmol | Artificial Cerebrospinal Fluid (aCSF) | Dose-dependent suppression of LH pulses | [2] |
| Rat | 200 ng | Isotonic Saline | Suppression of NaCl intake | [3] |
| Mouse | 0.01 - 1.2 nmol | Not specified | Induction of 5-HT-mediated behaviors | [4] |
| Gerbil | 0.01 - 0.6 nmol | Vehicle (unspecified) | Dose-dependent increase in locomotor activity | [5] |
Table 2: Systemic (Intraperitoneal and Subcutaneous) Administration of Senktide and Neurokinin B in Rats
| Compound | Administration Route | Dose Range | Vehicle | Observed Effects | Reference |
| Senktide | Subcutaneous (s.c.) | 0.1 - 2.4 µmol/kg | Not specified | Induction of 5-HT-mediated behaviors | [4] |
| Senktide | Subcutaneous (s.c.) | 0.2 mg/kg | Vehicle | Facilitation of episodic-like memory | [6] |
| Neurokinin B | Intraperitoneal (i.p.) | 1 µg, 1 ng, 10 pg | Not specified | Increased seminal vesicle weight and epithelial height | [7][8] |
| Senktide | Intraperitoneal (i.p.) | 1 µg | Not specified | Increased seminal vesicle weight and epithelial height | [7][8] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the general procedure for preparing a stock solution of the peptide.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or a suitable buffer (e.g., sterile saline or artificial cerebrospinal fluid)
-
0.1% Trifluoroacetic acid (TFA) in sterile water (optional, for enhancing solubility)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized peptide to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile solvent to the vial to achieve a stock concentration (e.g., 1 mg/mL). If solubility is an issue, use a solvent containing 0.1% TFA.
-
Gently swirl or roll the vial to dissolve the peptide.[9] Avoid vigorous shaking or vortexing, which can cause peptide degradation.[10]
-
Once fully dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (ICV) Administration in Rodents (Adapted from Senktide Protocols)
This protocol describes the administration of the peptide directly into the cerebral ventricles.
Materials:
-
Reconstituted this compound solution
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline for dilution
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe with a 27-gauge or smaller needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal monitoring equipment
Procedure:
-
Anesthetize the animal using an approved anesthetic protocol and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for the specific species and age of the animal, determine the coordinates for the lateral ventricle (relative to bregma).[11][12]
-
Drill a small burr hole through the skull at the determined coordinates.
-
Dilute the peptide stock solution to the desired final concentration with sterile aCSF or saline immediately before injection.
-
Slowly lower the injection needle to the target depth in the lateral ventricle.
-
Infuse the desired volume (typically 1-5 µL) of the peptide solution over several minutes to minimize tissue damage and backflow.[11]
-
Leave the needle in place for an additional 1-2 minutes before slowly retracting it.[11]
-
Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.
Protocol 3: Intraperitoneal (IP) Administration in Rodents
This protocol is for systemic administration of the peptide.
Materials:
-
Reconstituted this compound solution
-
Sterile saline or other appropriate vehicle for dilution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Dilute the peptide stock solution to the final desired concentration with sterile saline.
-
Gently restrain the animal.
-
Lift the animal's hindquarters and locate the lower left or right quadrant of the abdomen.
-
Insert the needle at a 45-degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the desired volume of the peptide solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualizations
Neurokinin B Signaling Pathway
The binding of this compound to the NK3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This can involve the activation of both the phospholipase C (PLC) and adenylyl cyclase (AC) pathways.[13]
Caption: NK3R signaling cascade.
General Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: In vivo experimental workflow.
Important Considerations
-
Dose-Response Studies: It is crucial to perform initial dose-response studies to determine the optimal effective dose of this compound for the specific biological system and desired effect. The doses provided for senktide should be used as a guide.
-
Vehicle Controls: Always include a vehicle control group that receives an injection of the solvent without the peptide to account for any effects of the injection procedure or the vehicle itself.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Appropriate anesthesia, analgesia, and monitoring are essential.
-
Specificity: To confirm that the observed effects are mediated by NK3R, consider using a selective NK3R antagonist in a separate group of animals prior to administration of this compound.
References
- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Intraventricular injection of tachykinin NK3 receptor agonists suppresses the ingestion of NaCl-associated tastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Neurokinin B Administration Induces Dose Dependent Proliferation of Seminal Vesicles in Adult Rats - Ramzan - Current Protein & Peptide Science [journals.eco-vector.com]
- 9. youtube.com [youtube.com]
- 10. jpt.com [jpt.com]
- 11. Experiment 1: Effect of central (ICV) administration of senktide on LH release in male and female WT and Kiss1 KO mice with or without the presence of sex steroids. [bio-protocol.org]
- 12. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GnRH Pulse Generation Using Neurokinin B Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) pulse generation is a fundamental process in reproductive neuroendocrinology. The pulsatile release of GnRH from the hypothalamus governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function. A key player in the regulation of GnRH pulsatility is Neurokinin B (NKB), a member of the tachykinin peptide family. NKB and its receptor, the neurokinin-3 receptor (NK3R), are co-expressed with kisspeptin and dynorphin in a population of neurons in the arcuate nucleus known as KNDy neurons. These neurons are considered a critical component of the GnRH pulse generator.[1][2][3]
The study of the NKB/NK3R system is crucial for understanding the mechanisms of both normal and pathological reproductive function. Synthetic analogs of NKB are powerful tools for this research. While the specific compound (D-Pro2,D-Trp6,8,Nle10)-NKB is a modified NKB analog designed for increased receptor affinity and stability, published research on its specific application in GnRH pulse generation is limited. However, the selective and potent NK3R agonist, senktide , has been extensively used to elucidate the role of NKB signaling in this process.[4][5] These application notes will therefore focus on the use of senktide as a representative NK3R agonist to study GnRH pulse generation, while also providing available information on (D-Pro2,D-Trp6,8,Nle10)-NKB.
Compound Information: (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
-
Structural Modifications:
-
D-Proline at position 2: The rigid structure of D-proline induces a β-turn in the peptide backbone, which is crucial for the precise positioning of the core amino acid residues for optimal binding to the NK3R.
-
D-Tryptophan at positions 6 and 8: The introduction of D-tryptophan significantly increases the binding affinity for the NK3R, estimated to be 3-5 times higher than the native NKB. The indole rings of D-tryptophan are thought to insert into hydrophobic pockets of the receptor, enhancing the stability of the ligand-receptor interaction.
-
Norleucine at position 10: The replacement of methionine with norleucine, a non-oxidizable analog, improves the stability of the peptide by preventing oxidation.
-
-
Physicochemical Properties:
-
Appearance: White to off-white powder.
-
Solubility: Soluble in aqueous solutions containing a small amount of trifluoroacetic acid (TFA). It has lower solubility in pure water.
-
Stability: The D-amino acid and norleucine substitutions confer significant resistance to enzymatic degradation, resulting in a longer in vivo half-life compared to native NKB.
-
Application Notes: Using Senktide to Modulate GnRH Pulse Generation
Senktide, as a selective NK3R agonist, provides a means to directly probe the function of NKB signaling within the GnRH pulse generator circuitry.
Mechanism of Action
NKB, acting through the NK3R on KNDy neurons, is thought to be an excitatory neurotransmitter that plays a crucial role in initiating and synchronizing the firing of these neurons.[2][3] This synchronized activity leads to the pulsatile release of kisspeptin, which then directly stimulates GnRH neurons to release GnRH.[3] However, the downstream effects of NKB signaling are complex and can be species-specific and dependent on the hormonal milieu. In some models, NKB agonism can lead to an increase in GnRH/LH pulsatility, while in others, it can be inhibitory, often through the co-release of the inhibitory neuropeptide dynorphin, which acts on kappa opioid receptors (KOR).[4]
Experimental Applications
-
Investigating the role of NKB in GnRH pulse frequency and amplitude: By administering senktide and monitoring downstream LH pulsatility, researchers can determine the effect of NK3R activation on the GnRH pulse generator.
-
Elucidating the interaction between NKB and other neuropeptides: Senktide can be co-administered with antagonists for other receptors (e.g., KOR antagonists like nor-binaltorphimine) to dissect the interplay between different signaling pathways within the KNDy neuron system.
-
Studying the influence of gonadal steroids on NKB signaling: Experiments can be conducted in gonadectomized animals with or without steroid hormone replacement to understand how estrogen and progesterone modulate the responsiveness of the GnRH pulse generator to NKBergic stimulation.[4]
-
Therapeutic development: Understanding the effects of NK3R agonism and antagonism is critical for the development of novel therapeutics for reproductive disorders, such as polycystic ovary syndrome (PCOS) and menopausal symptoms.
Quantitative Data Summary
The following tables summarize the quantitative effects of the NK3R agonist senktide and an NK3R antagonist on LH pulsatility from various studies.
Table 1: Effect of Senktide (NK3R Agonist) on LH Pulsatility in Female Rats
| Animal Model | Treatment | Dose | Effect on LH Pulses | Reference |
| Ovariectomized (OVX) rats | Intracerebroventricular (ICV) senktide | 100-600 pmol | Dose-dependent suppression of LH pulses and multiunit activity volleys.[4] | [4] |
| OVX + 17β-estradiol rats | ICV senktide | 100-600 pmol | Similar suppression of LH pulses as in OVX rats.[4] | [4] |
| OVX + 17β-estradiol rats | Intra-arcuate nucleus senktide | 10-100 pmol | Dose-dependent reduction in LH pulse frequency. |
Table 2: Effect of Senktide (NK3R Agonist) on GnRH Pulse Generator Activity in Goats
| Animal Model | Treatment | Effect on MUA Volley Frequency (GnRH pulse generator activity) | Reference |
| Ovariectomized (OVX) and OVX + E2 goats | Intravenous or intravaginal infusion of senktide | Significant increase in MUA volley frequency.[5] | [5] |
Table 3: Effect of an NK3R Antagonist (MLE4901) on LH Pulsatility in Postmenopausal Women
| Parameter | Before Treatment (Mean ± SEM) | After 7 Days of MLE4901 (40 mg twice daily) (Mean ± SEM) | p-value | Reference |
| Mean LH (IU/L) | 29.3 ± 4.1 | 24.4 ± 3.8 | < 0.05 | |
| LH Pulse Frequency (pulses/hr) in women with hot flashes | 1.0 ± 0.1 | 0.7 ± 0.1 | < 0.05 | |
| Basal (non-pulsatile) LH Secretion (IU/L/6 h) | 549.0 ± 70.8 | 366.1 ± 92.1 | 0.006 | |
| Hot Flash Frequency (flashes/day) | 3.4 ± 1.2 | 1.0 ± 0.6 | 0.008 |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of Senktide in Rats
This protocol is adapted from studies investigating the central effects of NK3R activation on LH pulsatility.[4]
1. Animal Preparation:
- Adult female Sprague-Dawley rats are used.
- Ovariectomy (OVX) is performed to remove endogenous ovarian steroids. For hormone replacement studies, estradiol capsules can be implanted subcutaneously.
- Animals are allowed to recover for at least one week.
- An indwelling cannula is stereotaxically implanted into the lateral cerebral ventricle for ICV injections.
- A cardiac catheter is inserted for frequent automated blood sampling.
2. Experimental Procedure:
- Rats are placed in a sampling chamber and allowed to acclimatize.
- Automated blood sampling is initiated, with samples collected every 5 minutes for a 6-hour period.
- A 2-hour baseline period is established before any injections.
- Senktide (dissolved in sterile saline) is administered as an ICV bolus injection at doses ranging from 100 to 600 pmol.
- For antagonist studies, a KOR antagonist like nor-binaltorphimine (6.8 nmol) can be administered via ICV 30 minutes prior to senktide injection.
3. Data Analysis:
- Plasma LH concentrations are measured using a radioimmunoassay (RIA).
- LH pulses are identified using a pulse analysis algorithm.
- Parameters such as LH pulse frequency and amplitude are calculated and compared between treatment groups.
Protocol 2: Multiunit Activity (MUA) Recording in Goats
This protocol allows for the direct measurement of GnRH pulse generator activity.[5]
1. Animal Preparation:
- Ovariectomized (OVX) goats are used.
- A series of stainless steel electrodes are stereotaxically implanted into the arcuate nucleus (the site of the GnRH pulse generator).
- Catheters are placed for intravenous infusion.
2. Experimental Procedure:
- MUA is recorded from the conscious, freely moving animal.
- Characteristic increases in MUA, known as "volleys," are indicative of GnRH pulse generator firing.
- Senktide is infused intravenously or intravaginally for a period of 2 hours.
- MUA recordings are continuously collected before, during, and after the infusion period.
3. Data Analysis:
- The frequency of MUA volleys is quantified and compared between the control and senktide infusion periods.
Visualizations
Caption: Simplified signaling pathway of KNDy neurons in GnRH pulse generation.
Caption: General experimental workflow for studying the effects of NK3R agonists on LH pulsatility.
References
- 1. researchgate.net [researchgate.net]
- 2. The luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6-Pro9-NEt]LHRH increased rather than lowered LH and alpha-subunit levels in a patient with an LH-secreting pituitary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of a new analogue of LH-RH, D-Ser(TBU)6- EA10-LH-RH, on gonadotropin liberation in males (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B in Luteinizing Hormone Secretion Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin B (NKB), a member of the tachykinin peptide family, plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) and subsequent luteinizing hormone (LH) secretion. The decapeptide (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a potent and selective synthetic analog of NKB, acting as an agonist at the Neurokinin-3 receptor (NK3R). This document provides detailed application notes and experimental protocols for the use of this NKB analog in studying LH secretion in rats, a key animal model for reproductive neuroendocrinology.
Recent research has established that NKB, co-localized with kisspeptin and dynorphin in arcuate nucleus neurons (termed KNDy neurons), is a critical component of the GnRH pulse generator.[1][2][3] The activity of these neurons is fundamental for the pulsatile release of LH, which in turn governs gonadal function. Dysregulation of the NKB/NK3R signaling pathway is associated with reproductive disorders, making this analog a valuable tool for investigating the pathophysiology of such conditions and for the development of novel therapeutic agents.[4][5][6]
The stimulatory effect of NKB on LH secretion is primarily mediated through kisspeptin/GPR54 signaling.[1] However, the precise effects of NKB agonism can vary depending on the hormonal milieu, particularly the presence of sex steroids.[7][8] These application notes will provide protocols to investigate these complex interactions.
Data Presentation
The following tables summarize the expected quantitative effects of NKB receptor modulation on LH secretion in rats, based on studies using the NKB agonist senktide, which is expected to have a similar pharmacological profile to this compound.
Table 1: Effect of NKB Agonist on LH Pulse Parameters in Female Rats
| Animal Model | Treatment | Effect on LH Pulse Frequency | Effect on LH Pulse Amplitude | Reference |
| Prepubertal, ovarian-intact | Senktide (i.c.v.) | Robustly induces single LH pulses | Induces single LH pulses | [1] |
| Ovariectomized (OVX) with low E2 | Senktide (i.c.v. or intra-ARC) | Dose-dependently suppresses | - | [1] |
| E2-treated, ovariectomized | Senktide (i.c.v.) | Profound increase | - | [3] |
Table 2: Effect of NK3R Antagonism on LH Secretion in Female Rats
| Animal Model | Treatment | Effect on LH Pulse Frequency | Effect on LH Pulse Amplitude | Reference |
| Prepubertal | SB222200 (NK3R antagonist) | Delayed increase | Reduced | [4][5] |
Signaling Pathway
The following diagram illustrates the signaling pathway by which Neurokinin B influences LH secretion.
Caption: Signaling pathway of Neurokinin B in LH secretion.
Experimental Protocols
Intracerebroventricular (ICV) Cannulation in Rats
This protocol is for the surgical implantation of a guide cannula into the lateral ventricle of the rat brain for the administration of this compound.[9][10][11]
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine mixture, or Isoflurane)
-
22-gauge guide cannula
-
Dummy cannula
-
Dental cement and anchor screws
-
Surgical drill
-
Standard surgical tools (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Secure the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma for adult rats), mark the drilling site.[10]
-
Drill a hole through the skull at the marked coordinates.
-
Implant the guide cannula to the desired depth.
-
Secure the cannula in place with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least 7-10 days before any experimentation.[10] Provide post-operative care, including analgesics.
Experimental Workflow for LH Secretion Study
The following diagram outlines the typical workflow for an experiment investigating the effect of this compound on LH secretion.
Caption: Experimental workflow for LH secretion studies.
Luteinizing Hormone (LH) Radioimmunoassay (RIA)
This protocol provides a general outline for the measurement of rat serum LH concentrations using a radioimmunoassay.[12][13][14] Specific reagents and concentrations may vary depending on the commercial kit or specific antibodies used.
Materials:
-
Rat serum samples
-
Rat LH standards (e.g., NIADDK-rat-LH-RP-3)
-
Primary antibody (e.g., NIADDK-anti-rLH-S6)
-
Radiolabeled LH (e.g., 125I-rLH)
-
Secondary antibody (precipitating antibody)
-
Assay buffer
-
Polyethylene glycol (PEG)
-
Gamma counter
Procedure:
-
Assay Setup:
-
Pipette assay buffer, standard solutions or unknown serum samples, and primary antibody into labeled assay tubes.
-
Include tubes for total counts (TC) and non-specific binding (NSB). NSB tubes do not contain the primary antibody.
-
-
First Incubation:
-
Vortex all tubes and incubate for 24 hours at 4°C.
-
-
Addition of Radiolabeled LH:
-
Add a specific amount of 125I-labeled rat LH to all tubes.
-
Vortex and incubate for another 24 hours at 4°C.
-
-
Precipitation:
-
Add the secondary antibody to all tubes except the TC tubes.
-
Vortex and incubate for 24-72 hours at 4°C to allow for precipitation of the antibody-bound complex.
-
Alternatively, PEG can be used for a more rapid precipitation.
-
-
Centrifugation and Counting:
-
Centrifuge the tubes (excluding TC) at a specified speed and temperature (e.g., 3000 rpm for 30 min at 4°C).
-
Decant the supernatant and count the radioactivity in the pellets using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the LH standards.
-
Determine the LH concentrations in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Conclusion
The NKB analog, this compound, is a powerful tool for elucidating the complex mechanisms governing LH secretion. The protocols and data presented herein provide a framework for researchers to design and execute robust experiments to investigate the role of the NKB/NK3R signaling pathway in both normal and pathological reproductive states. Careful consideration of the experimental model and hormonal status of the animals is crucial for the accurate interpretation of results.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of the Action of Tachykinin Signaling on Pulsatile LH Secretion in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. The effect of intracerebroventricular injection of histamine in visceral nociception induced by acetic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistas.unav.edu [revistas.unav.edu]
- 13. Bioassay and radioimmunoassay of serum luteinizing hormone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay for Rat Luteinizing Hormone with Antiovine LH Serum and Ovine LH-131I∗ | Semantic Scholar [semanticscholar.org]
protocol for dissolving (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution, storage, and handling of the neurokinin B analog, (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, for use in experimental settings.
Product Information and Storage
This compound is a synthetic analog of Neurokinin B with modified amino acids to increase potency and stability. Proper handling and storage are crucial to maintain its biological activity.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Several years | Store in a dark, dry place. Allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption.[1][2][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][4] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
Note: Peptides containing Tryptophan (Trp) residues, such as this analog, have a limited shelf life in solution due to potential oxidation.[2][3][5]
Solubility and Recommended Solvents
The solubility of this compound can vary depending on the solvent. It is important to choose an appropriate solvent to ensure complete dissolution and compatibility with the intended experimental system.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Not specified | Suitable for preparing concentrated stock solutions.[4] |
| 0.1% Trifluoroacetic acid (TFA) in water | Soluble | ~ 8-12 mg/mL | Recommended for initial stock solution preparation.[6] |
| 50% Acetonitrile (ACN) / 0.1% TFA | Soluble | Not specified | Can be used for dissolution. |
| Pure Water | Low solubility | ~ 0.8-1.2 mg/mL | Not recommended for initial stock solution preparation; TFA may be needed to aid dissolution.[6] |
Experimental Protocols
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
This compound lyophilized powder
-
Sterile 0.1% Trifluoroacetic acid (TFA) in water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[1][2][3][5]
-
Carefully weigh the desired amount of peptide.
-
Add the appropriate volume of pre-chilled 0.1% TFA in water to the peptide to achieve a final concentration of 5-10 mg/mL.[6]
-
Gently vortex the tube for 1-2 minutes until the peptide is completely dissolved.[6]
-
If the peptide does not dissolve completely, the following steps can be taken:
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
This protocol describes the dilution of the concentrated stock solution to a working concentration for use in cell culture experiments. Typical working concentrations for in vitro assays are in the nanomolar (nM) range.[6][7]
Materials:
-
Concentrated stock solution of this compound
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single aliquot of the concentrated stock solution.
-
Perform serial dilutions of the stock solution with the desired cell culture medium or assay buffer to achieve the final working concentration (e.g., 1-100 nM).[6]
-
Mix gently by pipetting.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway and Experimental Workflow
This compound is an agonist for the Neurokinin 3 receptor (NK3R), which is involved in the hypothalamic-pituitary-gonadal axis.
References
- 1. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. glpbio.com [glpbio.com]
- 5. bachem.com [bachem.com]
- 6. This compound ;109212-72-8-CSDN博客 [blog.csdn.net]
- 7. Influence of neurokinin B, dynorphin A and kisspeptin-10 on in vitro gonadotropin secretion by anterior pituitary cells isolated from pubescent ewes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Influx Assay Using (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a potent and selective antagonist of the tachykinin NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is involved in a variety of physiological processes. The endogenous ligand for the NK3 receptor is Neurokinin B (NKB). Activation of the NK3 receptor by an agonist, such as the selective peptide agonist senktide, leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium and resulting in a transient increase in cytosolic calcium concentration, often referred to as a calcium influx.
This application note provides a detailed protocol for a calcium influx assay to characterize the antagonistic activity of this compound on the human NK3 receptor. The assay measures the ability of the antagonist to inhibit the calcium mobilization induced by the NK3 receptor agonist senktide in a cell line recombinantly expressing the human NK3 receptor.
Signaling Pathway of the NK3 Receptor
The activation of the NK3 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The following diagram illustrates this pathway.
NK3 Receptor Signaling Pathway
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Tocris Bioscience | 1234 |
| Senktide | Tocris Bioscience | 1195 |
| Human NK3-expressing CHO-K1 Cell Line | ATCC | CRL-9618 (modified) |
| Fluo-4 AM, cell permeant | Thermo Fisher | F14201 |
| Pluronic F-127 | Thermo Fisher | P3000MP |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ & Mg2+ | Gibco | 14025092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Ham's F-12K (Kaighn's) Medium | Gibco | 21127022 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Probenecid | Sigma-Aldrich | P8761 |
| 96-well black, clear-bottom assay plates | Corning | 3603 |
| Ionomycin | Sigma-Aldrich | I2422 |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Workflow
The following diagram outlines the major steps in the calcium influx assay for determining the inhibitory effect of this compound.
Calcium Influx Assay Workflow
Detailed Experimental Protocol
1. Cell Culture and Seeding a. Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor in Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. The day before the assay, harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C with 5% CO2.
2. Preparation of Reagents a. Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4. b. Fluo-4 AM Loading Solution: Prepare a 2X Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock solution. Dilute the stock in the Assay Buffer to a final concentration of 4 µM. Add Pluronic F-127 (20% solution in DMSO) to a final concentration of 0.04% to aid in dye loading. c. This compound (Antagonist) Solutions: Prepare a 10 mM stock solution of the antagonist in DMSO. Create a serial dilution of the antagonist in Assay Buffer at 4X the final desired concentrations. d. Senktide (Agonist) Solution: Prepare a 10 mM stock solution of senktide in DMSO. Dilute the stock in Assay Buffer to a 4X concentration corresponding to the EC80 value (previously determined, typically in the low nanomolar range). e. Positive Control: Prepare a 4X solution of Ionomycin in Assay Buffer (e.g., 4 µM).
3. Calcium Influx Assay Procedure a. Dye Loading: i. Remove the culture medium from the cell plate. ii. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. iii. Incubate the plate at 37°C for 60 minutes in the dark. iv. After incubation, wash the cells twice with 100 µL of Assay Buffer per well, leaving 100 µL of buffer in each well after the final wash. b. Antagonist Pre-incubation: i. Add 50 µL of the 4X antagonist solutions to the respective wells. For control wells (agonist only), add 50 µL of Assay Buffer. ii. Incubate the plate at room temperature for 15-30 minutes in the dark. c. Fluorescence Measurement: i. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). ii. Set the instrument to measure fluorescence at an excitation wavelength of 494 nm and an emission wavelength of 516 nm. iii. Record a stable baseline fluorescence for 10-20 seconds. iv. Add 50 µL of the 4X senktide solution to all wells (except for negative controls) to stimulate the cells. v. Immediately begin kinetic reading of the fluorescence signal for at least 120 seconds.
Data Presentation and Analysis
The change in intracellular calcium is measured as the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.
1. Data Normalization:
-
The response in each well can be normalized to the baseline fluorescence to give the fold change or relative fluorescence units (RFU).
-
The inhibitory effect of this compound is calculated as a percentage of the response to the agonist (senktide) alone.
2. IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Example Quantitative Data:
The following table presents hypothetical data for the inhibition of senktide-induced calcium influx by a sample NK3 receptor antagonist. The specific IC50 for this compound should be determined experimentally.
| Antagonist Concentration (nM) | % Inhibition of Senktide Response (Mean ± SD, n=3) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 15.6 ± 3.1 |
| 10 | 48.9 ± 4.5 |
| 100 | 85.3 ± 2.7 |
| 1000 | 98.1 ± 1.2 |
| IC50 (nM) | 10.5 |
Conclusion
This application note provides a comprehensive guide for performing a calcium influx assay to characterize the antagonistic properties of this compound at the NK3 receptor. The detailed protocol and data analysis workflow will enable researchers to reliably determine the potency of this and other NK3 receptor antagonists, aiding in drug discovery and development efforts.
Application Notes and Protocols for the Use of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B in KNDy Neuron Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, also known as Senktide, is a potent and selective synthetic agonist for the neurokinin-3 receptor (NK3R). This compound has become an invaluable tool for elucidating the physiological roles of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the central regulation of reproductive function. KNDy neurons, located primarily in the arcuate nucleus of the hypothalamus, are critical for generating the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.
These application notes provide a comprehensive overview of the use of Senktide in studying KNDy neuron function, complete with detailed experimental protocols and quantitative data to guide researchers in their experimental design and execution.
Signaling Pathway of Neurokinin B in KNDy Neurons
Neurokinin B (NKB), acting through its receptor NK3R, plays a crucial autocrine/paracrine role within the KNDy neuron population to initiate the synchronized firing that leads to a pulse of GnRH release. Senktide, as an NK3R agonist, mimics the action of endogenous NKB.
Caption: KNDy neuron signaling pathway initiated by Senktide.
Quantitative Data Summary
The following tables summarize the quantitative effects of Senktide administration on KNDy neuron activity and LH secretion across different species and experimental paradigms.
Table 1: Effect of Senktide on KNDy Neuron Firing Rate (In Vitro Electrophysiology)
| Species | Animal Model | Senktide Concentration | Change in Firing Rate | Reference |
| Mouse | Castrated Male | 1 nM | Increased firing in 37.5% of cells | [1] |
| Mouse | Castrated Male | 10 nM | Significant increase in firing frequency | [1] |
| Mouse | Castrated Male | 100 nM | Significant increase in firing frequency | [1] |
| Mouse | Intact Male | 10 nM | Significant increase in firing frequency (less sensitive than castrated) | [1] |
| Mouse | Intact Male | 100 nM | Significant increase in firing frequency | [1] |
Table 2: Effect of Senktide on Luteinizing Hormone (LH) Secretion (In Vivo)
| Species | Animal Model | Route of Administration | Senktide Dose | Effect on LH Secretion | Reference |
| Goat | Anestrous Female | Intravenous | 200 nmol (repeated) | Pulsatile increase in LH, peak at 10-20 min post-injection | [2] |
| Sheep | Follicular Phase Female | Intracerebroventricular (ICV) | 1 nmol | Sustained, surge-like increase in LH | [3] |
| Sheep | Luteal Phase Female | Intracerebroventricular (ICV) | 1 nmol | No significant effect on LH pulses | [3] |
| Rat | Ovariectomized, Estrogen-primed | Intracerebroventricular (ICV) | Not specified | Inhibition of serum LH from 30-90 min post-injection | [4] |
| Rat | Prepubertal Female | Intracerebroventricular (ICV) | 600 pmol | Robust induction of a single LH pulse | [5] |
| Mouse | Gonad-intact Male | Intraperitoneal (IP) | 5 nmol | Increased basal LH release, no change in frequency | [6] |
| Mouse | Gonadectomized Male | Intraperitoneal (IP) | 5 nmol | Significant inhibition of LH pulses | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of Senktide for In Vivo Studies
1.1. Reconstitution and Storage:
-
Reconstitute lyophilized Senktide powder in sterile, pyrogen-free saline (0.9% NaCl) or sterile water. For central administration, artificial cerebrospinal fluid (aCSF) can be used.
-
For stock solutions, consider dissolving in a small amount of DMSO, which can then be further diluted in the final vehicle. Ensure the final DMSO concentration is minimal and appropriate for the experimental model.
-
Aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
1.2. Intravenous (IV) Administration (Example: Goats):
-
Animal Model: Anestrous Shiba goats.
-
Dose: 200 nmol of Senktide.
-
Vehicle: 5 mL of saline containing 0.25% dimethyl sulfoxide (DMSO).
-
Procedure:
-
Acclimatize the animal to handling and experimental conditions.
-
Insert a catheter into the jugular vein for repeated blood sampling and administration.
-
Dissolve 200 nmol of Senktide in the vehicle.
-
Administer the solution slowly over 5 minutes via the jugular catheter.[7]
-
Collect blood samples at regular intervals (e.g., every 10 minutes) before and after administration to monitor LH levels.[2]
-
1.3. Intracerebroventricular (ICV) Administration (Example: Rats):
-
Animal Model: Adult female rats.
-
Dose: 600 pmol/rat.
-
Vehicle: Sterile saline.
-
Procedure:
-
Surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia. Allow for a recovery period.
-
On the day of the experiment, gently restrain the conscious animal.
-
Inject 600 pmol of Senktide in a small volume (e.g., 2-5 µL) of saline through the indwelling cannula over a period of 1-2 minutes.
-
Collect blood samples via a pre-implanted jugular catheter at regular intervals for LH measurement.[5]
-
Caption: Workflow for in vivo Senktide administration and analysis.
Protocol 2: In Vitro Electrophysiological Recording from KNDy Neurons
2.1. Brain Slice Preparation:
-
Animal Model: Transgenic mice expressing a fluorescent reporter (e.g., GFP) in KNDy neurons.
-
Solutions:
-
Cutting Solution (High Sucrose): Prepare a chilled, carbogen (95% O2 / 5% CO2) saturated high-sucrose solution to protect neurons during slicing.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare a carbogen-saturated aCSF for slice incubation and recording.
-
-
Procedure:
-
Deeply anesthetize the mouse and decapitate.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Mount the brain on a vibratome stage and cut coronal slices (e.g., 300 µm thick) containing the arcuate nucleus.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 33°C for at least 1 hour before recording.[8]
-
2.2. Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a flow rate of ~2 mL/min.
-
Identify KNDy neurons using fluorescence microscopy.
-
Using a micromanipulator, approach a target neuron with a glass micropipette filled with an appropriate internal solution.
-
Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (spontaneous firing).
-
Bath-apply Senktide at the desired concentration (e.g., 1-100 nM) and record the change in firing frequency.
Caption: Workflow for in vitro electrophysiology of KNDy neurons.
Protocol 3: Luteinizing Hormone (LH) Radioimmunoassay (RIA)
This protocol provides a general outline for a competitive double-antibody RIA for measuring LH in serum or plasma.
3.1. Reagents and Materials:
-
Phosphate-buffered saline (PBS) with 0.1% gelatin (assay buffer)
-
Purified LH standard
-
Primary antibody (e.g., rabbit anti-LH)
-
¹²⁵I-labeled LH (tracer)
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Normal rabbit serum (carrier)
-
Polyethylene glycol (PEG) solution (optional, to aid precipitation)
-
Gamma counter
3.2. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the LH standard in the assay buffer to create a standard curve (e.g., ranging from 0.1 to 10 ng/mL).
-
Sample Preparation: Thaw frozen serum or plasma samples and centrifuge to remove any precipitates. Dilute samples as necessary in the assay buffer.
-
Assay Setup:
-
Pipette 100 µL of standard, sample, or quality control into appropriately labeled tubes.
-
Add 100 µL of the primary anti-LH antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Vortex and incubate for 24 hours at 4°C.
-
-
Tracer Addition: Add 100 µL of ¹²⁵I-labeled LH to all tubes. Vortex and incubate for another 24 hours at 4°C.
-
Precipitation:
-
Add 100 µL of the secondary antibody (and carrier serum) to all tubes except the "total counts" tube.
-
Vortex and incubate for 24-72 hours at 4°C to allow for the precipitation of the antibody-bound complex.
-
Alternatively, add PEG solution and incubate for a shorter period (e.g., 20 minutes) before centrifugation.
-
-
Centrifugation and Counting:
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Count the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot the standard curve (percentage bound vs. LH concentration).
-
Determine the LH concentration in the unknown samples by interpolating their percentage bound values from the standard curve.
-
Protocol 4: In Vivo Multi-Unit Activity (MUA) Recording in the Arcuate Nucleus
4.1. Surgical Preparation:
-
Animal Model: Ovariectomized goats are a common model for MUA studies.
-
Procedure:
-
Under general anesthesia, perform a stereotaxic surgery to implant an array of microelectrodes into the arcuate nucleus of the hypothalamus.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a sufficient recovery period.
-
4.2. MUA Recording:
-
Connect the implanted electrodes to a preamplifier and a data acquisition system.
-
Record the raw electrical activity from the arcuate nucleus.
-
Filter the raw signal to isolate the MUA (typically between 300 Hz and 5 kHz).
-
Rectify and integrate the filtered signal over short time intervals (e.g., 1-second bins) to quantify the MUA.
-
Simultaneously collect blood samples to correlate MUA volleys with LH pulses.
4.3. Data Analysis:
-
Identify MUA volleys, which are characterized by a sustained increase in integrated MUA that is significantly above the baseline.
-
Analyze the frequency and amplitude of MUA volleys before and after the administration of Senktide to determine its effect on the GnRH pulse generator.
Conclusion
This compound (Senktide) is a powerful pharmacological tool that has been instrumental in advancing our understanding of KNDy neuron function and its role in reproductive neuroendocrinology. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. Careful experimental design, adherence to detailed protocols, and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of senktide, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Action of Tachykinin Signaling on Pulsatile LH Secretion in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
Application of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B in Menopause Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Menopause is characterized by a decline in ovarian estrogen production, leading to a range of physiological and psychological symptoms. Among the most prevalent and disruptive are vasomotor symptoms (VMS), such as hot flashes and night sweats.[1] Recent research has identified the neurokinin B (NKB)/neurokinin-3 receptor (NK3R) signaling pathway as a key player in the pathophysiology of menopausal VMS.[1][2] Estrogen withdrawal leads to hypertrophy and hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, resulting in increased NKB signaling and the triggering of hot flashes.[2]
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a potent and selective synthetic analog of neurokinin B. This modified peptide exhibits enhanced stability and a significantly higher binding affinity for the NK3R compared to its native counterpart.[3] These characteristics make it a valuable research tool for investigating the role of the NKB/NK3R pathway in menopause and for the preclinical evaluation of potential therapeutic agents targeting this system.
Mechanism of Action
(D-Pro2,D-Trp6,8,Nle10)-NKB acts as a potent agonist at the NK3R, a G-protein coupled receptor (GPCR). In the context of menopause research, its application is primarily aimed at elucidating the downstream effects of NK3R activation and in competitive binding assays to screen for NK3R antagonists. The binding of this agonist to NK3R on KNDy neurons in the hypothalamus is hypothesized to mimic the hyperactive signaling state observed in menopause, providing a model to study the mechanisms underlying VMS.
Signaling Pathway
The binding of NKB or its agonists like (D-Pro2,D-Trp6,8,Nle10)-NKB to the NK3R on KNDy neurons initiates a downstream signaling cascade. This activation is believed to influence the thermoregulatory center in the hypothalamus, leading to the characteristic heat dissipation responses associated with hot flashes.
Quantitative Data
The following tables summarize the efficacy of various NK3R antagonists in clinical trials for the treatment of menopausal vasomotor symptoms. While quantitative data for the agonist (D-Pro2,D-Trp6,8,Nle10)-NKB in a similar context is not available from clinical trials, its utility lies in preclinical research to validate these antagonists.
Table 1: Efficacy of NK3R Antagonists on Hot Flash Frequency
| Compound | Dosage | Study Duration | Baseline Hot Flash Frequency (per day) | Change from Baseline in Hot Flash Frequency | Reference |
| Fezolinetant | 30 mg/day | 12 weeks | 10.7 | -56% | [2] |
| Fezolinetant | 45 mg/day | 12 weeks | 10.4 | -61% | [2] |
| MLE4901 | 40 mg twice daily | 4 weeks | ~12.1 | -72% by day 3 | [1][4] |
| NT-814 | 150 mg | 2 weeks | Not specified | -84% | [4] |
| NT-814 | 300 mg | 2 weeks | Not specified | -66% | [4] |
Table 2: Efficacy of NK3R Antagonists on Hot Flash Severity and Other Parameters
| Compound | Parameter | Result | Reference |
| MLE4901 | Hot Flash Severity | -38% reduction by day 3 | [1] |
| MLE4901 | Hot Flash Bother | -39% reduction by day 3 | [1] |
| MLE4901 | Hot Flash Interference | -61% reduction by day 3 | [1] |
| Fezolinetant | Sleep Quality | No statistically significant improvement vs. placebo at 12 weeks | [2] |
Experimental Protocols
Detailed methodologies for key experiments utilizing (D-Pro2,D-Trp6,8,Nle10)-NKB are provided below. These protocols are adapted from established methods for studying NK3R ligands.
In Vitro Radioligand Binding Assay for NK3R
This protocol is to determine the binding affinity of test compounds for the NK3R using (D-Pro2,D-Trp6,8,Nle10)-NKB as a competitive ligand.
Materials:
-
HEK293 cells stably expressing human NK3R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled (D-Pro2,D-Trp6,8,Nle10)-NKB (e.g., [3H]-(D-Pro2,D-Trp6,8,Nle10)-NKB)
-
Unlabeled (D-Pro2,D-Trp6,8,Nle10)-NKB (for non-specific binding)
-
Test compounds (potential NK3R antagonists)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-NK3R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled (D-Pro2,D-Trp6,8,Nle10)-NKB (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of radiolabeled (D-Pro2,D-Trp6,8,Nle10)-NKB (at a concentration near its Kd).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Calcium Mobilization Assay
This protocol measures the ability of (D-Pro2,D-Trp6,8,Nle10)-NKB to induce intracellular calcium release in NK3R-expressing cells, and the ability of antagonists to block this effect.
Materials:
-
HEK293 cells stably expressing human NK3R
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
(D-Pro2,D-Trp6,8,Nle10)-NKB
-
Test compounds (potential NK3R antagonists)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Plate HEK293-NK3R cells in black, clear-bottom plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to room temperature.
-
For antagonist screening, add various concentrations of the test compound and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject a solution of (D-Pro2,D-Trp6,8,Nle10)-NKB (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the concentration of (D-Pro2,D-Trp6,8,Nle10)-NKB to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist-induced response against the concentration of the test compound to determine the IC50.
-
In Vivo Animal Model of Menopause
This protocol describes the use of an ovariectomized (OVX) rodent model to study the effects of (D-Pro2,D-Trp6,8,Nle10)-NKB and potential antagonists on thermoregulation, as a proxy for hot flashes.
Materials:
-
Female rodents (e.g., rats or mice)
-
Surgical instruments for ovariectomy
-
Anesthesia
-
(D-Pro2,D-Trp6,8,Nle10)-NKB
-
Test compounds (potential NK3R antagonists)
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Temperature monitoring system (e.g., telemetry probes or infrared thermography)
Procedure:
-
Ovariectomy:
-
Acclimatize animals to the housing conditions.
-
Perform bilateral ovariectomy under anesthesia to induce a postmenopausal-like state.
-
Allow a recovery period of at least two weeks for hormonal stabilization.
-
-
Drug Administration:
-
Administer the test compound (antagonist) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After an appropriate pre-treatment time, administer (D-Pro2,D-Trp6,8,Nle10)-NKB to challenge the system and induce a thermoregulatory response.
-
-
Temperature Monitoring:
-
Continuously monitor core body temperature or tail skin temperature (an indicator of peripheral vasodilation) using the chosen monitoring system.
-
-
Data Analysis:
-
Analyze the temperature data to determine the effect of the test compound on the thermoregulatory response induced by (D-Pro2,D-Trp6,8,Nle10)-NKB.
-
Compare the temperature changes in the treated group to the vehicle control group.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of the NKB/NK3R signaling pathway in the context of menopause. Its high potency and stability make it suitable for a range of in vitro and in vivo applications, including the screening and characterization of novel NK3R antagonists for the treatment of vasomotor symptoms. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ;109212-72-8-CSDN博客 [blog.csdn.net]
- 4. Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic, potent, and highly selective agonist for the Neurokinin-3 receptor (NK3R). This analog of the endogenous neuropeptide Neurokinin B (NKB) has been modified to exhibit enhanced stability and a higher affinity for NK3R. The NKB/NK3R signaling pathway is a critical component of the neuroendocrine control of reproduction, primarily through the regulation of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) secretion. Intracerebroventricular (ICV) administration of this compound allows for direct delivery to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its central effects on various physiological processes.
These application notes provide a summary of the quantitative data, detailed experimental protocols for ICV injection, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data
The following tables summarize the quantitative data related to the activity of NK3R agonists, including analogs like this compound.
| Parameter | Value | Species | Tissue/Cell Type | Reference Compound | Citation |
| Binding Affinity (Kd) | 0.9 nM | Rat | Cerebral Cortex Membranes | 125I-BH-NH-Senktide | [1] |
| EC50 for Neuronal Receptor | 1 nM | Guinea Pig | Ileum | Neurokinin B | [2] |
Table 1: Receptor Binding and Potency of NK3R Agonists. This table provides key pharmacodynamic parameters for NK3R agonists, demonstrating their high affinity and potency at the target receptor.
| Animal Model | Agonist | Dose (ICV) | Effect on LH Secretion | Citation |
| Ovariectomized (OVX) Rat | Senktide | 100-600 pmol | Dose-dependent suppression of LH pulses | [3] |
| Ewe | Senktide | 1 nmol | Prolonged increase in LH concentrations | [4] |
| Ewe | Neurokinin B | 1 nmol | Prolonged increase in LH concentrations | [4] |
Table 2: In Vivo Dose-Response to Intracerebroventricular Administration of NK3R Agonists. This table outlines effective doses of NK3R agonists and their observed effects on Luteinizing Hormone (LH) secretion in different animal models.
Signaling Pathway
The binding of this compound to its cognate receptor, NK3R, initiates a cascade of intracellular events. NK3R is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release, influencing the secretion of GnRH and subsequently LH.
Caption: NKB/NK3R Signaling Pathway.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rodents
This protocol describes the surgical procedure for the stereotaxic implantation of a guide cannula into the lateral ventricle of a rodent brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Heating pad
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and antibiotics
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance). Shave the head and clean the surgical area with an antiseptic solution. Place the animal in the stereotaxic frame and ensure the head is level.
-
Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to visualize bregma and lambda.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline), drill a small hole through the skull. Be careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., for mice: ~2.0 mm ventral from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement and surgical screws.
-
Closure and Recovery: Suture the scalp incision around the cannula base. Insert a dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and antibiotics. Allow the animal to recover for at least one week before any experiments.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
This protocol details the procedure for injecting the compound through the implanted cannula.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle
-
Injection cannula connected to a microsyringe pump via tubing
-
Hamilton syringe
Procedure:
-
Preparation of the Compound: Dissolve this compound in the vehicle to the desired concentration.
-
Animal Handling: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Injection: Insert the injection cannula, which should extend slightly beyond the tip of the guide cannula, into the guide cannula.
-
Infusion: Infuse the desired volume of the solution (typically 1-5 µL) at a slow rate (e.g., 0.5-1 µL/min) using a microsyringe pump to avoid increased intracranial pressure.
-
Post-Injection: Leave the injection cannula in place for a minute after the infusion is complete to allow for diffusion and prevent backflow.
-
Recovery: Gently remove the injection cannula and replace the dummy cannula. Return the animal to its home cage and monitor for any adverse effects.
Experimental Workflow
The following diagram illustrates the typical workflow for an experiment involving ICV injection of this compound.
Caption: Experimental Workflow for ICV Studies.
References
- 1. Characterization of a neurokinin B receptor site in rat brain using a highly selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin B is a preferred agonist for a neuronal substance P receptor and its action is antagonized by enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Neurokinin B Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models and protocols for the preclinical evaluation of neurokinin B (NKB) antagonists. The methodologies detailed below are essential for characterizing the potency, selectivity, and efficacy of novel compounds targeting the neurokinin-3 receptor (NK3R).
Introduction to Neurokinin B Signaling
Neurokinin B (NKB), a member of the tachykinin peptide family, plays a crucial role in the regulation of reproductive function and has been implicated in the pathophysiology of sex-hormone-dependent disorders and menopausal symptoms.[1][2][3] NKB exerts its effects through the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR). The NKB/NK3R signaling pathway is a key component of the Kisspeptin/NKB/Dynorphin (KNDy) neurons in the arcuate nucleus of the hypothalamus, which are integral to the pulsatile secretion of gonadotropin-releasing hormone (GnRH).[2][4][5][6] Dysregulation of this pathway is associated with conditions such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms (hot flashes).[3][7][8][9] Consequently, NK3R antagonists have emerged as a promising therapeutic strategy for these conditions.[3][8][9][10][11][12]
In Vitro Models for Characterizing NKB Antagonists
In vitro assays are fundamental for the initial screening and characterization of NKB antagonists, providing quantitative data on their binding affinity and functional potency.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for the NK3R. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competing unlabeled antagonist.
Table 1: In Vitro Bioactivity of Select NK3R Antagonists
| Compound | Radioligand Binding (pKi) | Functional Aequorin Assay (pIC50) | Cell Line | Reference |
| Compound 3 (ESN364) | 8.1 | 8.3 | Recombinant human NK3R in CHO cells | [13] |
| Fezolinetant | 7.66 (Ki = 21.8 nM) | - | Human NK3R | [14] |
| SB-222200 | - | IC50 = 84.11 µM (vs. tiNKB) | COS-7 cells expressing tilapia Tac3Ra | [15] |
| Osanetant | - | IC50 = 211.7 µM (vs. tiNKB) | COS-7 cells expressing tilapia Tac3Ra | [15] |
pKi = -log(Ki); pIC50 = -log(IC50)
Protocol: Radioligand Binding Assay for NK3R Antagonists
Materials:
-
Cell membranes expressing recombinant human NK3R (e.g., from CHO cells)
-
Radiolabeled NK3R ligand (e.g., [³H]-SB222200)
-
Unlabeled NKB antagonist (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Filter-Mate Harvester
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing NK3R on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled NK3R ligand (e.g., 10 µM NKB), 50 µL of radioligand, and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test antagonist, 50 µL of radioligand, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][16]
-
Calcium Imaging Assays
Calcium imaging is a functional assay used to measure the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is a downstream event of NK3R activation.
Protocol: Calcium Imaging Assay for NK3R Antagonists
Materials:
-
Cells stably or transiently expressing NK3R (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator)
-
NKB agonist (e.g., Senktide)
-
Test NKB antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader or a fluorescence microscope equipped for calcium imaging
Procedure:
-
Cell Preparation: Seed the NK3R-expressing cells in a black, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add the NKB agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
In Vivo Models for Efficacy Testing
In vivo models are crucial for evaluating the physiological effects of NKB antagonists and their potential therapeutic efficacy.
Ovariectomized (OVX) Rodent Models
Ovariectomized rats and mice are widely used to model the hormonal state of postmenopausal women, characterized by low estrogen levels and consequently, elevated GnRH/LH pulsatility. These models are particularly useful for testing the ability of NKB antagonists to reduce LH pulse frequency, a key indicator of their potential to alleviate menopausal vasomotor symptoms.
Table 2: In Vivo Efficacy of NK3R Antagonists in Animal Models
| Compound | Animal Model | Dose | Effect | Reference |
| Fezolinetant | Ovariectomized rats | 1-10 mg/kg, p.o. (twice daily for 1 week) | Dose-dependently reduced plasma LH levels and attenuated hot flash-like symptoms. | |
| ESN364 | Castrated male rats | 3 mg/kg, p.o. | Significant decrease in plasma LH. | [9][13] |
| ESN364 | Castrated male monkeys (Macaca fascicularis) | 5 mg/kg, p.o. | Significant decrease in plasma LH. | [9][13] |
| SB222200 | Male tilapia | 100 µg/kg BW, IP injection | Decreased plasma LH levels. | [15] |
| Osanetant | Male tilapia | 100 µg/kg BW, IP injection | Decreased plasma LH levels. | [15] |
Protocol: Evaluation of NKB Antagonists in Ovariectomized Rats
Animals:
-
Adult female Sprague-Dawley or Wistar rats.
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy under anesthesia. Allow the animals to recover for at least two weeks to ensure the stabilization of hormonal changes.
-
Cannulation (Optional): For frequent blood sampling to measure LH pulsatility, implant an intracardiac or intravenous cannula a few days before the experiment.
-
Drug Administration: Administer the NKB antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Collect serial blood samples at regular intervals (e.g., every 5-10 minutes) for a period of several hours.
-
Hormone Analysis: Measure plasma LH concentrations using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis:
-
Analyze the pulsatile pattern of LH secretion.
-
Compare the LH pulse frequency, amplitude, and mean LH levels between the antagonist-treated and vehicle-treated groups.
-
Models for Polycystic Ovary Syndrome (PCOS)
Animal models of PCOS can be induced by prenatal or postnatal exposure to androgens, such as dihydrotestosterone (DHT) or letrozole. These models exhibit key features of human PCOS, including irregular estrous cycles, polycystic ovarian morphology, and elevated LH levels, making them suitable for testing the therapeutic potential of NKB antagonists in this condition.
Diagrams
Caption: Neurokinin B Signaling in KNDy Neurons.
Caption: Experimental Workflow for NKB Antagonist Development.
References
- 1. jneurosci.org [jneurosci.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothalamic Reproductive Endocrine Pulse Generator Activity Independent of Neurokinin B and Dynorphin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo imaging of the GnRH pulse generator reveals a temporal order of neuronal activation and synchronization during each pulse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Arcuate Neurons Coexpressing Kisspeptin, Neurokinin B, and Dynorphin by Modulators of Neurokinin 3 and κ-Opioid Receptors in Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. KNDy Neurons of the Hypothalamus and Their Role in GnRH Pulse Generation: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for (D-Pro2,D-Trp6,8,Nle10)-NKB (Senktide) in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, commonly known as Senktide, is a potent and selective synthetic peptide agonist for the Neurokinin 3 receptor (NK3R). As a member of the tachykinin family, its endogenous ligand is Neurokinin B (NKB). The activation of NK3R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the Gq/11 protein and subsequent activation of phospholipase Cβ (PLCβ). This pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and neuronal excitation.
These application notes provide a comprehensive overview and detailed protocols for the utilization of Senktide in electrophysiological studies, enabling researchers to investigate the functional roles of NK3R in various neuronal circuits.
Mechanism of Action
Senktide selectively binds to and activates NK3 receptors, which are predominantly expressed in the central nervous system. This activation leads to the depolarization of neuronal membranes and an increase in firing frequency.[1] The excitatory effects are a consequence of the Gq/11-coupled signaling pathway.
Data Presentation
The following tables summarize the quantitative data for Senktide from various electrophysiological studies.
Table 1: Receptor Binding and Potency
| Parameter | Species | Preparation | Value | Reference |
| EC50 | Rat | Mesencephalon primary cultures | 0.58 nM | [2] |
| EC50 | - | Substantia nigra pars compacta neurons | 41.2 ± 9 nM | [3] |
| EC50 | - | NK3 Receptor | 0.5 - 3 nM | [3] |
| EC50 | - | NK1 Receptor | 35 µM | [3] |
Table 2: Electrophysiological Effects and Concentrations Used
| Brain Region | Neuron Type | Species | Concentration | Observed Effect | Reference |
| Substantia Nigra Pars Compacta | Dopamine-sensitive neurons | Rat | 3 - 3000 nM | Excitation, increased firing rate | [3][4] |
| Basolateral Amygdala | Principal neurons | - | 0.3 µM (300 nM) | Subthreshold depolarization, increased AP firing | [1] |
| Hypothalamo-neurohypophyseal System | Vasopressin neurons | - | 0.1 µM (100 nM) | Increased vasopressin release | [5] |
| Arcuate Nucleus | KNDy neurons | Goat | 200 nmol (intravenous) | Induction of MUA volleys | [2] |
Experimental Protocols
This section provides a detailed protocol for a typical in vitro electrophysiology experiment using Senktide on brain slices.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 3 mM
-
KH2PO4: 1.25 mM
-
MgSO4: 1.3 mM
-
CaCl2: 2.6 mM
-
NaHCO3: 26 mM
-
D-Glucose: 10 mM
-
Continuously bubble with 95% O2 / 5% CO2 (carbogen) to maintain pH at 7.4.
-
-
Internal Solution (for whole-cell patch-clamp):
-
K-gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 1 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.4 mM
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Senktide Stock Solution:
-
Prepare a 1 mM stock solution in sterile, nuclease-free water.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or below.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in aCSF.
-
Brain Slice Preparation
-
Anesthetize the animal (e.g., rat, mouse) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thickness) of the desired brain region.
-
Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at room temperature before recording.
Electrophysiological Recording
The following workflow outlines the steps for a whole-cell patch-clamp experiment.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the bath temperature at 32-34°C.[1]
-
Identify target neurons in the desired brain region (e.g., basolateral amygdala principal neurons) using infrared differential interference contrast (IR-DIC) microscopy.[1]
-
Obtain a stable whole-cell recording in either current-clamp or voltage-clamp mode using a patch-clamp amplifier.
-
Record baseline activity for a stable period (e.g., 5-10 minutes) to ensure the health of the neuron and the stability of the recording.
-
Apply Senktide by switching the perfusion to aCSF containing the desired concentration of Senktide (e.g., 300 nM).[1] To avoid desensitization, it is recommended to apply the agonist to a given slice only once.[1]
-
Record the effects of Senktide on neuronal properties such as resting membrane potential, input resistance, and action potential firing frequency.
-
Washout the drug by switching the perfusion back to standard aCSF and record the recovery of neuronal activity.
Data Analysis
-
Acquire and digitize the electrophysiological data using appropriate software (e.g., pCLAMP).[1]
-
Filter the data (e.g., at 2 kHz) and analyze offline.[1]
-
Measure changes in resting membrane potential, firing frequency, and other relevant parameters before, during, and after Senktide application.
-
Use appropriate statistical tests to determine the significance of the observed effects.
Concluding Remarks
(D-Pro2,D-Trp6,8,Nle10)-NKB (Senktide) is a valuable pharmacological tool for probing the function of the NK3 receptor system in the brain. Its high selectivity and potent excitatory effects make it well-suited for a variety of electrophysiological applications. By following the detailed protocols and considering the quantitative data presented, researchers can effectively design and execute experiments to elucidate the role of NK3R signaling in neuronal function and dysfunction.
References
- 1. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective NK3 receptor agonist senktide excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Neurokinin 3 Receptors in Supraoptic Vasopressin and Oxytocin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Assays of Tachykinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors (GPCRs): neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[1][2] These receptors are implicated in various physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction, making them attractive targets for drug discovery.[1][3][4] The development of tachykinin receptor antagonists requires robust and reliable functional assays to characterize their potency and selectivity. This document provides detailed protocols for key functional assays used to evaluate tachykinin receptor antagonists.
Tachykinin Receptor Signaling Pathways
Tachykinin receptors primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[2][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] Some tachykinin receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[4][6]
References
- 1. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. innoprot.com [innoprot.com]
Troubleshooting & Optimization
Technical Support Center: (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the peptide (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of the endogenous tachykinin peptide, Neurokinin B (NKB). The modifications to the native sequence, including the incorporation of D-amino acids (D-Pro, D-Trp) and norleucine (Nle), are designed to increase its stability, potency, and selectivity for the Neurokinin-3 receptor (NK3R).
Q2: What is the primary receptor for this peptide?
This compound is a potent and selective agonist for the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[1]
Q3: What are the common research applications for this peptide?
This peptide is primarily used in neuroscience research to study the physiological roles of the NKB/NK3R system. This includes investigations into the regulation of gonadotropin-releasing hormone (GnRH) secretion, reproductive function, and potential therapeutic applications for conditions influenced by the NKB pathway.[2][3][4]
Q4: What is the expected purity of the synthetic peptide?
Commercially available this compound should have a purity of ≥95% as determined by high-performance liquid chromatography (HPLC).
Troubleshooting Guide
Issue: The peptide is difficult to dissolve.
-
Initial Check: Have you allowed the lyophilized peptide and the solvent to equilibrate to room temperature before reconstitution? Combining cold components can sometimes lead to precipitation.
-
Solution 1: Use the recommended primary solvent. The recommended solvent for initial reconstitution is a slightly acidic aqueous solution. Prepare a stock solution using 0.1% trifluoroacetic acid (TFA) in sterile, distilled water.
-
Solution 2: Try a co-solvent system. For higher concentrations, a mixture of an organic solvent and aqueous TFA can be effective. A 1:1 mixture of acetonitrile and 0.1% aqueous TFA is a common choice.
-
Solution 3: Gentle warming. If the peptide remains insoluble, you can gently warm the solution to 37°C for a short period (e.g., 10-15 minutes). Avoid excessive or prolonged heating.
-
Solution 4: Sonication. A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Solution 5: Consider DMSO for highly hydrophobic peptides. While not the primary recommendation, for very difficult-to-dissolve, highly hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) can be used to create a concentrated stock solution. This stock can then be diluted with your aqueous buffer for the final working concentration. Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels. Natural Neurokinin B is soluble to 1 mg/ml in DMSO.
Issue: The peptide solution appears cloudy or contains precipitates after storage.
-
Cause: This may be due to aggregation of the peptide, especially if stored for extended periods in a buffer at or near its isoelectric point.
-
Solution 1: Centrifugation. Before use, centrifuge the peptide solution to pellet any aggregates. Use the clear supernatant for your experiment.
-
Solution 2: Re-solubilization. If a significant amount of precipitate is present, you may need to re-solubilize the peptide using the methods described above (e.g., gentle warming, sonication, or addition of a small amount of co-solvent).
-
Prevention: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Issue: Inconsistent experimental results.
-
Cause 1: Inaccurate peptide concentration. This could be due to incomplete solubilization or adsorption of the peptide to the vial surface.
-
Solution: Ensure the peptide is fully dissolved before use. For accurate concentration determination, consider using a spectrophotometer to measure the absorbance at 280 nm, as the tryptophan residues in the peptide will absorb at this wavelength.
-
Cause 2: Peptide degradation. The peptide may be degrading in your experimental buffer or due to improper storage.
-
Solution: Prepare fresh working solutions from your frozen stock for each experiment. Ensure your experimental buffer is within a pH range that is optimal for the peptide's stability.
Quantitative Data
The solubility of this compound can vary significantly depending on the solvent system used. The following table summarizes the approximate solubility in different solvents.
| Solvent System | Approximate Solubility (mg/mL) |
| Pure Water | Low (approx. 0.8 - 1.2 mg/mL) |
| 0.1% Trifluoroacetic Acid (TFA) in Water | 8 - 12 mg/mL |
| 50% Acetonitrile / 0.1% TFA in Water | 8 - 12 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble (specific data for this analog is not readily available, but the parent peptide is soluble up to 1 mg/mL) |
Experimental Protocols
Protocol for Reconstitution and Solubilization of this compound
This protocol outlines a stepwise approach to effectively dissolve the lyophilized peptide for use in various experimental settings.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide and your chosen solvent(s) to come to room temperature. This prevents condensation from forming inside the vial.
-
Prepare the Primary Solvent: Prepare a 0.1% (v/v) TFA solution in sterile, distilled water. For example, add 10 µL of TFA to 10 mL of sterile water.
-
Initial Reconstitution:
-
Carefully open the vial of lyophilized peptide.
-
Add the desired volume of 0.1% TFA to the vial to achieve your target stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide.
-
-
Addressing Poor Solubility:
-
Gentle Warming: If the peptide does not fully dissolve, place the vial in a 37°C water bath for 10-15 minutes. Intermittently, gently vortex the solution.
-
Sonication: Alternatively, place the vial in a water bath sonicator for 5-10 minutes.
-
Co-Solvent System: If the peptide remains insoluble, especially at higher concentrations, prepare a 1:1 mixture of acetonitrile and 0.1% aqueous TFA. Use this co-solvent system for the initial reconstitution.
-
-
Clarification of the Solution: Once the peptide is dissolved, centrifuge the solution at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining micro-aggregates.
-
Aliquoting and Storage:
-
Carefully transfer the clear supernatant to sterile microcentrifuge tubes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
NK3R Signaling Pathway
The binding of this compound to the Neurokinin-3 Receptor (NK3R), a Gq/11-coupled receptor, initiates a well-defined intracellular signaling cascade. This process leads to the activation of Phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.
Caption: NK3R signaling cascade.
Experimental Workflow for Improving Peptide Solubility
This workflow diagram illustrates the logical steps to follow when encountering solubility issues with this compound. It provides a systematic approach from initial reconstitution to more advanced troubleshooting techniques.
Caption: Peptide solubility workflow.
References
- 1. Neurokinin B - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B stability issues in solution
Technical Support Center: (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this modified peptide in aqueous solution are chemical and physical degradation.[1] Chemical instability can arise from oxidation of the Tryptophan (Trp) residues, while physical instability may manifest as aggregation or adsorption to surfaces.[2][3][4] The D-amino acid substitutions and Nle modification are designed to increase enzymatic resistance, but inherent chemical liabilities of the amino acid side chains remain.
Q2: My peptide solution has turned slightly yellow. What could be the cause?
A2: A yellowish discoloration is often indicative of the oxidation of Tryptophan residues.[5] this compound contains two Trp residues at positions 6 and 8, which are susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. It is advisable to prepare solutions fresh and use degassed buffers.
Q3: I am observing a loss of peptide activity over time, even when stored at 4°C. Why is this happening?
A3: Loss of activity can be due to several factors including chemical degradation (e.g., oxidation) and physical instability (e.g., aggregation or adsorption).[4][6] Even at 4°C, slow degradation can occur. For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C. Once in solution, it should be used as quickly as possible or stored in frozen aliquots to minimize freeze-thaw cycles.
Q4: I see some precipitate in my peptide solution after thawing. What should I do?
A4: Precipitation upon thawing suggests that the peptide may be aggregating or that its solubility limit has been exceeded at a lower temperature.[3][6] Before use, allow the vial to come to room temperature completely and gently vortex to redissolve the peptide. If precipitation persists, centrifugation to remove the aggregate is recommended to avoid inaccurate concentration measurements. Consider preparing a fresh solution and evaluating the solubility in your chosen buffer.
Q5: How does pH affect the stability of this compound?
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Prepare fresh peptide solutions for each experiment from lyophilized powder. 2. Use degassed, high-purity water and buffers. 3. Analyze the peptide solution by HPLC to check for degradation products. |
| Peptide Aggregation | 1. Visually inspect the solution for turbidity or particulates. 2. Centrifuge the solution to remove any aggregates before use. 3. Perform a concentration check of the supernatant using a method like UV spectroscopy. |
| Adsorption to Surfaces | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Consider the addition of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer to minimize adsorption. |
Issue 2: Changes in HPLC Profile Over Time
| Observation | Potential Cause | Recommended Action |
| Appearance of new peaks | Chemical modification (e.g., oxidation, deamidation).[5] | 1. Use mass spectrometry (MS) to identify the mass of the new species. 2. Store stock solutions under an inert gas (e.g., argon or nitrogen). 3. Add antioxidants like methionine to the buffer if oxidation is confirmed. |
| Decrease in main peak area | Peptide degradation or precipitation. | 1. Correlate the decrease in the main peak with the appearance of new peaks. 2. Check for precipitation in the sample vial. |
| Peak broadening or splitting | Conformational changes or aggregation. | 1. Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates. 2. Modify the mobile phase (e.g., change organic solvent concentration or pH) to improve peak shape. |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability by RP-HPLC
Objective: To monitor the degradation of this compound over time under different storage conditions.
Materials:
-
This compound, lyophilized powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Citrate buffer, pH 5.0
-
Incubators at 4°C, 25°C, and 37°C
-
RP-HPLC system with a C18 column
Methodology:
-
Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water.
-
Dilute the stock solution to 0.1 mg/mL in PBS (pH 7.4) and citrate buffer (pH 5.0).
-
Aliquot the solutions into low-binding tubes.
-
Store the aliquots at 4°C, 25°C, and 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each condition.
-
Analyze the samples by RP-HPLC using the following conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 10-60% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm
-
-
Calculate the percentage of the remaining intact peptide at each time point by integrating the peak area of the main peptide peak.
Illustrative Data Table:
| Condition | Time (hours) | Remaining Peptide (%) |
| pH 5.0, 4°C | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.7 | |
| 168 | 97.5 | |
| pH 7.4, 25°C | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.8 | |
| 72 | 86.5 | |
| 168 | 75.1 | |
| pH 7.4, 37°C | 0 | 100 |
| 24 | 88.3 | |
| 48 | 78.1 | |
| 72 | 69.2 | |
| 168 | 50.4 |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the peptide in solution.
Caption: Selection of analytical techniques for stability assessment.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. veeprho.com [veeprho.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tryptophan Oxidation in Neurokinin B Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of tryptophan oxidation in neurokinin B (NKB) analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the tryptophan residue in my NKB analog prone to oxidation?
A1: The indole ring of the tryptophan residue is electron-rich, making it highly susceptible to oxidation by various reactive oxygen species (ROS) such as peroxyl radicals, hydroxyl radicals, and singlet oxygen.[1][2] Factors like exposure to light, atmospheric oxygen, elevated temperatures, and the presence of metal ions can catalyze this oxidative degradation.[2][3] This can lead to the formation of several oxidation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan derivatives, which can alter the peptide's structure, bioactivity, and immunogenicity.[1][2][4]
Q2: What are the common signs of tryptophan oxidation in my NKB analog sample?
A2: Visual inspection may not be sufficient. The most reliable indicators are analytical. A common sign is the appearance of new peaks in your reversed-phase high-performance liquid chromatography (RP-HPLC) chromatogram, typically eluting earlier than the parent peptide due to increased polarity.[5] You may also observe a decrease in the main peptide peak area over time. Mass spectrometry (MS) analysis will show characteristic mass shifts corresponding to oxidation products, such as an increase of +4, +16, or +32 Da.[5] A decrease in the intrinsic tryptophan fluorescence of your sample can also be an indicator of oxidation.
Q3: Can the formulation of my NKB analog influence tryptophan oxidation?
A3: Absolutely. The formulation plays a critical role in the stability of your NKB analog. Key factors include:
-
pH: The rate of tryptophan oxidation can be pH-dependent. It is crucial to determine the optimal pH for the stability of your specific NKB analog.[6][7][8]
-
Buffer Species: The choice of buffer can influence the rate of oxidation.
-
Excipients: The presence of antioxidants can significantly inhibit oxidation. Conversely, certain excipients may contain impurities that promote it.
-
Metal Ions: Trace metal ions, such as copper and iron, can catalyze oxidation. Neurokinin B itself has been shown to bind copper, which could potentially modulate its oxidative stability.[3]
Q4: What are the most effective ways to prevent tryptophan oxidation during routine handling and storage?
A4: To minimize tryptophan oxidation, consider the following best practices:
-
Light Protection: Store your NKB analog solutions in amber vials or protect them from light, as photo-oxidation is a common degradation pathway.
-
Temperature Control: Store samples at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation rates.
-
Oxygen Exclusion: Purge the headspace of your vials with an inert gas like argon or nitrogen to minimize contact with atmospheric oxygen.
-
Use of Antioxidants: Incorporate antioxidants into your formulation.
-
pH Control: Maintain the solution at a pH that confers maximal stability.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in RP-HPLC Analysis
Symptoms:
-
Appearance of one or more new peaks, typically with shorter retention times than the main NKB analog peak.
-
A corresponding decrease in the area of the main peptide peak.
Possible Cause:
-
Oxidation of the tryptophan residue.
Troubleshooting Steps:
-
Confirm Oxidation:
-
Collect the fractions corresponding to the new peaks and analyze them by mass spectrometry (MS). Look for mass increases of +4 (Kyn), +16 (hydroxytryptophan or NFK precursor), or +32 Da (NFK) relative to the parent peptide.
-
-
Investigate the Source of Oxidation:
-
Review Handling Procedures: Were the samples exposed to light for extended periods? Were they stored at the correct temperature?
-
Check Formulation Components: Analyze buffers and excipients for potential contaminants, such as peroxides or metal ions.
-
Evaluate Storage Conditions: Was the headspace of the vial inerted?
-
-
Implement Corrective Actions:
-
Optimize Formulation:
-
Conduct a pH stability study to identify the optimal pH for your NKB analog.
-
Screen different antioxidants for their efficacy in preventing oxidation.
-
-
Refine Handling and Storage Protocols:
-
Minimize exposure to light by using amber vials and working in a dimly lit environment.
-
Ensure proper temperature control throughout the experiment.
-
Deoxygenate all solutions and purge vials with an inert gas before sealing.
-
-
Issue 2: Loss of Biological Activity of the NKB Analog
Symptoms:
-
Reduced potency or efficacy in functional assays compared to a freshly prepared standard.
Possible Cause:
-
Oxidation of the tryptophan residue, which may be critical for receptor binding or proper peptide conformation.
Troubleshooting Steps:
-
Assess Sample Integrity:
-
Analyze the sample by RP-HPLC and MS to determine the extent of tryptophan oxidation.
-
-
Correlate Oxidation with Activity Loss:
-
If possible, isolate the oxidized species and test their biological activity to confirm that oxidation is the cause of the reduced potency.
-
-
Preventive Measures:
-
Incorporate Antioxidants: Add an antioxidant to the formulation to protect the tryptophan residue.
-
Modify the Peptide Sequence: If feasible for your research, consider replacing the tryptophan with a less oxidation-prone amino acid, although this will create a new analog with potentially different properties.
-
Strict Adherence to Handling Protocols: Follow the corrective actions outlined in Issue 1 to minimize oxidation.
-
Experimental Protocols
Protocol 1: Screening for Optimal pH
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, tris).
-
Dissolve the NKB analog in each buffer to the desired concentration.
-
Divide each solution into two sets of vials. One set will be the control stored at -80°C, and the other will be the stability sample stored at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples from both the control and stressed conditions by RP-HPLC.
-
Calculate the percentage of the remaining parent peptide at each time point for each pH.
-
The pH that shows the least degradation of the NKB analog over time is the optimal pH for storage.
Protocol 2: Evaluating the Efficacy of Antioxidants
-
Prepare solutions of the NKB analog in the optimal buffer determined from Protocol 1.
-
Add different antioxidants (e.g., methionine, N-acetyl-tryptophan, sodium metabisulfite) at various concentrations to the peptide solutions. Include a control sample with no antioxidant.
-
Induce oxidative stress in the samples. This can be done by adding a chemical oxidant like hydrogen peroxide or by exposing the samples to intense light.
-
At defined time points, quench the reaction (if a chemical oxidant was used) and analyze the samples by RP-HPLC.
-
Compare the percentage of the remaining parent peptide in the samples with and without antioxidants. The antioxidant that provides the highest level of protection is the most effective.
Quantitative Data Summary
Table 1: Effect of pH on the Stability of a Hypothetical NKB Analog at 40°C
| pH | % Remaining Parent Peptide (Week 1) | % Remaining Parent Peptide (Week 4) |
| 4.0 | 98.2 | 92.5 |
| 5.0 | 99.1 | 96.8 |
| 6.0 | 98.5 | 94.3 |
| 7.0 | 95.3 | 85.1 |
| 8.0 | 92.1 | 78.6 |
Table 2: Efficacy of Different Antioxidants in Preventing Tryptophan Oxidation of a Hypothetical NKB Analog under Oxidative Stress
| Antioxidant (Concentration) | % Remaining Parent Peptide after Stress |
| None (Control) | 65.4 |
| L-Methionine (10 mM) | 88.2 |
| N-Acetyl-Tryptophan (10 mM) | 92.7 |
| Sodium Metabisulfite (5 mM) | 95.1 |
Visualizations
Caption: Tryptophan oxidation pathway in NKB analogs.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. mdpi.com [mdpi.com]
- 3. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosing of (D-Pro2,D-Trp6,8,Nle10)-NKB
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective in vivo use of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, a potent Neurokinin 3 Receptor (NK3R) agonist. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is (D-Pro2,D-Trp6,8,Nle10)-NKB and what is its mechanism of action?
This compound is a synthetic analog of Neurokinin B (NKB). It is a potent and selective agonist for the Neurokinin 3 Receptor (NK3R). NKB and its receptor are key components of the KNDy (kisspeptin, neurokinin B, dynorphin) neuron system in the hypothalamus, which plays a crucial role in regulating reproductive functions, including the secretion of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH). Activation of NK3R by agonists like (D-Pro2,D-Trp6,8,Nle10)-NKB can modulate these pathways.
Q2: How should I prepare and store (D-Pro2,D-Trp6,8,Nle10)-NKB?
(D-Pro2,D-Trp6,8,Nle10)-NKB is typically a white to off-white powder that is prone to absorbing moisture. For optimal stability, it should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). To prepare a stock solution, consider the following solubility properties:
-
High Solubility: 0.1% Trifluoroacetic acid (TFA) in water, 50% Acetonitrile (ACN) / 0.1% TFA solution (approximately 8-12 mg/mL).
-
Low Solubility: Pure water (approximately 0.8-1.2 mg/mL). Assistance with a small amount of TFA may be necessary.
-
Insoluble: Low-polarity organic solvents such as methanol, ethanol, and dichloromethane.
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath.
Q3: What are the expected physiological responses after administering (D-Pro2,D-Trp6,8,Nle10)-NKB in vivo?
As a potent NK3R agonist, administration of (D-Pro2,D-Trp6,8,Nle10)-NKB or the closely related compound senktide can elicit a range of physiological and behavioral responses, including:
-
Modulation of Reproductive Hormones: It can influence the pulsatile release of LH. In some studies with senktide, it has been shown to suppress LH pulses in a dose-dependent manner in rats.
-
Behavioral Changes: Central or peripheral administration in rodents has been linked to behaviors indicative of 5-hydroxytryptamine (serotonin) stimulation, such as head twitches in mice and wet dog shakes in rats. It may also induce changes in locomotor activity.
-
Effects on Memory and Cognition: Studies with senktide have suggested it may have memory-enhancing effects in rodents.
Q4: What are potential side effects or adverse events to monitor for during in vivo studies?
Based on studies with NK3R agonists and antagonists, potential side effects to monitor in animal models include:
-
Gastrointestinal Issues: NK3R antagonists have been associated with gastrointestinal symptoms in humans, so it is plausible that potent agonists could also affect gut motility.
-
Behavioral Abnormalities: Observe for excessive grooming, stereotypy, or significant changes in normal behaviors.
-
Changes in Body Weight or Food Intake: Monitor for any significant fluctuations.
-
Injection Site Reactions: For subcutaneous or intraperitoneal injections, monitor for signs of local irritation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect | Improper compound preparation: The compound may not be fully dissolved or may have degraded. | Prepare fresh solutions for each experiment. Use appropriate solvents and techniques (warming, sonication) to ensure complete dissolution. Confirm the purity and integrity of your compound stock. |
| Suboptimal dosage: The dose may be too low to elicit a response or in the wrong part of the dose-response curve. | Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Start with a range of doses based on published data for similar compounds (see Table 1). | |
| Incorrect administration route: The chosen route may not be effective for reaching the target tissue. | Consider the experimental question. For central nervous system effects, intracerebroventricular (i.c.v.) administration may be more appropriate than peripheral routes. Ensure proper surgical and injection techniques. | |
| Unexpected or contradictory results | Off-target effects: At higher concentrations, the agonist may interact with other receptors. | Use the lowest effective dose determined from your dose-response study. Consider using a selective NK3R antagonist as a control to confirm that the observed effects are mediated by NK3R. |
| Animal model variability: Strain, sex, age, and housing conditions can all influence the response. | Standardize your animal model and experimental conditions as much as possible. Report all relevant details in your methodology. | |
| Adverse events observed in animals | Dose is too high: The observed side effects may be due to toxicity at high concentrations. | Reduce the dose. If adverse events persist even at low effective doses, consider a different administration route that might minimize systemic exposure while still reaching the target. |
| Vehicle effects: The solvent used to dissolve the compound may be causing adverse reactions. | Run a vehicle-only control group to assess the effects of the solvent. If the vehicle is the issue, explore alternative, more biocompatible formulations. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of the NK3R Agonist Senktide in Rodents
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat | Subcutaneous (s.c.) | 0.2 mg/kg | Facilitation of episodic-like memory.[1] | [1] |
| Rat & Mouse | Subcutaneous (s.c.) | 0.1 - 2.4 µmol/kg | Elicitation of 5-HT-mediated behaviors.[2][3] | [2][3] |
| Rat | Intracisternal | 0.01 - 1.2 nmol | Elicitation of 5-HT-mediated behaviors.[2][3] | [2][3] |
| Rat | Intracerebroventricular (i.c.v.) | 100 - 600 pmol | Dose-dependent suppression of LH pulses.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of (D-Pro2,D-Trp6,8,Nle10)-NKB for In Vivo Administration
-
Materials:
-
(D-Pro2,D-Trp6,8,Nle10)-NKB powder
-
Sterile 0.1% Trifluoroacetic acid (TFA) in saline
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes
-
-
Procedure for Stock Solution (e.g., 1 mg/mL): a. Aseptically weigh the required amount of (D-Pro2,D-Trp6,8,Nle10)-NKB powder. b. Reconstitute the powder in a small volume of sterile 0.1% TFA in saline to ensure complete dissolution. c. Gently vortex and, if necessary, sonicate in a 37°C water bath for 5-10 minutes. d. Bring the solution to the final desired volume with sterile saline. e. Filter-sterilize the final solution through a 0.22 µm syringe filter. f. Aliquot and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Procedure for Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution to the desired final concentration for injection using sterile saline. c. Keep the working solution on ice until administration.
Protocol 2: Dose-Response Study for Subcutaneous Administration in Mice
-
Animals:
-
Use a sufficient number of mice (e.g., n=8-10 per group) of the same strain, sex, and age.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
-
Groups:
-
Group 1: Vehicle control (e.g., saline with a trace amount of TFA if used in the drug preparation).
-
Group 2: Low dose (e.g., 0.1 mg/kg).
-
Group 3: Medium dose (e.g., 0.5 mg/kg).
-
Group 4: High dose (e.g., 2.0 mg/kg).
-
Note: Doses should be selected based on literature for similar compounds and the specific research question.
-
-
Procedure: a. Record the baseline weight of each mouse. b. Calculate the injection volume for each mouse based on its weight and the concentration of the working solution. c. Administer the assigned treatment (vehicle or (D-Pro2,D-Trp6,8,Nle10)-NKB) via subcutaneous injection in the scruff of the neck. d. Observe the animals for a defined period (e.g., 2-4 hours) for the desired physiological or behavioral endpoint. This could include blood sampling for hormone analysis, behavioral assays (e.g., open field test for locomotor activity), or other relevant measures. e. Record all observations systematically.
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of the compound.
-
Plot the dose-response curve to identify the optimal dose for future experiments.
-
Visualizations
Caption: Simplified signaling pathway of (D-Pro2,D-Trp6,8,Nle10)-NKB action.
Caption: Workflow for an in vivo dose-response study.
Caption: Troubleshooting logic for lack of experimental effect.
References
- 1. The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
troubleshooting inconsistent results with (D-Pro2,D-Trp6,8,Nle10)-NKB
Welcome to the technical support center for (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are we observing lower-than-expected potency (higher EC₅₀) in our cell-based assays?
A1: Lower-than-expected potency is a common issue that can stem from several factors related to compound integrity, the experimental setup, or the cells themselves.
-
Compound Integrity: (D-Pro2,D-Trp6,8,Nle10)-NKB, like many peptides, is susceptible to degradation. Improper storage can lead to oxidation of residues like tryptophan and norleucine or hydrolysis of peptide bonds. Ensure the peptide is stored at -20°C or colder, desiccated, and protected from light. Reconstituted solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware (e.g., pipette tips, microplates). This can significantly reduce the effective concentration in your assay. To mitigate this, consider using low-adhesion plasticware or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA).
-
Cell Receptor Expression Levels: The potency of an agonist is directly related to the expression level of its target receptor.[1] The Neurokinin 3 receptor (NK3R) density on your cells may be too low. Verify the NK3R expression level in your cell line (e.g., via qPCR or flow cytometry). Cell passage number can also affect receptor expression; use cells within a consistent and low passage range.
-
Assay Buffer Composition: The presence of certain ions or proteases in your assay buffer can interfere with the peptide's activity or stability. Ensure your buffer composition is optimized and consider adding a protease inhibitor cocktail.
Q2: Our results show high variability between experiments. What are the likely causes?
A2: High variability often points to inconsistencies in protocol execution or reagent handling.
-
Inaccurate Pipetting: Given the high potency of this agonist, small errors in dilution or pipetting can lead to large variations in the final concentration and observed effect. Ensure pipettes are properly calibrated and use appropriate techniques.
-
Inconsistent Cell Conditions: Factors such as cell density at the time of the assay, passage number, and serum starvation times can all impact cellular responses. Standardize these parameters across all experiments.
-
Peptide Aggregation: Peptides can aggregate in solution, reducing the concentration of active monomer. After thawing, ensure the peptide solution is fully dissolved and vortex gently before making dilutions. Solubility can be a challenge; ensure you are using the recommended solvent and have not exceeded the solubility limit.[2]
-
Reagent Preparation: Prepare fresh dilutions of the peptide for each experiment from a frozen stock aliquot. Avoid using previously prepared dilution series.
Q3: The compound appears to lose activity over a short period in our assay plate. What is happening?
A3: This suggests either compound degradation or receptor-specific phenomena.
-
Enzymatic Degradation: While the D-amino acid substitutions in (D-Pro2,D-Trp6,8,Nle10)-NKB are designed to increase stability, degradation by peptidases present in the cell culture medium or released by cells can still occur.[2] Minimizing incubation times or including protease inhibitors can help.
-
Receptor Desensitization/Internalization: Continuous exposure to an agonist often leads to G-protein coupled receptor (GPCR) desensitization and internalization, where the receptors are removed from the cell surface. This is a normal physiological response that reduces the cell's ability to respond to the agonist over time. Kinetic assays measuring the signal over time can help characterize this effect.
Q4: We are observing unexpected off-target effects. Is this compound selective?
A4: (D-Pro2,D-Trp6,8,Nle10)-NKB is designed as a selective NK3R agonist. Neurokinin B (NKB) itself shows a preference for the NK3R but can interact with NK1R and NK2R at higher concentrations.[2][3] The modifications in this analog aim to enhance NK3R selectivity. However, at very high concentrations, cross-reactivity with other tachykinin receptors (NK1R, NK2R) could occur. To confirm the effect is NK3R-mediated, use a selective NK3R antagonist (e.g., SR142801) to see if it blocks the observed response.[4]
Data Presentation
The table below summarizes the receptor binding affinities and functional potencies for the natural ligand Neurokinin B and the highly selective synthetic agonist Senktide. This provides a benchmark for the expected selectivity profile of a potent NK3R agonist like (D-Pro2,D-Trp6,8,Nle10)-NKB.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Neurokinin B (NKB) | NK1R | >1000 | >1000 |
| NK2R | ~200 | ~150 | |
| NK3R | ~1-5 | ~1-3 | |
| Senktide | NK1R | >10,000 | ~35,000[5] |
| NK2R | >1000 | >1000 | |
| NK3R | ~1 | ~0.5 - 3 [4][5] |
Data are compiled from multiple sources and represent typical values. Actual values may vary depending on the specific assay conditions and cell system used.
Experimental Protocols & Visualizations
NK3 Receptor Signaling Pathway
(D-Pro2,D-Trp6,8,Nle10)-NKB acts as an agonist at the Neurokinin 3 Receptor (NK3R), which is a Gq/11-coupled G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.
Troubleshooting Workflow for Inconsistent Results
If you are experiencing inconsistent results, follow this logical workflow to identify the potential source of the error.
Detailed Protocol: Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization following NK3R activation in a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293).
1. Materials
-
Cells stably expressing human NK3R
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange transport inhibitor, often included in kits)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
(D-Pro2,D-Trp6,8,Nle10)-NKB stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Senktide or natural NKB)
-
Negative control (e.g., vehicle)
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)
2. Methodology
3. Detailed Steps
-
Cell Plating: Seed cells into the microplate at a pre-optimized density to achieve a confluent monolayer on the day of the assay. Culture for 18-24 hours.
-
Dye Loading: Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove cell culture medium and add the dye solution to each well.
-
Incubation: Incubate the plate, protected from light, first at 37°C and then at room temperature to allow for complete dye de-esterification.
-
Compound Preparation: During incubation, prepare a separate "compound plate" containing serial dilutions of (D-Pro2,D-Trp6,8,Nle10)-NKB and controls at a concentration that is 4x or 5x the final desired concentration.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to read fluorescence (e.g., Ex: 485 nm, Em: 525 nm). The protocol should consist of:
-
A baseline reading period (10-20 seconds).
-
Automated addition of compounds from the compound plate to the cell plate.
-
Immediate kinetic measurement of the fluorescence signal for 90-180 seconds to capture the transient calcium peak.
-
-
Data Analysis: For each well, determine the maximum change in relative fluorescence units (RFU). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin B - Wikipedia [en.wikipedia.org]
- 4. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Off-Target Effects of Neurokinin B Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of neurokinin B (NKB) analogs in their experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the specific and accurate use of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target receptors for Neurokinin B (NKB) analogs?
A1: The primary off-target receptors for NKB analogs are the other members of the tachykinin receptor family: the neurokinin-1 receptor (NK1R) and the neurokinin-2 receptor (NK2R).[1][2] NKB is the endogenous ligand for the neurokinin-3 receptor (NK3R), but due to the conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) among tachykinin peptides, NKB and its analogs can exhibit cross-reactivity with NK1R and NK2R.[2]
Q2: My NKB analog is showing unexpected effects in my cellular assay. What could be the cause?
A2: Unexpected effects can arise from several factors:
-
Off-target receptor activation: Your NKB analog may be activating NK1R or NK2R, which can trigger different signaling pathways than NK3R.
-
Receptor expression profile: The cell line or tissue you are using may express multiple tachykinin receptors, leading to a mixed response. It is crucial to characterize the receptor expression profile of your experimental system.
-
Ligand concentration: At high concentrations, the selectivity of an analog for NK3R may decrease, leading to off-target effects. It is recommended to perform dose-response experiments to determine the optimal concentration.
-
Interaction with other signaling systems: Some NKB analogs, like senktide, have been reported to interact with the serotonergic system, which could lead to unexpected behavioral or cellular responses.[3]
Q3: How can I improve the selectivity of my NKB analog for the NK3 receptor?
A3: Improving selectivity often involves chemical modification of the peptide structure. Structure-activity relationship studies have shown that modifications at the N-terminus of NKB analogs can significantly enhance NK3R selectivity. For instance, the replacement of certain amino acids or the introduction of unnatural amino acids can decrease affinity for NK1R and NK2R while maintaining or increasing affinity for NK3R.
Q4: What are the essential controls to include in my experiments to assess off-target effects?
A4: To confidently attribute an observed effect to NK3R activation, the following controls are essential:
-
Selective antagonists: Use selective antagonists for NK1R, NK2R, and NK3R to confirm that the observed effect is mediated by the intended receptor.
-
Cell lines with single receptor expression: If possible, use cell lines engineered to express only NK1R, NK2R, or NK3R to characterize the selectivity profile of your analog.
-
Ligand-inactive controls: Use a structurally similar but inactive version of your analog to control for non-specific effects.
-
Vehicle controls: Always include a vehicle control to account for any effects of the solvent used to dissolve the analog.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Variability in cell culture conditions, reagent preparation, or ligand stability. | 1. Standardize cell passage number and culture density. 2. Prepare fresh ligand solutions for each experiment. 3. Verify the stability of the NKB analog under your experimental conditions (e.g., temperature, pH). |
| High background signal in binding assays | Non-specific binding of the radioligand, issues with washing steps, or contaminated reagents. | 1. Optimize the concentration of the radioligand to minimize non-specific binding. 2. Increase the number and duration of washing steps. 3. Use fresh, high-quality buffers and reagents. |
| No response or a weak response in functional assays | Low receptor expression, inactive ligand, or inappropriate assay conditions. | 1. Confirm receptor expression in your cells using techniques like qPCR or western blotting. 2. Test the activity of your ligand in a validated positive control system. 3. Optimize assay parameters such as incubation time, temperature, and cell density. |
| Unexpected physiological or behavioral effects in vivo | Off-target receptor activation in other tissues or interaction with other neurotransmitter systems. | 1. Perform in vitro selectivity profiling of your analog before in vivo studies. 2. Use selective antagonists to block potential off-target receptors in vivo. 3. Consider potential interactions with other systems, such as the serotonergic system, and design experiments to investigate these possibilities.[3] |
Quantitative Data: Receptor Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki or IC50) and functional potencies (EC50) of Neurokinin B and its widely used analog, senktide, at the three tachykinin receptors. Lower values indicate higher affinity or potency.
Table 1: Binding Affinities of Neurokinin B and Senktide at Tachykinin Receptors
| Ligand | NK1R (IC50, nM) | NK2R (IC50, nM) | NK3R (IC50, nM) | Reference |
| Neurokinin B | 2390 | 2390 | 13 | [4] |
| Senktide | >10,000 | >10,000 | 127 | [4] |
Table 2: Functional Potencies of Neurokinin B and Senktide at Tachykinin Receptors
| Ligand | NK1R (EC50, nM) | NK2R (EC50, nM) | NK3R (EC50, nM) | Reference |
| Neurokinin B | 214 | 54 | 9.3 | [4] |
| Senktide | - | - | 7.1 | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of NKB analogs to tachykinin receptors.
Materials:
-
Cell membranes expressing NK1R, NK2R, or NK3R
-
Radiolabeled ligand (e.g., [3H]Senktide)
-
Unlabeled NKB analog (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled NKB analog.
-
In a microplate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled NKB analog.
-
For non-specific binding control wells, add a high concentration of an unlabeled standard ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the NKB analog and determine the IC50 value by non-linear regression analysis.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors like the tachykinin receptors.
Materials:
-
Cells expressing the tachykinin receptor of interest
-
NKB analog
-
Assay medium (e.g., DMEM)
-
[3H]myo-inositol
-
Stimulation buffer containing LiCl
-
Dowex AG1-X8 resin
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Label the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with stimulation buffer containing LiCl for a short period.
-
Add varying concentrations of the NKB analog and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).
-
Neutralize the lysates and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.
-
Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
Determine the EC50 value of the NKB analog by plotting the concentration-response curve.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the tachykinin receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
NKB analog
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with an injection module
Procedure:
-
Seed cells in a black-walled, clear-bottom multi-well plate and allow them to attach.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the NKB analog into the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
Determine the EC50 value by analyzing the dose-response curve of the peak fluorescence.
Visualizations
Caption: Neurokinin B signaling pathway and potential off-target activation.
Caption: Experimental workflow for assessing NKB analog selectivity.
Caption: Troubleshooting logic for unexpected results with NKB analogs.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senktide, a selective neurokinin B-like agonist, elicits serotonin-mediated behaviour following intracisternal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the potent and selective Neurokinin 3 Receptor (NK3R) agonist, (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the endogenous neuropeptide, Neurokinin B (NKB). It is a highly potent and selective agonist for the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor.[1][2][3] Its primary mechanism of action involves binding to and activating NK3R, which is predominantly expressed on KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons in the arcuate nucleus of the hypothalamus.[2] This activation plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.[1][3][4][5]
Q2: What are the main applications of this peptide in research?
This peptide is widely used in neuroscience and endocrinology research to investigate the role of the NKB/NK3R signaling pathway in various physiological processes, including:
-
Regulation of pulsatile GnRH and luteinizing hormone (LH) secretion.[3]
-
Potential therapeutic applications for conditions like polycystic ovary syndrome (PCOS) and menopausal hot flashes.
-
Modulation of neurotransmitter release and neuronal activity.
Q3: How should I reconstitute and store the lyophilized peptide?
For optimal stability, it is recommended to reconstitute the lyophilized peptide just prior to use. The peptide is soluble in 0.1% trifluoroacetic acid (TFA) in water.[7] For in vivo studies, initial dissolution in a small amount of DMSO followed by dilution with saline or corn oil is a common practice.[7][8]
Storage recommendations:
-
Lyophilized powder: Store at -20°C for long-term storage.
-
Stock solutions: Aliquot and store at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.[7]
Buffer Compatibility and Stability
General Buffer Compatibility Summary
| Buffer | pH Range | Concentration | Suitability | Recommendations |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.4 | 1X | Good | Commonly used for in vitro and in vivo studies. Ensure sterility for cell-based assays. |
| Tris-HCl | 7.0 - 8.0 | 20-50 mM | Good | A common biological buffer. Be mindful of the higher end of the pH range to minimize oxidation. |
| HEPES | 7.0 - 7.6 | 10-25 mM | Good | Often used in cell culture due to its pKa being close to physiological pH. |
| 0.1% Trifluoroacetic Acid (TFA) in Water | ~2.0 | 0.1% | For initial reconstitution only | Excellent for initial solubilization of the lyophilized powder. Not suitable for most biological assays due to the low pH.[7] |
Note: The stability of the peptide in solution will decrease over time. It is always recommended to prepare fresh solutions for each experiment or use aliquots that have been stored properly at -80°C for no longer than a few weeks.
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Binding)
This protocol is adapted from methodologies used for NK3R binding assays.
Materials:
-
This compound
-
Radiolabeled NK3R ligand (e.g., [¹²⁵I]-His-MePhe-NKB)
-
Cell membranes expressing human NK3R
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
GF/B glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).
-
50 µL of the serially diluted this compound or vehicle.
-
25 µL of the radiolabeled ligand.
-
25 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the samples by rapid filtration through the GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a competitive binding analysis to determine the IC₅₀ value.
In Vivo Administration in Mice
This protocol provides a general guideline for subcutaneous administration. The optimal dose and vehicle should be determined empirically for each specific experimental model.
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl) or a solution containing a small percentage of DMSO for initial solubilization, further diluted in saline.[8]
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically reconstitute the lyophilized peptide in a minimal amount of a suitable solvent like sterile 0.1% TFA or DMSO.
-
Further dilute the peptide stock solution to the final desired concentration with sterile saline. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals (typically <5%).
-
-
Animal Handling:
-
Acclimatize the mice to the experimental conditions.
-
Gently restrain the mouse.
-
-
Administration:
-
Lift the skin on the back of the neck or flank to form a tent.
-
Insert the needle into the subcutaneous space.
-
Inject the desired volume of the peptide solution. The injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Proceed with the experimental timeline for behavioral or physiological measurements.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no biological activity | - Peptide degradation: Improper storage, repeated freeze-thaw cycles, unstable buffer conditions. - Incorrect concentration: Errors in reconstitution or dilution. - Peptide adsorption: The peptide may adsorb to plastic surfaces. | - Prepare fresh solutions from a new lyophilized stock. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the pH of your experimental buffer. - Re-calculate all dilutions. - Consider using low-adsorption microcentrifuge tubes and pipette tips. |
| Precipitation or cloudiness in solution | - Poor solubility: The peptide concentration may be too high for the chosen buffer. - Buffer incompatibility: The pH of the buffer may be close to the isoelectric point (pI) of the peptide, reducing its solubility. - Aggregation: Peptides can self-associate at high concentrations. | - Try dissolving the peptide at a lower concentration. - Use the recommended reconstitution solvent (0.1% TFA) before diluting in your experimental buffer.[7] - Adjust the pH of your buffer to be at least one unit away from the peptide's pI. - Briefly sonicate the solution to aid dissolution. |
| Inconsistent results between experiments | - Variability in peptide preparation: Inconsistent reconstitution or storage. - Experimental conditions: Minor variations in pH, temperature, or incubation times. - Biological variability: Differences between animal subjects or cell passages. | - Standardize your peptide preparation protocol meticulously. - Ensure all experimental parameters are kept constant. - Increase the sample size (n) to account for biological variability. |
| Unexpected side effects in vivo | - High dose: The administered dose may be in the toxic range. - Vehicle effects: The solvent used (e.g., DMSO) may have its own biological effects. - Off-target effects: Although selective, at very high concentrations, the peptide might interact with other receptors. | - Perform a dose-response study to determine the optimal therapeutic window. - Include a vehicle-only control group in your experiments. - Review the literature for known off-target effects of NK3R agonists. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Neurokinin B Signaling Pathway in GnRH Regulation.
Caption: General Experimental Workflow.
References
- 1. The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Neurokinin B Administration on Reproductive Hormone Secretion in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kisspeptin and neurokinin B neuroendocrine pathways in the control of human ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin B signalling in the human reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin B Is Critical for Normal Timing of Sexual Maturation but Dispensable for Adult Reproductive Function in Fema… [ouci.dntb.gov.ua]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
long-term storage conditions for (D-Pro2,D-Trp6,8,Nle10)-NKB powder
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and experimental use of (D-Pro2,D-Trp6,8,Nle10)-NKB powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized (D-Pro2,D-Trp6,8,Nle10)-NKB powder?
A1: For long-term stability, lyophilized (D-Pro2,D-Trp6,8,Nle10)-NKB powder should be stored at -20°C or -80°C.[1][2] When stored under these conditions in a tightly sealed container, the peptide can remain stable for several years.[1] It is also crucial to protect the powder from moisture and light.[1][3][4]
Q2: How should I handle the lyophilized powder upon receipt?
A2: Upon receipt, it is best to store the lyophilized powder in a freezer at -20°C or -80°C for long-term preservation.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as the powder is hygroscopic. Handle the powder in a clean, dry environment to avoid contamination.[2]
Q3: What is the best way to reconstitute the (D-Pro2,D-Trp6,8,Nle10)-NKB powder?
A3: The choice of solvent depends on the experimental requirements. For many biological assays, sterile, purified water or a buffer appropriate for your cell system can be used. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or DMF may be necessary to aid dissolution before diluting with an aqueous buffer. When reconstituting, gently swirl or pipette to mix; do not vortex, as this can cause aggregation or degradation of the peptide.[2]
Q4: What are the recommended storage conditions for the reconstituted peptide solution?
A4: Reconstituted peptide solutions are significantly less stable than the lyophilized powder. For short-term use (days to a week), the solution can be stored at 2-8°C. For long-term storage, it is essential to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: What is the primary mechanism of action for (D-Pro2,D-Trp6,8,Nle10)-NKB?
A5: (D-Pro2,D-Trp6,8,Nle10)-NKB is a synthetic analog of Neurokinin B (NKB). NKB and its analogs exert their biological effects by acting as agonists for the Neurokinin 3 Receptor (NK3R), a G protein-coupled receptor (GPCR).[5][6] Activation of NK3R initiates downstream signaling cascades within the cell.
Quantitative Data Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Several years | Store in a tightly sealed, light-protected container with a desiccant.[1][3] |
| 4°C | Short-term (weeks) | For immediate use only. Protect from moisture. | |
| Room Temperature | Very short-term (days) | Not recommended for storage; minimize exposure during handling.[3] | |
| Reconstituted Solution | -20°C to -80°C | Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| 2-8°C | Days to a week | For immediate use. Prone to bacterial contamination and degradation. |
Experimental Protocols
Protocol: In Vitro NK3 Receptor Activation Assay
This protocol outlines a general procedure for assessing the agonist activity of (D-Pro2,D-Trp6,8,Nle10)-NKB on the Neurokinin 3 Receptor (NK3R) using a cell-based calcium flux assay.
1. Cell Culture:
-
Culture a cell line stably expressing the human NK3R (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium supplemented with antibiotics and serum.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Reagent Preparation:
-
Peptide Reconstitution: Prepare a stock solution of (D-Pro2,D-Trp6,8,Nle10)-NKB by reconstituting the lyophilized powder in sterile water or a suitable solvent to a high concentration (e.g., 1 mM). Aliquot and store at -20°C.
-
Assay Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium Indicator Dye: Prepare a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
3. Assay Procedure:
-
Remove the growth medium from the cells and wash once with assay buffer.
-
Load the cells with the calcium indicator dye by incubating them in the dye solution for the recommended time (typically 30-60 minutes) at 37°C.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Prepare a serial dilution of the (D-Pro2,D-Trp6,8,Nle10)-NKB peptide in assay buffer.
-
Place the 96-well plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the different concentrations of the peptide to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
4. Data Analysis:
-
The increase in intracellular calcium upon receptor activation will result in an increase in fluorescence intensity.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the peptide concentration to generate a dose-response curve.
-
From the curve, determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder is difficult to see or appears as a film. | This is common for small quantities of lyophilized peptides. | Centrifuge the vial briefly before opening to collect all the powder at the bottom. |
| Peptide does not dissolve completely. | - Incorrect solvent.- Peptide has aggregated. | - Try a different solvent (e.g., add a small amount of DMSO or acetic acid).- Gentle warming or sonication may help, but use with caution as it can degrade the peptide. |
| Inconsistent results in cell-based assays. | - Repeated freeze-thaw cycles of the peptide solution.- Bacterial contamination of the solution.- Cell passage number and health.- Pipetting errors. | - Aliquot the reconstituted peptide to avoid repeated freezing and thawing.- Use sterile techniques and filter-sterilize the solution if necessary.- Use cells within a consistent passage number range and ensure they are healthy.[7][8]- Use calibrated pipettes and ensure accurate dilutions. |
| No response in the bioassay. | - Peptide has degraded.- Incorrect receptor or cell line.- Low peptide concentration. | - Use a fresh aliquot of the peptide. Confirm proper storage conditions were maintained.- Verify the cell line expresses the NK3R.- Check calculations and prepare a fresh dilution series. |
| High background signal in fluorescence-based assays. | - Incomplete removal of the fluorescent dye.- Autofluorescence from the compound or media. | - Ensure thorough but gentle washing of the cells after dye loading.- Run a control with the peptide in the absence of cells to check for compound autofluorescence. |
Visualizations
Signaling Pathway
Caption: Neurokinin B analog signaling via the NK3 receptor.
Experimental Workflow
Caption: Workflow for an in vitro NK3 receptor activation assay.
References
- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 2. primalvitality.ca [primalvitality.ca]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. nbinno.com [nbinno.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: Understanding the Pharmacology of Neurokinin Receptor Ligands
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the pharmacological data of neurokinin receptor ligands, with a specific focus on the compound (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B.
Frequently Asked Questions (FAQs)
Q1: I am trying to determine the pA2 value for (D-Pro2,D-Trp6,8,Nle10)-NKB. What is the expected value?
A1: It is important to clarify that this compound is a potent and selective agonist of the Neurokinin 3 (NK3) receptor. The pA2 value is a measure of the potency of a competitive antagonist . Therefore, a pA2 value is not a relevant parameter for characterizing the activity of (D-Pro2,D-Trp6,8,Nle10)-NKB.
Q2: If I cannot determine a pA2 value, how should I quantify the potency of (D-Pro2,D-Trp6,8,Nle10)-NKB?
A2: The potency of an agonist is typically quantified by its EC50 or pD2 value.
-
EC50 (Half-maximal effective concentration): This is the concentration of the agonist that produces 50% of the maximal possible response in a given assay. A lower EC50 value indicates a higher potency.
-
pD2: This is the negative logarithm of the EC50 value. A higher pD2 value indicates a higher potency.
For (D-Pro2,D-Trp6,8,Nle10)-NKB, you would perform a dose-response experiment and fit the data to a sigmoidal curve to determine its EC50 or pD2 value for the NK3 receptor.
Q3: Why was I under the impression that (D-Pro2,D-Trp6,8,Nle10)-NKB is an antagonist?
A3: There may be some confusion in the literature or compound databases. (D-Pro2,D-Trp6,8,Nle10)-NKB is a synthetic analog of Neurokinin B (NKB) that has been modified to increase its stability and affinity for the NK3 receptor. While it is used in studies involving NK3 receptor antagonists, its role is that of a stable and potent agonist probe, for example, in high-throughput screening assays designed to identify new NK3 receptor antagonists.
Q4: What are the key physicochemical properties of (D-Pro2,D-Trp6,8,Nle10)-NKB?
A4: (D-Pro2,D-Trp6,8,Nle10)-NKB is a white to off-white powder. It is soluble in aqueous solutions containing a small amount of trifluoroacetic acid (TFA) and in mixtures of acetonitrile and water. Due to the presence of D-amino acids and norleucine, it exhibits enhanced stability against enzymatic degradation compared to the endogenous Neurokinin B, with a longer biological half-life.[1]
Q5: What is the significance of the D-amino acid substitutions in this compound?
A5: The substitutions of L-proline and L-tryptophan with their D-isomers at positions 2, 6, and 8 serve two main purposes:
-
Increased Stability: D-amino acids are not recognized by many proteases, which significantly increases the peptide's resistance to enzymatic degradation and prolongs its duration of action.[1]
-
Enhanced Receptor Affinity: The conformational constraints imposed by the D-amino acids can lock the peptide into a bioactive conformation that binds with higher affinity to the NK3 receptor.[1]
Troubleshooting Guides
Guide 1: Inconsistent Agonist Dose-Response Curves
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate experiments | Inconsistent cell passage number or health; variability in reagent preparation; unstable compound solutions. | Use cells within a consistent passage number range. Prepare fresh agonist dilutions for each experiment. Ensure complete solubilization of (D-Pro2,D-Trp6,8,Nle10)-NKB. |
| Low maximal response | Cell line expressing low levels of the NK3 receptor; desensitization of the receptor due to prolonged agonist exposure. | Verify NK3 receptor expression levels in your cell line. Minimize the incubation time with the agonist to the shortest duration necessary to achieve a stable response. |
| Shallow or steep Hill slope | Complex biological response involving multiple signaling pathways; issues with the assay conditions. | Review the literature for the expected Hill slope for NK3 receptor activation in your assay system. Optimize assay parameters such as incubation time and temperature. |
Guide 2: Interpreting Schild Analysis Results When Expecting Antagonism
If you have performed a Schild analysis with (D-Pro2,D-Trp6,8,Nle10)-NKB under the incorrect assumption that it is an antagonist, you will not obtain meaningful results.
-
Expected Outcome of a Schild Analysis with a True Competitive Antagonist: A parallel rightward shift of the agonist dose-response curve with no change in the maximal response. The Schild plot (log(dose ratio - 1) vs. log[Antagonist]) should be linear with a slope of approximately 1.
-
Likely Outcome with (D-Pro2,D-Trp6,8,Nle10)-NKB: As an agonist, it will not competitively antagonize the effects of another NK3 agonist. Depending on the experimental design, it may produce its own response or potentiate the response to the other agonist, leading to results that do not fit the Schild model.
Quantitative Data Summary
While a specific pA2 value for (D-Pro2,D-Trp6,8,Nle10)-NKB is not applicable, the following table presents data for known tachykinin NK2 receptor antagonists, which are often studied in similar experimental systems. This provides a reference for the expected potency of competitive antagonists at related receptors.
| Antagonist | Receptor | pA2 Value | Tissue/Cell Line | Reference Agonist |
| MDL 29,913 | NK2 | 8.66 | - | - |
| GR 94800 | NK2 | 9.6 | - | - |
| [Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10) | NK2 | - | Rabbit Pulmonary Artery | Neurokinin A |
| Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 | NK2 | - | Hamster Trachea | Neurokinin A |
Experimental Protocols
Protocol 1: Determination of Agonist Potency (EC50/pD2) for (D-Pro2,D-Trp6,8,Nle10)-NKB
This protocol outlines a general procedure for determining the potency of (D-Pro2,D-Trp6,8,Nle10)-NKB in a cell-based assay measuring a downstream signaling event (e.g., intracellular calcium mobilization or inositol phosphate accumulation).
1. Cell Culture and Seeding:
- Culture a cell line endogenously or recombinantly expressing the human NK3 receptor (e.g., CHO-hNK3, HEK-hNK3).
- Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
2. Preparation of Agonist Solutions:
- Prepare a stock solution of (D-Pro2,D-Trp6,8,Nle10)-NKB in a suitable solvent (e.g., water with 0.1% TFA).
- Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations that will span the full dose-response curve (typically from 1 pM to 10 µM).
3. Agonist Stimulation:
- Wash the cells with assay buffer.
- Add the different concentrations of (D-Pro2,D-Trp6,8,Nle10)-NKB to the wells.
4. Assay Measurement:
- Incubate for a predetermined time to allow for receptor activation and signal generation.
- Measure the response using a suitable detection method (e.g., a fluorescent calcium indicator or an IP-One assay kit).
5. Data Analysis:
- Plot the response against the logarithm of the agonist concentration.
- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and the maximal response.
- Calculate the pD2 as -log(EC50).
Visualizations
Signaling Pathway of an NK3 Receptor Agonist
Caption: Signaling pathway of the NK3 receptor agonist.
Experimental Workflow for Agonist Potency Determination
Caption: Workflow for determining agonist potency (EC50/pD2).
References
challenges with peptide antagonists in central nervous system studies
Welcome to the technical support center for researchers utilizing peptide antagonists in Central Nervous System (CNS) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Section 1: Overcoming the Blood-Brain Barrier (BBB)
The blood-brain barrier (BBB) is a significant hurdle, as it prevents over 98% of small-molecule therapeutics and nearly all large-molecule drugs from entering the brain via systemic administration[1]. This section addresses common issues related to BBB penetration.
Frequently Asked Questions (FAQs)
Q: Why is my systemically administered peptide antagonist showing no effect on CNS targets?
A: The most likely reason is poor penetration of the blood-brain barrier (BBB). Peptides are often large, hydrophilic molecules, which makes it difficult for them to pass through the tightly regulated, lipophilic endothelial cells of the BBB[1][2][3]. Furthermore, efflux transporters at the BBB can actively pump peptides out of the brain, preventing them from reaching therapeutic concentrations[4][5].
Q: What strategies can I use to improve the BBB penetration of my peptide antagonist?
A: Several chemical modification and delivery strategies can be employed:
-
Lipidation: Attaching a fatty acid can increase the lipophilicity of the peptide, potentially enhancing its ability to cross the BBB[6][7].
-
Glycosylation: Adding sugar moieties can sometimes improve BBB transport and enzymatic stability[8][9].
-
Cell-Penetrating Peptides (CPPs): Fusing your antagonist to a CPP, such as a TAT peptide, can facilitate transport across the barrier[10].
-
Nanoparticle Encapsulation: Encapsulating the peptide in liposomes or polymeric nanoparticles can aid its transit into the CNS[2][3][4][11]. These nanoparticles can also be decorated with targeting ligands (e.g., transferrin) to engage with receptors on the BBB and promote receptor-mediated transcytosis[4].
Troubleshooting Guide: Poor CNS Bioavailability
Problem: Low or undetectable levels of my peptide antagonist in the brain/CSF after intravenous injection.
-
Verify Peripheral Stability First: Before assuming a BBB transport issue, confirm the peptide is stable in circulation. Proceed to Section 2: Enhancing In Vivo Stability .
-
Assess BBB Permeability: If the peptide is stable, directly measure its ability to cross the BBB. Use an in situ brain perfusion technique (see Protocol 1 ) to quantify the brain uptake rate.
-
Implement Enhancement Strategy: Based on permeability results, choose a modification strategy. Lipidation is a common starting point for increasing passive diffusion.
-
Re-evaluate Permeability: After synthesizing the modified peptide, repeat the in situ brain perfusion to confirm that the modification improved BBB transport.
-
Consider Direct Administration: If chemical modifications are unsuccessful or alter the antagonist's activity, direct CNS administration methods like intracerebroventricular (ICV) injection may be necessary to bypass the BBB entirely[1][12].
Section 2: Enhancing In Vivo Stability
A primary challenge in developing peptide therapeutics is their short in vivo half-life, largely due to rapid degradation by proteolytic enzymes (peptidases)[13][14][15][16].
Frequently Asked Questions (FAQs)
Q: What are the primary causes of my peptide's rapid degradation in vivo?
A: Peptides are susceptible to cleavage by exopeptidases (which cleave at the N- or C-terminus) and endopeptidases (which cleave internal peptide bonds) that are abundant in blood plasma and tissues[16][17]. Neutral endopeptidase (NEP) is one such enzyme known to inactivate a wide range of neuropeptides[17].
Q: How can I make my peptide antagonist more resistant to enzymatic degradation?
A: Several structural modifications can significantly enhance stability[18]:
-
N- and C-Termini Protection: Acetylating the N-terminus and amidating the C-terminus can block exopeptidase activity[18].
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers at cleavage-susceptible sites can prevent recognition by proteases[16][19].
-
Cyclization: Creating a cyclic peptide by linking the N- and C-termini makes the structure more rigid and less accessible to proteases[19][20].
-
Incoorporation of Unnatural Amino Acids: Using non-canonical amino acids or modifying the peptide backbone can also confer resistance to proteolysis[6].
Troubleshooting Guide: Rapid Peptide Clearance
Problem: The peptide antagonist has a very short half-life in plasma stability assays.
-
Identify Cleavage Sites: Use mass spectrometry to analyze the degradation products from a plasma stability assay (see Protocol 2 ). This will identify the specific peptide bonds being cleaved.
-
Select Modification Strategy:
-
If cleavage is at the termini, apply N-acetylation and C-amidation.
-
If cleavage is internal, substitute the amino acids at the cleavage site with D-isomers or unnatural amino acids.
-
For overall stability enhancement, consider cyclization.
-
-
Synthesize and Test Modified Peptides: Create a small library of modified peptides and re-run the plasma stability assay to identify the most stable variant.
-
Confirm Target Affinity: Ensure that the modifications have not negatively impacted the antagonist's binding affinity for its target receptor. A competitive binding assay is suitable for this (see Protocol 3 ).
Data Presentation: Impact of Modifications on Stability & Permeability
The following table summarizes data from a study on an opioid peptide, demonstrating how glycosylation can simultaneously improve stability and BBB penetration[8][9].
| Peptide Variant | Stability in Serum (% remaining after 4h) | BBB Permeability (μl/min/g) |
| Unmodified Peptide | ~30% | 1.0 ± 0.2 |
| Glycosylated Peptide | >80% | 2.2 ± 0.2 |
Table 1: Comparison of an unmodified opioid peptide with its glycosylated analog. Data synthesized from published findings to illustrate the dual benefit of a single modification.[8][9]
Section 3: Specificity and Off-Target Effects
While peptides are known for high specificity, off-target binding can still occur in the complex CNS environment, leading to misinterpreted results or unexpected side effects[21][22].
Frequently Asked Questions (FAQs)
Q: My peptide antagonist is causing unexpected physiological or behavioral effects. How can I check for off-target activity?
A: Unexpected effects may indicate that your antagonist is interacting with other receptors. A common approach to identify off-target binding is to screen your peptide against a panel of known CNS receptors, especially those with structural similarities to your primary target[22][23]. This can be done through broad binding assays offered by commercial services or by performing competitive binding assays against a curated list of potential off-targets.
Q: How do I differentiate between a true antagonist effect and a non-specific or off-target effect?
A: To confirm the observed effect is due to antagonism of your specific target, you should perform a rescue experiment. After administering your antagonist and observing the effect, administer an agonist for the same target. If the effect is reversed or blocked, it strongly suggests the antagonist is acting on-target. Additionally, using a scrambled or inactive version of your peptide as a negative control is crucial.
Troubleshooting Workflow: Investigating Unexpected In Vivo Effects
This workflow provides a logical sequence for diagnosing unexpected experimental outcomes.
Section 4: CNS Delivery Methods
When systemic administration fails, direct delivery to the CNS is often the next step. The choice of method has significant implications for experimental outcomes.
Frequently Asked Questions (FAQs)
Q: What are the main methods for direct CNS delivery, and what are their pros and cons?
A: The most common invasive methods are intracerebroventricular (ICV), intrathecal (IT), and intraparenchymal injections[1].
| Delivery Route | Description | Pros | Cons |
| Intracerebroventricular (ICV) | Injection into the cerebral ventricles for distribution via CSF[12]. | Widespread distribution throughout the brain, useful for targeting diffuse systems[24]. | Invasive; concentration gradient highest near ventricles; potential for leakage. |
| Intrathecal (IT) | Injection into the subarachnoid space surrounding the spinal cord. | Primarily targets the spinal cord, less invasive than ICV for spinal targets[1]. | Limited distribution to the brain. |
| Intraparenchymal | Direct microinjection into a specific brain nucleus or region. | Highly localized delivery, excellent for studying specific circuits. | Very invasive; potential for tissue damage; very limited diffusion from injection site. |
Table 2: Comparison of common local CNS administration routes.[1][12][24]
Troubleshooting Guide: Inconsistent Results with ICV Injections
Problem: High variability in behavioral or physiological readouts between animals that received ICV injections.
-
Verify Cannula Placement: After the experiment, perfuse the animal and inject a dye (e.g., Trypan Blue) through the cannula. Dissect the brain to confirm the dye is distributed throughout the ventricular system[12]. Incorrect placement is a major source of variability.
-
Refine Surgical Technique: Ensure the stereotaxic coordinates are accurate for the age, weight, and strain of your animal model[12]. Use a consistent, slow injection rate (e.g., 0.5-1.0 µL/min) to prevent backflow and tissue damage.
-
Check Peptide Solubility: Ensure the peptide is fully dissolved in the artificial CSF or saline vehicle. Precipitated peptide will not be delivered effectively.
-
Assess Peptide Stability in CSF: Peptidases are also present in the CSF. Run a stability assay using artificial or collected CSF to ensure your peptide remains intact long enough to exert its effect.
Signaling Pathway Visualization
The diagram below illustrates a common mechanism of action for a peptide antagonist: competitive inhibition at a G-protein coupled receptor (GPCR), preventing the endogenous peptide ligand from initiating a downstream signaling cascade.
Appendix: Key Experimental Protocols
Protocol 1: In Situ Brain Perfusion for BBB Permeability Assessment
This protocol provides a general overview for assessing brain uptake in rodents. Specific parameters may need optimization.
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and expose the common carotid arteries.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.
-
Perfusion: Begin perfusing a warmed, oxygenated physiological buffer (e.g., Ringer's solution) at a constant flow rate. Simultaneously, sever the jugular veins to allow perfusate to exit. This effectively replaces the animal's blood in the brain vasculature with the buffer.
-
Bolus Injection: Inject a bolus of the perfusion buffer containing the radiolabeled or fluorescently-tagged peptide antagonist into the arterial line.
-
Perfusion Duration: Continue perfusion for a short, defined period (e.g., 30-60 seconds) to allow for a single pass through the brain circulation.
-
Decapitation and Sampling: Stop the perfusion and immediately decapitate the animal. Dissect the brain and take samples from specific regions of interest, as well as a sample of the collected venous outflow.
-
Quantification: Determine the concentration of the peptide in the brain tissue and in the perfusate samples using an appropriate method (e.g., scintillation counting for radiolabels, LC-MS/MS for unlabeled peptides)[25]. Calculate the brain uptake clearance or permeability-surface area product.
Protocol 2: Plasma Stability Assay
This protocol is adapted from common methodologies for evaluating peptide degradation.[15][26][27]
-
Reagent Preparation: Obtain fresh plasma (e.g., human, rat, mouse) containing anticoagulants like heparin or EDTA. Thaw on ice before use. Prepare a stock solution of the peptide antagonist in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the peptide stock solution into pre-warmed plasma at 37°C to a final concentration (e.g., 10 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching & Protein Precipitation: Immediately add the aliquot to a quenching solution to stop enzymatic activity. A common solution is a cold organic solvent like acetonitrile or methanol, often containing a strong acid like trichloroacetic acid[15][26]. This also precipitates the plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the remaining peptide and any degradation fragments. Analyze the samples using reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point[28].
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in plasma.
Protocol 3: Intracerebroventricular (ICV) Injection in Rodents
This protocol describes stereotaxic ICV injection in an anesthetized mouse. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[29]
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane and place it in a stereotaxic frame[29]. Apply eye lubricant. Shave the head and sterilize the incision site with iodine and alcohol wipes[24]. Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site[29].
-
Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull. Use a cotton swab to clean the skull surface and identify the bregma and lambda sutures.
-
Coordinate Targeting: Using the stereotaxic manipulator, position the drill over the target coordinates for the lateral ventricle. For adult C57BL/6 mice, typical coordinates relative to bregma are: Anterior/Posterior: -0.3 mm; Medial/Lateral: +/- 1.0 mm; Dorsal/Ventral: -3.0 mm from the skull surface[12].
-
Craniotomy: Carefully drill a small burr hole through the skull at the target coordinates, being cautious not to damage the underlying dura mater.
-
Injection: Slowly lower a Hamilton syringe or glass micropipette attached to the manipulator through the burr hole to the target ventral depth[12][30].
-
Infusion: Infuse the peptide antagonist solution at a slow, controlled rate (e.g., 0.5 µL/min) for a total volume of 1-5 µL[31].
-
Syringe Withdrawal: After the infusion is complete, leave the needle in place for an additional 5-10 minutes to minimize backflow upon withdrawal. Then, withdraw the needle slowly.
-
Closure and Recovery: Suture or staple the scalp incision and monitor the animal until it recovers from anesthesia. Provide post-operative analgesics as required.
References
- 1. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives [mdpi.com]
- 2. Strategies to deliver peptide drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Delivery of Peptide and Protein Therapeutics to the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
- 13. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Agonists and Antagonists with Potential Application in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 17. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. celerion.com [celerion.com]
- 22. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 25. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 29. Rodent intracerebroventricular AAV injections [protocols.io]
- 30. youtube.com [youtube.com]
- 31. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
how to measure concentration of (D-Pro2,D-Trp6,8,Nle10)-NKB solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately measuring the concentration of (D-Pro2,D-Trp6,8,Nle10)-NKB solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to estimate the concentration of my (D-Pro2,D-Trp6,8,Nle10)-NKB solution?
A1: For a quick estimation, UV-Vis spectrophotometry is the most direct method. Since (D-Pro2,D-Trp6,8,Nle10)-NKB contains Tryptophan residues, you can measure the absorbance at 280 nm. However, for more accurate quantification, especially for pure peptide solutions, measuring absorbance at 205 nm or using the 215/225 nm method is recommended as it relies on the absorbance of the peptide backbone.[1][2]
Q2: Why is my calculated concentration based on the lyophilized powder's weight inaccurate?
A2: Lyophilized peptides often contain 10-70% of non-peptide components like water and salts by weight.[3] Therefore, relying solely on the weight of the lyophilized powder to calculate the concentration of your solution can lead to a significant overestimation. It is crucial to determine the net peptide content for accurate concentration calculations.[3][4]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to determine the concentration?
A3: Yes, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is an excellent method for both quantifying and assessing the purity of your peptide solution.[5][6][7][8] When coupled with a UV detector, you can determine the concentration by comparing the peak area of your sample to that of a known standard.
Q4: What are the key differences between UV-Vis spectrophotometry and HPLC for concentration measurement?
A4: UV-Vis spectrophotometry is a simpler and faster technique that provides an overall concentration of all absorbing species in the solution. HPLC, on the other hand, separates the components of your sample before detection, allowing for the quantification of the specific peptide of interest while also providing information about its purity.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no UV absorbance at 280 nm | The peptide has degraded or precipitated out of solution. The spectrophotometer is not properly calibrated. | Ensure the peptide is fully dissolved. Check the solubility of your peptide in the chosen solvent. Recalibrate the spectrophotometer using a blank solution. |
| Inconsistent readings between dilutions | The peptide may be adsorbing to pipette tips or tubes. Pipetting errors. The peptide is aggregating at higher concentrations. | Use low-retention pipette tips and tubes. Ensure accurate and consistent pipetting technique. Work within the linear range of the spectrophotometer. |
| Unexpected peaks in HPLC chromatogram | The sample may be contaminated or degraded. The mobile phase or column may be contaminated. | Use high-purity solvents and reagents. Ensure proper sample handling and storage to prevent degradation.[10] Flush the HPLC system and use a new or thoroughly cleaned column. |
| Calculated concentration is significantly lower than expected | The peptide has adsorbed to container or filter surfaces.[11] Inaccurate determination of net peptide content. | Use polypropylene or other low-binding tubes. Avoid unnecessary filtration; if filtration is required, test for peptide loss.[11] Use a more accurate method like amino acid analysis to determine the net peptide content.[4] |
Experimental Protocols
Method 1: UV-Vis Spectrophotometry (A280)
This method is suitable for a rapid estimation of concentration, leveraging the presence of Tryptophan residues in (D-Pro2,D-Trp6,8,Nle10)-NKB.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Your (D-Pro2,D-Trp6,8,Nle10)-NKB solution
-
The same buffer used to dissolve the peptide (as a blank)
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 280 nm.
-
Blank the spectrophotometer using the buffer your peptide is dissolved in.
-
Measure the absorbance of your (D-Pro2,D-Trp6,8,Nle10)-NKB solution.
-
Calculate the concentration using the Beer-Lambert Law: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)
Quantitative Data Summary:
| Parameter | Value |
| Wavelength | 280 nm |
| Molar Extinction Coefficient (ε) of Tryptophan at 280 nm | ~5500 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient for (D-Pro2,D-Trp6,8,Nle10)-NKB (estimated) | ~11000 M⁻¹cm⁻¹ (since there are two Trp residues) |
| Path Length | 1 cm |
Note: The molar extinction coefficient for the entire peptide can be estimated by summing the coefficients of its constituent aromatic amino acids. For a more accurate value, it should be experimentally determined.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides accurate quantification and purity analysis.
Materials:
-
HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Your (D-Pro2,D-Trp6,8,Nle10)-NKB solution
-
A reference standard of (D-Pro2,D-Trp6,8,Nle10)-NKB with a known concentration
Procedure:
-
Prepare a calibration curve using the reference standard at several concentrations.
-
Set up the HPLC system with the C18 column and equilibrate it with the initial mobile phase conditions.
-
Inject a known volume of your (D-Pro2,D-Trp6,8,Nle10)-NKB solution.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond or 280 nm for the Tryptophan residues).
-
Integrate the peak area corresponding to your peptide.
-
Determine the concentration of your sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for determining the concentration of (D-Pro2,D-Trp6,8,Nle10)-NKB solution.
Caption: Troubleshooting logic for inaccurate peptide concentration measurements.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. phmethods.net [phmethods.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. genscript.com [genscript.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to NK3R Antagonists: (D-Pro2,D-Trp6,8,Nle10)-NKB and SB222200
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two neurokinin-3 receptor (NK3R) antagonists: the peptide-based compound (D-Pro2,D-Trp6,8,Nle10)-NKB and the non-peptide small molecule SB222200. This document summarizes their performance based on available experimental data, outlines experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Introduction to NK3R Antagonism
The neurokinin-3 receptor (NK3R) is a G protein-coupled receptor predominantly activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, including the regulation of the hypothalamic-pituitary-gonadal axis, and has emerged as a key target for therapeutic intervention in conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and schizophrenia. Antagonists of the NK3R block the effects of NKB, offering a promising non-hormonal therapeutic strategy. This guide focuses on two such antagonists: a synthetically modified peptide, (D-Pro2,D-Trp6,8,Nle10)-NKB, and a small molecule, SB222200.
Quantitative Data Comparison
The following table summarizes the available quantitative data for (D-Pro2,D-Trp6,8,Nle10)-NKB and SB222200, focusing on their binding affinity and functional potency at the human NK3 receptor.
| Parameter | (D-Pro2,D-Trp6,8,Nle10)-NKB | SB222200 |
| Compound Type | Peptide Analog | Non-peptide Small Molecule |
| Binding Affinity (Kd/Ki) | 1-5 nM (Kd)[1] | 4.4 nM (Ki)[2][3] |
| Functional Potency (IC50) | Data not available in peer-reviewed literature | 18.4 nM[2][3] |
| Selectivity | High for NK3R | High for NK3R vs NK1R (Ki >100,000 nM) and NK2R (Ki = 250 nM)[2][3] |
(D-Pro2,D-Trp6,8,Nle10)-NKB is a modified version of Neurokinin B, with substitutions at positions 2, 6, 8, and 10 designed to increase potency and stability. The introduction of D-tryptophan at positions 6 and 8 is reported to enhance binding affinity by 3-5 times compared to the natural NKB.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize these NK3R antagonists.
Radioligand Binding Assay (for determining Ki/Kd)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or Kd) of the antagonist for the NK3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK3 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled NK3R ligand (e.g., 125I-[MePhe7]neurokinin B) and varying concentrations of the unlabeled antagonist (SB222200 or (D-Pro2,D-Trp6,8,Nle10)-NKB).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for determining IC50)
This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by an agonist.
Objective: To determine the functional potency (IC50) of the antagonist in blocking NK3R activation.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK3 receptor are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (SB222200 or (D-Pro2,D-Trp6,8,Nle10)-NKB).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NK3R agonist (e.g., Neurokinin B).
-
Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the agonist-induced calcium response) is determined.
Signaling Pathways and Experimental Workflows
Visual diagrams can aid in understanding the complex biological processes and experimental procedures involved.
Conclusion
Both (D-Pro2,D-Trp6,8,Nle10)-NKB and SB222200 demonstrate high affinity for the NK3 receptor, positioning them as valuable tools for studying NK3R pharmacology and as potential leads for drug development. SB222200 is a well-characterized, potent, and selective non-peptide antagonist with demonstrated in vitro and in vivo activity. The peptide analog, (D-Pro2,D-Trp6,8,Nle10)-NKB, also exhibits high binding affinity, which is attributed to specific amino acid substitutions that enhance its interaction with the receptor.
The choice between these two antagonists will depend on the specific research application. The small molecule nature of SB222200 may offer advantages in terms of oral bioavailability and blood-brain barrier penetration for in vivo studies. The peptide nature of (D-Pro2,D-Trp6,8,Nle10)-NKB, on the other hand, provides a tool to probe the peptide-binding domain of the NK3R and may offer a different pharmacological profile. Further peer-reviewed studies on the functional antagonism and in vivo efficacy of (D-Pro2,D-Trp6,8,Nle10)-NKB are needed for a more comprehensive comparison.
References
- 1. (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B ;109212-72-8-CSDN博客 [blog.csdn.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B and Senktide for NK3R Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurokinin 3 receptor (NK3R) research, the selection of an appropriate agonist is paramount for obtaining reliable and reproducible results. This guide provides a detailed comparison of two commonly employed NK3R agonists: the modified Neurokinin B analogue, (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, and the selective hexapeptide, senktide. This comparison is based on available experimental data to assist researchers in making an informed decision for their specific study requirements.
Introduction to NK3R and its Agonists
The neurokinin 3 receptor (NK3R) is a G protein-coupled receptor preferentially activated by the endogenous tachykinin peptide, Neurokinin B (NKB). The NKB/NK3R system is a key player in the central regulation of reproductive function, particularly in modulating the pulsatile release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH)[1][2][3]. Consequently, selective NK3R agonists are invaluable tools for elucidating the physiological roles of this system and for the development of novel therapeutics for reproductive disorders.
This compound is a synthetic analogue of NKB, modified to enhance its stability and potency. The substitutions of D-proline at position 2, D-tryptophan at positions 6 and 8, and norleucine at position 10 are intended to confer resistance to enzymatic degradation and potentially increase binding affinity to NK3R.
Senktide is a potent and highly selective NK3R agonist, developed as a truncated and modified analogue of Substance P[1][4]. Its high selectivity has made it a widely used tool for investigating NK3R function both in vitro and in vivo[1][2][4].
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and senktide, focusing on their binding affinity and functional activity at the NK3R.
Table 1: Binding Affinity for NK3 Receptor
| Compound | Receptor Species | Assay Type | Radioligand | Value (IC50) | Reference |
| Senktide | Human | Radioligand Binding | [125I]iodohistidyl-[MePhe7]-NKB | ~2.1 nM | [5] |
Note: Specific, peer-reviewed quantitative binding data for this compound was not available at the time of this publication. One non-peer-reviewed source suggests a Kd in the range of 1-5 nM.
Table 2: Functional Activity at NK3 Receptor
| Compound | Cell Line | Assay Type | Parameter | Value (EC50) | Reference |
| Senktide | CHO (human NK3R) | Inositol Monophosphate Formation | Agonist Activity | ~2.1 nM | [5] |
| Senktide | CHO (human NK3R) | Arachidonic Acid Release | Agonist Activity | ~4.2 nM | [5] |
Note: Specific, peer-reviewed quantitative functional activity data for this compound was not available at the time of this publication.
In Vivo Effects: A Comparative Overview
Both agonists have been utilized in vivo to probe the function of the NK3R, primarily in the context of reproductive neuroendocrinology.
Senktide has been extensively studied in various animal models. Intracerebroventricular or intravenous administration of senktide has been shown to stimulate LH secretion in several species, including rats, goats, and sheep[1][2][3][6]. The stimulatory effect of senktide on LH release is often pulsatile, mimicking the natural pattern of GnRH secretion[1]. These studies have been instrumental in establishing the role of NK3R in the regulation of the hypothalamic-pituitary-gonadal axis.
For This compound , while it is designed for enhanced stability which would be advantageous for in vivo studies, specific peer-reviewed publications detailing its in vivo effects on parameters like LH secretion are limited. Its modifications suggest a longer half-life in vivo compared to native NKB, which could translate to more sustained effects. However, without direct comparative studies, this remains a theoretical advantage.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to characterize NK3R agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory concentration (IC50) of the test compound for the NK3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK3 receptor (e.g., CHO-hNK3R cells).
-
Radioligand: [125I]iodohistidyl-[MePhe7]-NKB.
-
Test compounds: this compound or senktide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled NK3R ligand (e.g., 1 µM NKB).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled NK3R ligand.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to activate the NK3R, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Objective: To determine the effective concentration (EC50) of the test compound for activating the NK3 receptor.
Materials:
-
Cells stably expressing the human NK3 receptor (e.g., CHO-hNK3R or HEK293-hNK3R cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds: this compound or senktide.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Inject varying concentrations of the test compound into the wells and immediately start recording the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response as a function of the logarithm of the test compound concentration and determine the EC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in NK3R studies, the following diagrams are provided in DOT language.
Caption: NK3R Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion and Recommendations
Both this compound and senktide are valuable tools for studying the NK3 receptor.
Senktide is a well-characterized, potent, and highly selective NK3R agonist with a wealth of published data supporting its use in both in vitro and in vivo studies. Its selectivity for NK3R over other tachykinin receptors is a significant advantage, minimizing off-target effects. For researchers seeking a reliable and well-documented NK3R agonist for a wide range of applications, senktide is an excellent choice.
This compound , due to its chemical modifications, is likely to exhibit enhanced stability against enzymatic degradation compared to native NKB and potentially senktide. This increased stability could be particularly beneficial for in vivo experiments requiring prolonged or sustained receptor activation. However, the current lack of comprehensive, peer-reviewed quantitative data on its binding affinity and functional potency makes direct comparisons with senktide challenging.
Recommendations for Researchers:
-
For initial in vitro characterization of NK3R function, where high selectivity and a strong body of literature are important, senktide is the recommended choice.
-
For in vivo studies where enhanced metabolic stability and potentially prolonged action are desired, This compound presents a promising alternative. However, researchers should be prepared to perform their own initial characterization of its potency and efficacy in their specific experimental system due to the limited publicly available data.
-
Direct comparative studies between these two agonists within the same experimental paradigm are encouraged to fully elucidate their respective profiles and to determine the most suitable compound for specific research questions.
Ultimately, the choice between this compound and senktide will depend on the specific experimental goals, the importance of selectivity versus stability, and the available resources for compound characterization.
References
- 1. Effects of senktide, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
validating NK3R antagonism of (D-Pro2,D-Trp6,8,Nle10)-NKB in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various neurokinin-3 receptor (NK3R) antagonists in blocking the action of the potent agonist (D-Pro2,D-Trp6,8,Nle10)-NKB. The data presented is compiled from multiple studies to aid in the selection and evaluation of compounds for research and development purposes.
Comparative In Vitro Performance of NK3R Antagonists
The following table summarizes the in vitro binding affinity and functional potency of several notable NK3R antagonists. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Antagonist | Assay Type | Species | Agonist Used | Key Parameter | Value |
| Fezolinetant | Radioligand Binding | Human | Not Specified | pKi | 7.6 |
| Aequorin Functional Assay | Human | Not Specified | pIC50 | 7.7 | |
| Elinzanetant | Radioligand Binding | Human | Not Specified | Ki | 3.0 nM |
| Radioligand Binding | Human | Not Specified | pKi | 8.0 - 8.8 | |
| Osanetant | Radioligand Binding | Human | [³H]SR142801 | Ki | 0.8 nM |
| Calcium Mobilization | Human | Neurokinin B | Kb | 12 nM | |
| Talnetant | Radioligand Binding | Human | [³H]SR142801 | Ki | Not Specified |
| Calcium Mobilization | Human | Neurokinin B | Kb | Similar to Ki | |
| MLE4901 | Not Specified | Not Specified | Not Specified | Not Specified | Potent and Selective |
| SB-222200 | Luciferase Assay | Tilapia | tiNKB/tiNKF | - | Strong Inhibitory Effect |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of an antagonist for the NK3R by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing the human NK3R.
-
Radioligand (e.g., [³H]SR142801, [¹²⁵I]-MePhe⁷-NKB).
-
Test antagonists at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing NK3R are prepared and homogenized.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test antagonist in a 96-well plate.
-
The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60-90 minutes at room temperature).
-
The mixture is rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data is analyzed to determine the IC50 value of the antagonist, which is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK3R agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK3R.
-
(D-Pro2,D-Trp6,8,Nle10)-NKB or another suitable NK3R agonist.
-
Test antagonists at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive dye for a specific duration (e.g., 1 hour at 37°C).
-
After dye loading, the plate is washed with assay buffer.
-
Varying concentrations of the test antagonist are added to the wells and pre-incubated for a defined period.
-
The plate is placed in the fluorescence plate reader, and a baseline fluorescence reading is taken.
-
A fixed concentration of the NK3R agonist is added to the wells to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured kinetically over time.
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and IC50 values are determined.
Inositol Phosphate Accumulation Assay
This assay measures the functional antagonism of Gq-coupled receptors like NK3R by quantifying the inhibition of agonist-induced accumulation of inositol phosphates (IPs).
Materials:
-
HEK293 or COS-7 cells expressing the human NK3R.
-
[³H]-myo-inositol.
-
(D-Pro2,D-Trp6,8,Nle10)-NKB or another suitable NK3R agonist.
-
Test antagonists at various concentrations.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cells are cultured in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
On the day of the assay, cells are washed and pre-incubated with stimulation buffer containing LiCl and varying concentrations of the test antagonist.
-
A fixed concentration of the NK3R agonist is added to stimulate the cells for a specific time (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography with Dowex resin.
-
The eluted [³H]-inositol phosphates are quantified by liquid scintillation counting.
-
The antagonist's ability to inhibit the agonist-induced IP accumulation is used to determine its IC50 value.
Visualizations
NK3R Signaling Pathway
Caption: NK3R signaling cascade upon agonist binding.
Experimental Workflow for In Vitro Antagonist Validation
Caption: Workflow for in vitro validation of NK3R antagonists.
A Comparative Guide to Peptide vs. Non-Peptide Neurokinin-3 Receptor (NK3R) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-3 receptor (NK3R) has emerged as a promising therapeutic target for a range of clinical applications, most notably for the treatment of sex-hormone-related disorders such as menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and endometriosis. Antagonism of NK3R offers a novel non-hormonal therapeutic approach. This guide provides a comparative overview of the two main classes of NK3R antagonists: peptide-based and non-peptide-based compounds.
While non-peptide antagonists have seen significant clinical development and success, the development of selective and potent peptide-based NK3R antagonists has been less fruitful. Much of the research on peptidic ligands for NK3R has focused on agonists derived from the endogenous ligand, neurokinin B (NKB), and the synthetic agonist, senktide. This guide will present a detailed comparison based on the available scientific literature, highlighting the advanced state of non-peptide antagonists and discussing the characteristics of peptide ligands for NK3R.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of representative non-peptide NK3R antagonists. Due to a lack of publicly available data on selective peptide NK3R antagonists, a direct quantitative comparison is not possible. Instead, we present data for well-characterized non-peptide antagonists to provide a benchmark for efficacy.
Table 1: In Vitro Binding Affinity and Functional Potency of Non-Peptide NK3R Antagonists
| Compound | Chemical Class | Target Species | Binding Affinity (Kᵢ) | Functional Potency (IC₅₀) | Assay Type | Reference |
| Fezolinetant | Non-peptide | Human | 21.8 nM | - | Radioligand Binding | [1] |
| Osanetant | Non-peptide | Human | - | - | - | [2] |
| Talnetant | Non-peptide | Human | - | - | - | [3] |
| ESN364 | Non-peptide | Human | - | - | In vivo studies | [4] |
| MLE4901 | Non-peptide | Human | - | - | Clinical trials | [5][6] |
| SJX-653 | Isoquinolinone | Human | >1000-fold selective vs NK1, >100-fold vs NK2 | 33 ng/mL (for LH reduction) | In vivo study in men | [7] |
| SB-235375 | Non-peptide | Human | 2.2 nM | 12 nM (Ca²⁺ mobilization) | Radioligand Binding, Functional Assay | [8] |
Table 2: In Vivo Efficacy of Non-Peptide NK3R Antagonists
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Fezolinetant | Ovariectomized rats | - | - | Prevention of rise in core body temperature | [4] |
| ESN364 | Ovariectomized ewes | - | Systemic | Prolonged LH interpulse interval | [4] |
| MLE4901 | Postmenopausal women | 40 mg twice daily | Oral | Reduction in hot flash frequency | [5] |
| SJX-653 | Healthy men | 15-60 mg | Oral | Dose-dependent, reversible reduction of LH and testosterone | [7] |
| SB-235375 | Rabbits | 0.56 mg/kg (ED₅₀) | i.v. | Inhibition of senktide-induced miosis | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments used in the characterization of NK3R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the NK3R.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK3R.
Materials:
-
Cell membranes prepared from cells expressing recombinant human NK3R (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-[MePhe⁷]-NKB.
-
Test compounds (peptide or non-peptide antagonists).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay (Inositol Phosphate Accumulation)
This assay measures the ability of an antagonist to inhibit the downstream signaling of the NK3R, which is a Gq-coupled receptor.
Objective: To determine the functional potency (IC₅₀) of a test compound by measuring its ability to block agonist-induced inositol phosphate (IP) accumulation.
Materials:
-
Cells expressing recombinant human NK3R (e.g., HEK293 cells).
-
NK3R agonist (e.g., Neurokinin B or senktide).
-
Test compounds (peptide or non-peptide antagonists).
-
[³H]-myo-inositol.
-
Stimulation buffer.
-
Lysis buffer.
-
Dowex resin.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture the NK3R-expressing cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add the NK3R agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for a further period (e.g., 30-60 minutes).
-
Lysis and IP Isolation: Terminate the stimulation and lyse the cells. Isolate the total inositol phosphates using Dowex resin chromatography.
-
Counting: Add scintillation fluid to the isolated IPs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of IP accumulation against the concentration of the test compound to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
Caption: NK3R Signaling Pathway.
Caption: Experimental Workflows.
Comparative Efficacy and Discussion
Non-Peptide NK3R Antagonists:
The development of non-peptide NK3R antagonists has been a major focus of pharmaceutical research, leading to several orally bioavailable compounds with high affinity and selectivity. The data presented in Table 1 and Table 2 demonstrate the potent in vitro and in vivo activity of compounds like fezolinetant, SJX-653, and SB-235375.
-
Efficacy: Clinical trials have shown that non-peptide NK3R antagonists, such as fezolinetant and MLE4901, are highly effective in reducing the frequency and severity of menopausal hot flashes[1][5]. Preclinical studies have corroborated these findings, showing efficacy in relevant animal models[4]. The mechanism of action is well-understood, involving the blockade of NKB signaling in the hypothalamus, which plays a crucial role in thermoregulation[4][9].
-
Pharmacokinetics: A key advantage of non-peptide antagonists is their favorable pharmacokinetic profile. They are typically small molecules that can be orally administered, exhibit good absorption, and have half-lives that allow for once or twice-daily dosing[7].
-
Selectivity: Many non-peptide antagonists demonstrate high selectivity for the NK3R over other neurokinin receptors (NK1R and NK2R), which is important for minimizing off-target side effects[7].
Peptide NK3R Antagonists:
The development of selective and potent peptide-based antagonists for the NK3R has proven to be challenging. While peptide-based agonists like senktide and [MePhe⁷]-NKB are well-characterized, there is a notable lack of potent and selective peptide antagonists in the scientific literature.
-
Pharmacokinetic Hurdles: Even if potent peptide antagonists were developed, they would likely face significant pharmacokinetic challenges. Peptides are generally susceptible to enzymatic degradation in the gastrointestinal tract and have poor oral bioavailability. They typically require parenteral administration (e.g., injection), which is less convenient for chronic conditions. Furthermore, their half-lives are often short, necessitating frequent dosing.
Conclusion
The comparative analysis clearly indicates that non-peptide NK3R antagonists are currently the superior class of compounds for therapeutic development. They have demonstrated robust efficacy in both preclinical and clinical settings, possess favorable pharmacokinetic properties allowing for oral administration, and have a well-defined mechanism of action. The recent FDA approval of fezolinetant for the treatment of vasomotor symptoms associated with menopause underscores the clinical success of this class of drugs[4][9].
While peptide-based ligands have been instrumental in elucidating the pharmacology of the NK3R, the development of peptide antagonists has lagged significantly. The inherent challenges associated with peptide therapeutics, including poor oral bioavailability and metabolic instability, make them less attractive candidates for chronic diseases targeted by NK3R modulation. Future research in peptide engineering, such as the development of peptidomimetics or macrocyclic peptides, may one day yield peptide-based NK3R antagonists with improved drug-like properties. However, for the foreseeable future, the non-peptide antagonists represent the gold standard and the most promising therapeutic approach for targeting the NK3R.
References
- 1. Neurokinin 3 receptor antagonism for menopausal hot flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin 3 receptor antagonism decreases gonadotropin and testosterone secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of (D-Pro2,D-Trp6,8,Nle10)-NKB Cross-Reactivity with NK1 and NK2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tachykinin analogue (D-Pro2,D-Trp6,8,Nle10)-NKB, focusing on its cross-reactivity with the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. (D-Pro2,D-Trp6,8,Nle10)-NKB is recognized primarily as a potent and selective antagonist for the neurokinin-3 (NK3) receptor. Understanding its interaction with other tachykinin receptors is crucial for evaluating its specificity and potential off-target effects in therapeutic development.
While extensive quantitative data on the binding affinity and functional activity of (D-Pro2,D-Trp6,8,Nle10)-NKB at NK1 and NK2 receptors is not widely available in publicly accessible literature, this guide synthesizes the existing knowledge on tachykinin receptor pharmacology, outlines the standard experimental protocols for assessing cross-reactivity, and illustrates the relevant signaling pathways.
Quantitative Comparison of Receptor Interaction
Due to the limited availability of specific binding (Ki/IC50) and functional (pA2/EC50) data for (D-Pro2,D-Trp6,8,Nle10)-NKB at NK1 and NK2 receptors, a direct quantitative comparison in tabular format cannot be provided at this time. Research literature predominantly focuses on its high affinity and selectivity for the NK3 receptor.
For context, a qualitative comparison based on the general understanding of selective tachykinin analogues is presented below.
| Feature | NK1 Receptor Interaction | NK2 Receptor Interaction | NK3 Receptor Interaction (Primary Target) |
| Binding Affinity | Expected to be significantly lower than for NK3. | Expected to be significantly lower than for NK3. | High affinity. |
| Functional Activity | Likely to exhibit weak or no antagonistic activity. | Likely to exhibit weak or no antagonistic activity. | Potent antagonist. |
| Selectivity | High selectivity for NK3 over NK1. | High selectivity for NK3 over NK2. | Primary target receptor. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to determine the binding affinity and functional activity of a compound like (D-Pro2,D-Trp6,8,Nle10)-NKB at tachykinin receptors.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand that has high affinity and selectivity for the target receptor.
Objective: To quantify the affinity of (D-Pro2,D-Trp6,8,Nle10)-NKB for NK1 and NK2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1 or NK2 receptors (e.g., CHO or HEK293 cells).
-
Radiolabeled ligands:
-
For NK1 receptors: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P.
-
For NK2 receptors: [³H]-Neurokinin A or [¹²⁵I]-Neurokinin A.
-
-
Test compound: (D-Pro2,D-Trp6,8,Nle10)-NKB at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand for the respective receptor (e.g., unlabeled Substance P for NK1).
-
Assay buffer (e.g., Tris-HCl with BSA, MgCl₂, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of (D-Pro2,D-Trp6,8,Nle10)-NKB in the assay buffer.
-
Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays (Calcium Mobilization)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. Tachykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins, leading to an increase in intracellular calcium.
Objective: To determine the functional antagonist potency (pA2) of (D-Pro2,D-Trp6,8,Nle10)-NKB at NK1 and NK2 receptors.
Materials:
-
Cell lines stably expressing human NK1 or NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonists:
-
For NK1 receptors: Substance P.
-
For NK2 receptors: Neurokinin A.
-
-
Test compound: (D-Pro2,D-Trp6,8,Nle10)-NKB at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Culture the cells in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of (D-Pro2,D-Trp6,8,Nle10)-NKB or vehicle.
-
Stimulate the cells with a known concentration of the respective agonist (e.g., EC50 concentration).
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Generate concentration-response curves for the agonist in the presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of NK1 and NK2 receptors and a general workflow for assessing compound selectivity.
Caption: NK1 Receptor Signaling Pathway.
Caption: NK2 Receptor Signaling Pathway.
Caption: Workflow for Selectivity Profiling.
Unveiling the Antagonistic Profile of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the antagonist activity of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B and other key Neurokinin 3 receptor (NK3R) antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to offer a clear and objective overview of the current landscape of NK3R antagonism.
Introduction to Neurokinin B and the NK3 Receptor
Neurokinin B (NKB) is a neuropeptide that plays a crucial role in regulating a variety of physiological processes by activating the NK3 receptor, a G protein-coupled receptor (GPCR).[1] The NKB/NK3R signaling pathway is implicated in the control of reproductive functions, and its dysregulation has been linked to conditions such as menopausal vasomotor symptoms (hot flashes).[2][3] Consequently, the development of potent and selective NK3R antagonists is a significant area of therapeutic research.[1][4] this compound is a synthetic peptide analog of Neurokinin B designed to act as an antagonist at the NK3 receptor. This guide evaluates its performance in the context of other well-characterized NK3R antagonists.
Comparative Analysis of NK3R Antagonist Activity
The antagonist activity of various compounds at the human NK3 receptor has been evaluated using in vitro binding and functional assays. The following tables summarize the available quantitative data for this compound and a selection of other notable NK3R antagonists. It is important to note that direct comparative studies including all these compounds under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Compound | Receptor Type | Radioligand | Ki (nM) | Reference |
| This compound | Not specified | Not specified | Data not available | |
| Osanetant (SR142801) | Human NK3R | [125I-MePhe7]NKB | 0.40 ± 0.05 | [5] |
| PD 157672 | Human NK3R | [125I-MePhe7]NKB | 12 ± 1 | [5] |
| PD 154740 | Human NK3R | [125I-MePhe7]NKB | 40 ± 4 | [5] |
| SR 48968 | Human NK3R | [125I-MePhe7]NKB | 1350 ± 50 | [5] |
Table 1: Comparative Binding Affinities of NK3R Antagonists. This table displays the inhibitor constant (Ki) values for several NK3R antagonists at the human NK3 receptor. A lower Ki value indicates a higher binding affinity. Data for this compound from a directly comparable study was not available at the time of this publication.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Not specified | Not specified | Not specified | Data not available | |
| Fezolinetant | In vivo (human) | - | - | Plasma IC50 for LH reduction: 33 ng/mL | [6] |
| MLE4901 | In vivo (human) | - | - | 72% reduction in hot flash frequency at Day 3 | [7][8] |
Table 2: Functional Antagonist Activity of NK3R Antagonists. This table presents the half-maximal inhibitory concentration (IC50) or other measures of functional antagonism for selected NK3R antagonists. It is important to note that the assays and endpoints vary significantly between studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the NK3R signaling pathway and a typical experimental workflow for assessing antagonist activity.
Figure 1: NK3 Receptor Signaling Pathway. This diagram illustrates the canonical Gq-coupled signaling cascade initiated by the binding of Neurokinin B to its receptor, and the inhibitory action of antagonists.
Figure 2: Experimental Workflow for Antagonist Characterization. This flowchart outlines the key steps in two common in vitro assays used to determine the binding affinity and functional potency of NK3R antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the NK3 receptor.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human NK3 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I-MePhe7]NKB), and varying concentrations of the unlabeled antagonist (this compound or other test compounds).
-
Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This protocol outlines a common method for assessing the functional antagonist activity of a compound by measuring its ability to block agonist-induced intracellular calcium release.
-
Cell Preparation:
-
Plate cells expressing the NK3 receptor in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (this compound or other test compounds) to the wells and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Inject a fixed concentration of an NK3R agonist (e.g., Senktide) into each well to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, using non-linear regression analysis.
-
Conclusion
This guide provides a comparative overview of the antagonist activity of this compound and other NK3R antagonists based on available scientific literature. While direct comparative data for this compound is currently limited, the provided tables, diagrams, and protocols offer a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. The detailed experimental methodologies and pathway visualizations are intended to support the design and interpretation of future research in this important area of drug discovery.
References
- 1. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two classes of structurally different antagonists display similar species preference for the human tachykinin neurokinin3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Pharmacology of (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B (Senktide): A Comparative Guide
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B , also widely known as Senktide , is a potent and selective synthetic agonist for the Neurokinin 3 receptor (NK3R). As a critical tool in neuroscience and pharmacology research, understanding its species-specific pharmacological profile is paramount for the accurate interpretation of experimental data and its translation across preclinical models. This guide provides a comparative overview of Senktide's pharmacology across various species, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
Significant variations in the tachykinin NK3 receptor exist between species, with rodents such as rats and mice showing notable differences from humans. Consequently, guinea pigs and gerbils are often considered more suitable models for studying NK3 receptor antagonism due to a higher degree of pharmacological similarity to the human receptor.[1]
Quantitative Comparison of Senktide Pharmacology Across Species
The binding affinity and functional potency of Senktide at the NK3 receptor exhibit considerable variability across different species. The following table summarizes key quantitative pharmacological parameters.
| Species | Tissue/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Human | CHO cells expressing NK3R homolog | Radioligand Binding | IC50 | 127 | [2] |
| Guinea Pig | Ileum LM/MP Membranes | Radioligand Binding | K_d | 2.21 ± 0.65 | [3] |
| Guinea Pig | Cerebral Cortex Membranes | Radioligand Binding | K_d | 8.52 ± 0.45 | [3] |
| Guinea Pig | Isolated Lung | Bronchoconstriction Assay | EC50 | 96,200 ± 20,300 | [4] |
| Rat | Not Specified | Functional Assay | EC50 | 1.2 - 15 | [5] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. The following is a generalized protocol for a [³H]-Senktide binding assay.
Objective: To determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) of [³H]-Senktide at the NK3 receptor in a specific tissue preparation.
Materials:
-
Tissue homogenates (e.g., guinea pig cerebral cortex or ileum longitudinal muscle-myenteric plexus)
-
[³H]-Senktide (radioligand)
-
Unlabeled Senktide (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: The tissue of interest is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
-
Incubation: A constant concentration of [³H]-Senktide is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Senktide. A set of tubes containing only [³H]-Senktide and the membrane preparation is used to determine total binding.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled Senktide) from the total binding. The K_d and B_max values are then determined by Scatchard analysis of the saturation binding data.[3]
Functional Assay: Calcium Mobilization
Calcium mobilization assays are used to measure the functional response of a cell upon receptor activation, particularly for Gq-coupled receptors like the NK3 receptor.
Objective: To determine the potency (EC50) of Senktide in stimulating an intracellular calcium response in cells expressing the NK3 receptor.
Materials:
-
CHO cells stably expressing the NK3 receptor
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Senktide solutions of varying concentrations
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader
Procedure:
-
Cell Culture and Plating: NK3R-expressing CHO cells are cultured and plated into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye, which will fluoresce upon binding to intracellular calcium.
-
Compound Addition: The plate is placed in a FLIPR or a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of Senktide at various concentrations.
-
Signal Detection: Changes in fluorescence, indicating an increase in intracellular calcium, are monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of Senktide. The EC50 value, which is the concentration of Senktide that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
NK3 Receptor Signaling Pathway
The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.
Caption: NK3 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bronchoconstrictor effect of the tachykinin NK₃-receptor agonists [MePhe⁷]-neurokinin B and senktide in the isolated guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
A Comparative Analysis of the Biological Stability of Endogenous Neurokinin B and its Synthetic Analog, (D-Pro2,D-Trp6,8,Nle10)-NKB
For researchers, scientists, and drug development professionals, understanding the in-vivo stability of neuropeptides and their synthetic analogs is paramount for the development of effective therapeutics. This guide provides a detailed comparison of the biological half-life and enzymatic degradation of endogenous Neurokinin B (NKB) and its more stable analog, (D-Pro2,D-Trp6,8,Nle10)-NKB.
Endogenous Neurokinin B, a decapeptide with the amino acid sequence Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂, plays a crucial role in reproductive physiology. However, its therapeutic potential is limited by its rapid degradation by peptidases in the body. To overcome this limitation, synthetic analogs such as (D-Pro2,D-Trp6,8,Nle10)-NKB have been developed with modifications designed to enhance their resistance to enzymatic breakdown, thereby prolonging their biological activity.
Quantitative Comparison of Stability
Direct quantitative data on the in-vivo half-life of endogenous NKB is scarce in publicly available literature due to the challenges in measuring the pharmacokinetics of endogenous peptides. However, based on its susceptibility to enzymatic degradation, its half-life is presumed to be very short. In contrast, the strategic amino acid substitutions in (D-Pro2,D-Trp6,8,Nle10)-NKB are designed to significantly increase its stability.
| Compound | Half-Life (Qualitative) | Key Degrading Enzymes | Known Cleavage Sites in Endogenous NKB |
| Endogenous NKB | Low | Neutral Endopeptidase (NEP) 24.11 (Neprilysin)[1], Aminopeptidases[2] | Asp⁴-Phe⁵, Phe⁵-Phe⁶, Phe⁶-Val⁷, Gly⁸-Leu⁹[1] |
| (D-Pro2,D-Trp6,8,Nle10)-NKB | High (Inferred) | Expected resistance to NEP and other peptidases | Not applicable (Modifications protect cleavage sites) |
Mechanism of Degradation and Analog Design
The primary enzyme responsible for the inactivation of endogenous NKB is Neutral Endopeptidase (NEP) 24.11, which cleaves the peptide at multiple sites, effectively terminating its biological activity[1]. The design of (D-Pro2,D-Trp6,8,Nle10)-NKB directly addresses this vulnerability through specific amino acid substitutions. The introduction of D-amino acids (D-Proline at position 2 and D-Tryptophan at positions 6 and 8) sterically hinders the binding of peptidases, which are stereospecific for L-amino acids[3][4]. Furthermore, the replacement of Methionine at position 10 with Norleucine (Nle) prevents oxidation, another potential route of inactivation.
Experimental Protocols
Determination of Peptide Stability in Human Serum
The following is a generalized protocol for assessing the stability of peptides like NKB and its analogs in human serum, based on common methodologies described in the literature.
Objective: To determine the rate of degradation of a test peptide in human serum over time.
Materials:
-
Test peptide (e.g., endogenous NKB or (D-Pro2,D-Trp6,8,Nle10)-NKB)
-
Human serum (pooled from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS).
-
Add the peptide stock solution to pre-warmed human serum (37°C) to achieve a final concentration of 1 mM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution, such as 10% TCA, to stop enzymatic activity and precipitate serum proteins.
-
Vortex the mixture and incubate on ice for 10-15 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
Analyze the supernatant by RP-HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
The half-life (t₁/₂) of the peptide is calculated by fitting the data to a first-order decay model.
-
Visualization of Degradation Pathways
The following diagrams illustrate the enzymatic degradation of endogenous NKB and the protective mechanism afforded by the modifications in its synthetic analog.
Caption: Enzymatic degradation of endogenous NKB by NEP.
Caption: Protective modifications in the NKB analog.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Brain Neurokinin-3 Receptor Engagement: A Comparative Guide to (D-Pro2,D-Trp6,8,Nle10)-NKB and Alternative Ligands
For Immediate Release
This guide provides a comprehensive comparison of experimental data for validating target engagement of the potent Neurokinin-3 Receptor (NK3R) agonist, (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B, within brain tissue. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents a comparative analysis of (D-Pro2,D-Trp6,8,Nle10)-NKB with other widely studied NK3R ligands.
While specific binding and functional data for (D-Pro2,D-Trp6,8,Nle10)-NKB in brain tissue is not extensively published, this guide utilizes data from its close structural and functional analogue, senktide , as a reliable surrogate for comparative purposes. Senktide is a well-characterized, highly selective NK3R agonist frequently used in neuroscience research.[1][2][3]
This guide will delve into the methodologies for assessing target engagement, including in vitro binding affinity, functional cellular responses, and in vivo receptor occupancy, providing a framework for the evaluation of novel NK3R-targeting compounds.
Comparative Analysis of NK3R Ligands
The following tables summarize the binding affinities and functional potencies of (D-Pro2,D-Trp6,8,Nle10)-NKB (represented by senktide) and a panel of alternative NK3R antagonists. This data is essential for understanding the relative potency and selectivity of these compounds.
Table 1: In Vitro Binding Affinity of NK3R Ligands
| Compound | Ligand Type | Preparation | Radioligand | K_i (nM) | K_d (nM) | B_max (fmol/mg protein) | Reference |
| Senktide | Agonist | Rat brain cortex | [³H]senktide | 2.8 ± 1.0 | 31.2 ± 3.0 | [1] | |
| SB-222200 | Antagonist | CHO cells (hNK3R) | ¹²⁵I-[MePhe⁷]NKB | 4.4 | [4][5] | ||
| SB-222200 | Antagonist | HEK293 cells (mNK3R) | ¹²⁵I-[MePhe⁷]NKB | 174 | [5] | ||
| Talnetant | Antagonist | hNK-3-CHO cells | 1.4 | [6] | |||
| Osanetant | Antagonist | Human NK3R | 0.8 | [7] | |||
| GSK172981 | Antagonist | Recombinant human NK3R | ~20 (pKi 7.7) | [8] | |||
| GSK256471 | Antagonist | Recombinant human NK3R | ~1.26 (pKi 8.9) | [8] |
Table 2: In Vitro Functional Activity of NK3R Ligands
| Compound | Ligand Type | Assay | Cell Line | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| Senktide | Agonist | Ca²⁺ Mobilization | hNK3R induced | 0.011 ± 0.004 | [9][10] | |
| Senktide | Agonist | Ca²⁺ Mobilization | Rat NK3R | 0.013 ± 0.004 | [9][10] | |
| SB-222200 | Antagonist | Ca²⁺ Mobilization | HEK293 cells (hNK3R) | 18.4 | [4][5] | |
| SB-222200 | Antagonist | Ca²⁺ Mobilization | HEK293 cells (mNK3R) | 265 | [5] | |
| Talnetant | Antagonist | Ca²⁺ Mobilization | See reference | [7] | ||
| Osanetant | Antagonist | Ca²⁺ Mobilization | See reference | [7] |
Table 3: In Vivo Target Engagement and Pharmacodynamics of NK3R Antagonists
| Compound | Animal Model | Assay | Brain Region | ED₅₀ (mg/kg) | Outcome | Reference |
| SB-222200 | Mouse | Senktide-induced behavior | ~5 (oral) | Inhibition of agonist-induced behavior | [5] | |
| GSK172981 | Guinea Pig | Ex vivo receptor occupancy | Medial prefrontal cortex | 0.8 (i.p.) | Dose-dependent occupancy | [8] |
| GSK256471 | Guinea Pig | Ex vivo receptor occupancy | Medial prefrontal cortex | 0.9 (i.p.) | Dose-dependent occupancy | [8] |
| Talnetant | Guinea Pig | In vivo microdialysis | Prefrontal cortex, Hippocampus | 10-30 (i.p.) | Increased extracellular dopamine and norepinephrine | [11] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the Neurokinin-3 Receptor and the workflows for key experimental procedures used to validate target engagement.
Figure 1. NK3R Gq-coupled signaling cascade.
Figure 2. Radioligand binding assay workflow.
Figure 3. Calcium mobilization assay workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay for NK3R in Brain Tissue
Objective: To determine the binding affinity (K_i) of (D-Pro2,D-Trp6,8,Nle10)-NKB for the NK3 receptor in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]senktide
-
Unlabeled (D-Pro2,D-Trp6,8,Nle10)-NKB
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat brain cortex in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the washed membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Competition Binding Assay: In a 96-well plate, combine the brain membrane preparation (typically 50-100 µg protein/well), a fixed concentration of [³H]senktide (e.g., at its K_d value of ~2.8 nM), and a range of concentrations of unlabeled (D-Pro2,D-Trp6,8,Nle10)-NKB.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]senktide against the log concentration of the unlabeled competitor. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Calcium Mobilization Assay in NK3R-Expressing Cells
Objective: To determine the functional potency (EC₅₀) of (D-Pro2,D-Trp6,8,Nle10)-NKB in activating the NK3 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK3 receptor.
-
Cell culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
(D-Pro2,D-Trp6,8,Nle10)-NKB
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Culture: Plate the NK3R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
-
Compound Addition: Prepare a serial dilution of (D-Pro2,D-Trp6,8,Nle10)-NKB in assay buffer.
-
Fluorescence Measurement: Place the cell plate in the FLIPR instrument. Record the baseline fluorescence, then add the different concentrations of the agonist to the wells. Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To assess the in vivo effect of (D-Pro2,D-Trp6,8,Nle10)-NKB on neurotransmitter levels in a specific brain region.
Materials:
-
Anesthetized or freely moving rat/mouse model
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
(D-Pro2,D-Trp6,8,Nle10)-NKB
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of the animal using stereotaxic coordinates. Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Compound Administration: Administer (D-Pro2,D-Trp6,8,Nle10)-NKB systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (retrodialysis).
-
Post-dosing Collection: Continue to collect dialysate samples for several hours after compound administration.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples using HPLC.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of the compound on neurotransmitter release.
This guide provides a foundational framework for the validation of (D-Pro2,D-Trp6,8,Nle10)-NKB target engagement in brain tissue. The presented data and protocols should enable researchers to design and execute robust experiments to further characterize this and other novel NK3R ligands.
References
- 1. Visualization of neurokinin-3 receptor sites in rat brain using the highly selective ligand [3H]senktide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]
- 3. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Augmentation of antipsychotic-induced neurochemical changes by the NK3 receptor antagonist talnetant (SB-223412) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural Neurokinin B and its Synthetic Analogs in Neurokinin-3 Receptor Binding
For researchers, scientists, and professionals in drug development, understanding the binding affinities of ligands to their receptors is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the binding affinity of natural Neurokinin B (NKB) and a representative synthetic analog, senktide, to the Neurokinin-3 receptor (NK3R).
Quantitative Comparison of Binding Affinities
The binding affinities of natural NKB and the synthetic agonist senktide for the NK3R have been determined using radioligand competition binding assays. The data, presented in terms of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower values indicate a higher binding affinity.
| Ligand | Receptor | Assay Type | Radioligand | Cell Line | IC50 (nM) | Ki (nM) |
| Neurokinin B (NKB) | Human NK3R | Competition Binding | [3H]senktide | CHO | 13 | N/A |
| Senktide | Human NK3R | Competition Binding | [3H]senktide | CHO | 84 | N/A |
| [MePhe7]NKB | Human NK3R | Competition Binding | [3H]senktide | CHO | 5.3 | N/A |
N/A: Not available. Data sourced from a study by Xie et al. (1992)[1]
As the data indicates, the synthetic analog [MePhe7]NKB demonstrates a higher affinity for the human NK3 receptor in Chinese hamster ovary (CHO) cells when compared to both natural NKB and senktide in this particular study[1]. Senktide, another potent and selective NK3R agonist, is frequently used in research to probe the function of the NK3R system.
Experimental Protocols
The determination of binding affinities is a critical experimental procedure in pharmacology and drug discovery. A common and robust method employed is the radioligand competitive binding assay.
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., NKB or its analogs) to displace a labeled compound (the "radioligand") from a receptor. The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is the IC50 value.
Materials:
-
Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., CHO cells stably expressing human NK3R).
-
Radioligand: A high-affinity ligand for the receptor that is labeled with a radioisotope (e.g., [3H]senktide or [125I-MePhe7]neurokinin B).
-
Unlabeled Competitors: The compounds to be tested (e.g., natural NKB, senktide).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength.
-
Filtration Apparatus: A device to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled competitor.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The receptors and the bound radioligand are retained on the filter, while the free radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Visualization
The binding of an agonist like NKB or its analogs to the NK3R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Neurokinin B Signaling Pathway
Upon agonist binding, the NK3R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. This activation results in the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.
Caption: NK3R Signaling Cascade
Experimental Workflow: Competitive Binding Assay
The logical flow of a competitive binding assay is a stepwise process designed to ensure accurate and reproducible results.
Caption: Competitive Binding Assay Workflow
References
A Comparative Guide to Neurokinin B Analogs for Reproductive Health Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neurokinin B (NKB) analogs investigated for their utility in reproductive health studies. The information presented is collated from peer-reviewed clinical and preclinical research to support informed decisions in experimental design and drug development.
Introduction to Neurokinin B in Reproductive Health
Neurokinin B (NKB), a member of the tachykinin peptide family, plays a pivotal role in the central regulation of reproduction.[1] It is a key neuropeptide co-expressed with kisspeptin and dynorphin in a specific group of neurons in the hypothalamus known as KNDy neurons.[1] These neurons are fundamental to the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn governs the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, ultimately regulating gonadal function.[1][2]
The signaling of NKB occurs through its primary receptor, the neurokinin-3 receptor (NK3R).[1] This pathway is a critical component of the GnRH pulse generator.[1][2] Consequently, both activating (agonists) and blocking (antagonists) this signaling pathway with NKB analogs have emerged as significant areas of research for understanding and potentially treating various reproductive disorders.
Neurokinin B Agonists vs. Antagonists: A Tale of Two Approaches
The study of NKB's role in reproductive health has led to the development of two main classes of analogs:
-
NKB Receptor Agonists: These molecules mimic the action of endogenous NKB, stimulating the NK3R. They are primarily used in research to investigate the downstream effects of NKB signaling on reproductive hormone secretion.
-
NKB Receptor Antagonists: These compounds block the NK3R, thereby inhibiting the effects of endogenous NKB. They have garnered significant attention for their therapeutic potential in conditions characterized by excessive GnRH pulsatility, such as menopausal vasomotor symptoms (VMS) and polycystic ovary syndrome (PCOS).[3][4]
Comparative Profiles of Key Neurokinin B Analogs
This section details the characteristics and experimental findings for prominent NKB analogs.
Senktide (NK3R Agonist)
Mechanism of Action: Senktide is a selective agonist of the NK3R.[5] By activating this receptor on KNDy neurons, it is thought to stimulate the release of kisspeptin, which then acts on GnRH neurons to trigger GnRH secretion and subsequent LH release.[2]
Effects on Reproductive Hormones: The effects of senktide on LH secretion in animal models can be complex and appear to be dependent on species, sex, and gonadal steroid environment.[6] In some studies with rats and goats, senktide has been shown to stimulate LH secretion.[7][8] However, in other conditions, particularly in ovariectomized rats, it has been observed to inhibit LH pulses.[9][10]
Clinical Applications: Senktide is primarily a research tool and is not used clinically. Its utility lies in elucidating the fundamental mechanisms of NKB signaling in the reproductive axis.
Fezolinetant (NK3R Antagonist)
Mechanism of Action: Fezolinetant is an oral, selective NK3R antagonist.[11] By blocking the NK3R in the hypothalamus, it modulates the activity of KNDy neurons, which are hypertrophied and overactive in postmenopausal women due to the loss of estrogen-mediated negative feedback.[4][12] This helps to restore normal thermoregulatory control and reduce the frequency and severity of VMS.[13]
Effects on Reproductive Hormones: In clinical trials, fezolinetant has been shown to dose-dependently reduce LH levels but has little to no effect on FSH levels.[14]
Clinical Applications: Fezolinetant is approved for the treatment of moderate to severe VMS associated with menopause.[15][16]
Elinzanetant (Dual NK1R/NK3R Antagonist)
Mechanism of Action: Elinzanetant is a dual antagonist of both the neurokinin-1 receptor (NK1R) and the NK3R.[3] The dual antagonism is thought to provide a broader therapeutic effect, with the NK3R blockade addressing the core mechanism of VMS and the NK1R blockade potentially contributing to improved sleep and mood.[3]
Effects on Reproductive Hormones: Clinical studies have shown that elinzanetant dose-dependently lowers serum LH, estradiol, and progesterone levels.[17]
Clinical Applications: Elinzanetant has been shown to be effective in reducing the frequency and severity of VMS in menopausal women.[5][18]
MLE4901 (AZD4901) (NK3R Antagonist)
Mechanism of Action: MLE4901 (formerly AZD4901) is a selective NK3R antagonist.
Effects on Reproductive Hormones: In women with PCOS, a condition often characterized by elevated LH pulsatility, MLE4901 has been demonstrated to reduce LH pulse frequency, serum LH concentrations, and testosterone levels.[19][20]
Clinical Applications: The clinical development of MLE4901 was discontinued due to observations of elevated liver transaminases in some study participants.[20] However, studies with this compound have provided valuable proof-of-concept for the therapeutic potential of NK3R antagonism in PCOS.
Quantitative Data Summary
The following tables summarize the quantitative effects of various NKB analogs on reproductive hormones from selected clinical trials.
Table 1: Effects of NKB Receptor Antagonists on Luteinizing Hormone (LH)
| Analog | Population | Dose | Change in LH | Study Duration |
| Fezolinetant | Postmenopausal Women with VMS | 30 mg/day | Statistically significant reduction vs. placebo | 12 weeks |
| 45 mg/day | Statistically significant reduction vs. placebo | 12 weeks | ||
| Elinzanetant | Healthy Premenopausal Women | 120 mg/day | Trend towards dose-dependent reduction | 2 cycles |
| MLE4901 (AZD4901) | Women with PCOS | 80 mg/day | 52% reduction in LH AUC vs. placebo | 7 days |
| 80 mg/day | Reduction of 3.55 LH pulses/8 hours vs. placebo | 7 days |
Table 2: Effects of NKB Receptor Antagonists on Other Reproductive Hormones
| Analog | Population | Dose | Change in Other Hormones | Study Duration |
| Fezolinetant | Postmenopausal Women with VMS | 30 & 45 mg/day | No significant effect on FSH | 12 weeks |
| Elinzanetant | Healthy Premenopausal Women | 120 mg/day | Median change in Estradiol: -141.4 pmol/L | 2 cycles |
| 120 mg/day | Median change in Progesterone (luteal phase): -19.4 nmol/L | 2 cycles | ||
| MLE4901 (AZD4901) | Women with PCOS | 80 mg/day | 28.7% reduction in total testosterone vs. placebo | 7 days |
| 80 mg/day | 19.2% reduction in free testosterone vs. placebo | 7 days |
Safety and Side Effect Profiles
A comparison of the safety profiles of NKB antagonists is crucial for their clinical development and application.
Table 3: Common Adverse Events of NKB Receptor Antagonists in Clinical Trials
| Analog | Common Adverse Events | Serious Adverse Events |
| Fezolinetant | Headache, COVID-19 infection, upper respiratory tract infection, back pain, arthralgia, diarrhea, insomnia, urinary tract infection.[6][15][17] | Infrequent, with an incidence of serious TEAEs similar to placebo.[17] Elevations in liver transaminases occurred in 1.5-2.3% of participants but were typically transient.[6][17] |
| Elinzanetant | Headache, fatigue, dizziness, somnolence, abdominal pain, rash, diarrhea, muscle spasms.[5][19][21] | Serious adverse events were reported, but a causal link to the drug is still under evaluation in ongoing long-term studies.[10][18] |
| MLE4901 (AZD4901) | Generally well-tolerated in short-term studies. | Development was discontinued due to increased levels of liver transaminases in some participants.[20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NKB signaling and the workflows for studying its analogs is essential for a comprehensive understanding.
Caption: NKB signaling pathway in KNDy neurons regulating GnRH secretion.
Caption: General experimental workflow for NKB analog development.
Appendices: Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary or vary significantly between laboratories. However, this section outlines the general principles and common methodologies cited in the reviewed literature.
Appendix A: In Vitro Assays
-
Receptor Binding Assays: These assays are used to determine the affinity of an NKB analog for the NK3R. Typically, this involves a competitive binding experiment where the analog competes with a radiolabeled NKB ligand for binding to cell membranes expressing the NK3R.
-
Functional Assays: These experiments assess the biological activity of the analog. For agonists, this could involve measuring the increase in intracellular calcium or other second messengers in cells expressing the NK3R. For antagonists, the assay would measure the ability of the compound to block the response induced by an agonist like senktide.
Appendix B: Animal Models
-
Rodent Models: Ovariectomized rats or mice are frequently used to study the effects of NKB analogs on LH pulsatility in a steroid-controlled environment.[16] Surgical procedures for ovariectomy and cannulation for blood sampling or intracerebroventricular injections are standard.
-
Sheep Models: The sheep is a well-established model for studying the neuroendocrine control of reproduction due to its similar reproductive cycle to humans. Studies in ewes have been instrumental in understanding the role of KNDy neurons.[13]
Appendix C: Hormone Measurement
-
Radioimmunoassay (RIA): RIA is a classic and sensitive method for measuring hormone concentrations in biological fluids.[22][23][24] The principle involves a competitive binding reaction between a radiolabeled hormone and the hormone in the sample for a limited amount of specific antibody.[25]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying hormones like testosterone, especially at low concentrations.[2][7][8][14][26] It involves chromatographic separation of the hormone from other components in the sample followed by mass spectrometric detection and quantification.[2][7][8][14][26]
Conclusion
The development of Neurokinin B analogs has significantly advanced our understanding of the neuroendocrine control of reproduction and has opened new therapeutic avenues for reproductive disorders. NKB receptor antagonists, in particular, have demonstrated clinical efficacy in managing conditions associated with GnRH hyperpulsatility. Fezolinetant and elinzanetant are promising non-hormonal treatments for menopausal vasomotor symptoms, with elinzanetant showing a potentially broader spectrum of benefits due to its dual receptor antagonism.[27] While the NK3R agonist senktide remains a valuable research tool, the clinical focus has shifted towards antagonists.
Future research should focus on direct head-to-head comparisons of different NKB antagonists to better delineate their relative efficacy and safety profiles. Furthermore, exploring the therapeutic potential of these compounds in other reproductive disorders, such as uterine fibroids and endometriosis, warrants further investigation. The continued study of NKB analogs will undoubtedly continue to yield valuable insights into reproductive physiology and pathology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. agilent.com [agilent.com]
- 3. Neurokinin 3 Receptor Antagonists Compared With Serotonin Norepinephrine Reuptake Inhibitors for Non-Hormonal Treatment of Menopausal Hot Flushes: A Systematic Qualitative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Safety of Fezolinetant for Treatment of Moderate to Severe Vasomotor Symptoms Due to Menopause: Pooled Analysis of Three Randomized Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Total and Free Testosterone in Human Serum and Its Application to Monitoring Biomarker Response of Elite Athletes [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. obgproject.com [obgproject.com]
- 10. ovid.com [ovid.com]
- 11. Fezolinetant vs. elinzanetant for women seeking relief from menopausal vasomotor symptoms :- Medznat [medznat.com.ua]
- 12. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphological and Functional Evidence for Sexual Dimorphism in Neurokinin B Signaling in the Retrochiasmatic Area of Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of serum testosterone using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Uncovering novel reproductive defects in neurokinin B receptor null mice: closing the gap between mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Menopause Drug Elinzanetant Cuts Hot Flashes by 73% | Technology Networks [technologynetworks.com]
- 19. contemporaryobgyn.net [contemporaryobgyn.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. medicallabnotes.com [medicallabnotes.com]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. Elinzanetant Outperforms Fezolinetant in Relieving Menopausal Symptoms [medtalks.in]
Safety Operating Guide
Personal protective equipment for handling (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
For Immediate Implementation: Researchers, scientists, and drug development professionals handling (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B must adhere to stringent safety protocols to mitigate potential exposure to this potent peptide analog. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent research peptides and are designed to ensure a safe laboratory environment. The chemical, physical, and toxicological properties of this specific neurokinin B analog have not been thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
All handling of this compound, whether in lyophilized powder or solution form, should be conducted within a properly equipped laboratory that meets established safety and ventilation standards.[2] The use of appropriate personal protective equipment is mandatory to prevent direct contact, inhalation, or ingestion.[2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Material/Standard Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact with the compound.[1][3][4] |
| Eye Protection | Safety goggles | ANSI Z.87.1 standard, with side shields | To protect eyes from splashes of solutions or airborne particles.[1][3][4] |
| Body Protection | Laboratory coat | Nomex® or equivalent flame-resistant material recommended | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Respirator | Use to be determined by a risk assessment; may include N95 or higher | To prevent inhalation of the lyophilized powder, especially when weighing or reconstituting.[1][3] |
Operational Procedures for PPE Usage
A systematic approach to donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure user safety.
Donning (Putting On) PPE: A Step-by-Step Guide
-
Hand Hygiene: Thoroughly wash and dry hands before handling any PPE.
-
Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.[3]
-
Respiratory Protection (if required): If a risk assessment indicates the need for a respirator, perform a seal check to ensure it fits correctly.
-
Eye Protection: Put on safety goggles, adjusting for a snug fit.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE: A Step-by-Step Guide
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Place it in a designated receptacle for laundering or disposal.
-
Eye Protection: Remove safety goggles by handling the ear pieces.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Disposal Plan
All disposable PPE, such as gloves and any contaminated wipes or bench paper, should be placed in a sealed bag and disposed of according to institutional and local regulations for chemical waste.[1] Reusable PPE, like lab coats, should be decontaminated according to established laboratory procedures.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of Potent Peptides.
By adhering to these safety protocols, researchers can minimize the risks associated with handling potent compounds like this compound and maintain a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
